CL2A-FL118
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C72H93N11O23 |
|---|---|
Molecular Weight |
1480.6 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl [(5S)-5-ethyl-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaen-5-yl] carbonate |
InChI |
InChI=1S/C72H93N11O23/c1-2-72(56-37-59-66-52(41-82(59)69(90)55(56)44-102-70(72)91)35-51-36-60-61(105-47-104-60)38-58(51)78-66)106-71(92)103-43-49-8-12-53(13-9-49)76-68(89)57(5-3-4-16-73)77-63(85)46-101-45-62(84)74-17-19-93-21-23-95-25-27-97-29-31-99-33-34-100-32-30-98-28-26-96-24-22-94-20-18-81-42-54(79-80-81)39-75-67(88)50-10-6-48(7-11-50)40-83-64(86)14-15-65(83)87/h8-9,12-15,35-38,42,48,50,57H,2-7,10-11,16-34,39-41,43-47,73H2,1H3,(H,74,84)(H,75,88)(H,76,89)(H,77,85)/t48?,50?,57-,72-/m0/s1 |
InChI Key |
OKAUBIJYYWJHQX-SZOFRYSFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of CL2A-FL118: A Technical Guide for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure and functional components of CL2A-FL118, a novel drug-linker conjugate at the forefront of targeted cancer therapy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecular framework, synthesis, and mechanism of action of this compound, offering a comprehensive resource for its application in next-generation antibody-drug conjugates (ADCs).
Executive Summary
This compound is a sophisticated drug-linker system that combines the potent anti-cancer agent FL118 (B25124) with a pH-sensitive linker, CL2A. This conjugate is integral to the development of advanced ADCs, enabling the targeted delivery of FL118 to tumor cells. The acid-labile nature of the CL2A linker ensures the selective release of the cytotoxic payload in the acidic tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This guide will detail the chemical composition, synthesis protocols, and the intricate signaling pathways modulated by FL118.
Chemical Structure and Composition
This compound is a complex molecule with the chemical formula C72H93N11O23.[1] It is comprised of two primary components: the cytotoxic drug FL118 and the CL2A linker.
FL118 is a potent derivative of camptothecin (B557342), chemically identified as 10,11-(Methylenedioxy)-20(S)-camptothecin.[2][3] It exhibits a dual mechanism of action, functioning as both a topoisomerase I inhibitor and an inhibitor of survivin, a key anti-apoptotic protein.[2][4] This dual action contributes to its potent anti-tumor activity and its ability to overcome drug resistance.[4]
The CL2A linker is a pH-sensitive entity designed to release FL118 in acidic conditions, such as those found in the tumor microenvironment and within cellular lysosomes.[4][5][6] The synthesis of the FL118-CL2A conjugate involves a multi-step process that includes the preparation of an N3-PEG8-Lys(MMT)-PABOH intermediate, which is then conjugated to FL118.[5][6]
Below is a two-dimensional representation of the this compound chemical structure.
Caption: 2D chemical structure of this compound.
Quantitative Data Summary
The efficacy of ADCs developed using this compound has been demonstrated in preclinical studies. The following table summarizes key quantitative data from these investigations.
| ADC Target | Cell Line | IC50 (nM) | In Vivo Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Trop2 | FaDu | 0.025 | Trop2-expressing xenografts | 7 mg/kg | 130% | [4] |
| HER2 | JIMT-1 (Kadcyla-resistant) | Not Reported | JIMT-1 Xenograft | Not Reported | Excellent Efficacy | [5] |
| TROP2 | MDA-MB-468 | Not Reported | MDA-MB-468 Xenograft | Not Reported | Superior to Trodelvy | [5] |
Pharmacokinetic evaluations of FL118-ADCs have shown a 2.6-fold increase in the area under the curve (AUC) and an approximately 1.7-fold higher maximum concentration (Cmax) compared to Trodelvy®, indicating a favorable pharmacokinetic profile.[4]
Experimental Protocols
The synthesis of the FL118 drug-CL2A linker conjugate is a critical process for the development of effective ADCs. The following is a generalized protocol based on available patent literature.
Synthesis of FL118-CL2A Linker Conjugate:
-
Synthesis of Intermediate (N3-PEG8-Lys(MMT)-PABOH): This step involves the amide coupling of Fmoc-Lys(MMT)-OH and 4-Aminobenzyl alcohol using a coupling agent such as EEDQ. Following the removal of the Fmoc protecting group, N3-PEG8-COOH is coupled to the free amine.[5][6]
-
Conjugation with FL118: The synthesized N3-PEG8-Lys(MMT)-PABOH intermediate is then conjugated with FL118.[5][6]
-
Deprotection: The MMT (monomethoxytrityl) protecting group on the lysine (B10760008) residue is removed to yield the final FL118 drug-CL2A linker conjugate.[5]
-
Antibody Conjugation: The disulfide bonds of the desired monoclonal antibody (e.g., Trastuzumab, Cetuximab, Sacituzumab) are reduced. The resulting free thiols are then conjugated to the linker portion of the this compound construct.[5]
Signaling Pathways and Mechanism of Action
FL118 exerts its potent anti-cancer effects through a multi-faceted mechanism of action that goes beyond simple topoisomerase I inhibition. A key aspect of its activity is the downregulation of several anti-apoptotic proteins.
The diagram below illustrates the signaling pathway influenced by FL118, leading to apoptosis in cancer cells.
Caption: FL118-mediated signaling leading to apoptosis.
The following diagram illustrates the proposed workflow for ADC-mediated delivery and release of FL118.
Caption: ADC-mediated delivery and release of FL118.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
CL2A-FL118: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2A-FL118 is an antibody-drug conjugate (ADC) that represents a promising strategy in targeted cancer therapy. This molecule combines the specificity of a monoclonal antibody with the potent cytotoxic effects of FL118 (B25124), a novel camptothecin (B557342) analogue. The CL2A linker, a pH-sensitive, cleavable linker, facilitates the targeted delivery of FL118 to tumor cells, thereby enhancing its therapeutic index while minimizing systemic toxicity. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by preclinical data, detailed experimental protocols, and visual representations of key pathways and workflows.
FL118, the payload of this ADC, exhibits a dual mechanism of action, distinguishing it from other camptothecin derivatives. It not only functions as a topoisomerase I inhibitor but also selectively downregulates the expression of key anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[1][2] This multifaceted approach allows FL118 to overcome common mechanisms of drug resistance and induce potent apoptosis in a p53-independent manner.[1][2] The CL2A linker ensures that FL118 is preferentially released in the acidic tumor microenvironment and within cancer cells, leading to a localized and potent anti-cancer effect, including a "bystander effect" on neighboring tumor cells.
This guide will delve into the molecular pathways targeted by FL118, the experimental evidence supporting its efficacy, and the methodologies used to evaluate its therapeutic potential.
Mechanism of Action of the FL118 Payload
The cytotoxic payload, FL118, is a novel camptothecin derivative with a unique dual mechanism of action that contributes to its potent anti-tumor activity.[3]
Inhibition of Topoisomerase I
Similar to other camptothecin analogues, FL118 exerts its cytotoxic effects by inhibiting topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, FL118 prevents the re-ligation of single-strand breaks, leading to DNA damage and the induction of apoptosis.
Degradation of Anti-Apoptotic Proteins
A distinguishing feature of FL118 is its ability to selectively inhibit the expression of several key anti-apoptotic proteins, a mechanism that is independent of its Top1 inhibition.[1][2] This activity is crucial for overcoming the intrinsic resistance of cancer cells to apoptosis. The primary targets include:
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family, survivin is overexpressed in most human cancers and is associated with a poor prognosis. FL118 has been shown to be a potent inhibitor of survivin expression.[1]
-
XIAP (X-linked inhibitor of apoptosis protein): Another key member of the IAP family that directly inhibits caspases.
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Also a member of the IAP family involved in the regulation of apoptosis and signaling pathways.
-
Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family.
The downregulation of these proteins by FL118 shifts the cellular balance towards apoptosis, making cancer cells more susceptible to cell death. This action is particularly significant as it occurs independently of the p53 tumor suppressor pathway, suggesting that FL118 can be effective in cancers with mutated or non-functional p53.[1][2]
The Role of the CL2A Linker
The CL2A linker is a critical component of the this compound ADC, ensuring the targeted delivery and controlled release of the FL118 payload. It is a pH-sensitive and cleavable linker, designed to be stable in the bloodstream (pH 7.4) and to release the payload in the more acidic environment of the tumor microenvironment and within the endosomes and lysosomes of cancer cells (pH 5.0-6.5).[4][5] This targeted release minimizes off-target toxicity and enhances the therapeutic window of the drug. The hydrophilicity of the CL2A linker also contributes to the favorable pharmacokinetic properties of the ADC.
The cleavage of the CL2A linker can also lead to a "bystander effect," where the released, cell-permeable FL118 can diffuse into and kill neighboring antigen-negative tumor cells, thereby addressing the issue of tumor heterogeneity.
Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of this compound ADCs targeting various tumor-associated antigens, including Trop-2, HER2, and EGFR.[3]
In Vitro Cytotoxicity
This compound ADCs have shown potent and specific cytotoxicity against cancer cell lines overexpressing the target antigen.
| ADC Target | Cell Line | IC50 (nM) | Reference |
| Trop-2 | FaDu | 0.025 | [3] |
| HER2 | JIMT-1 | Not Specified | [6] |
| EGFR | Not Specified | Not Specified | [3] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the significant anti-tumor efficacy of this compound ADCs.
| ADC Target | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Trop-2 | Trop2-expressing xenografts | Sac-CL2A-FL118 (7 mg/kg) | 130 | [3] |
| Trop-2 | MDA-MB-468 | Sacituzumab-CL2A-FL118 (DAR 8) | Superior to Trodelvy | [7] |
| HER2 | JIMT-1 (Kadcyla-resistant) | Trastuzumab-CL2A-FL118 (DAR 8) | Significant Efficacy | [6] |
Pharmacokinetics
Pharmacokinetic studies have shown that FL118-ADCs exhibit favorable profiles, with a 2.6-fold increase in the area under the curve (AUC) and a 1.7-fold higher maximum concentration (Cmax) compared to Trodelvy®.[3]
Experimental Protocols
Synthesis of this compound Antibody-Drug Conjugate (General Protocol)
This protocol provides a general outline for the synthesis of a this compound ADC. Specific parameters may need to be optimized for different antibodies.
-
Reduction of Antibody Disulfide Bonds:
-
Prepare the antibody (e.g., Trastuzumab, Sacituzumab) in a reaction buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine the drug-to-antibody ratio (DAR). For a DAR of 4, a 2.8-fold molar excess of TCEP is used.
-
Incubate the reaction mixture to allow for the reduction of the disulfide bonds.
-
-
Conjugation of FL118-CL2A Linker-Payload:
-
Prepare a solution of the FL118-CL2A linker-payload, which contains a maleimide (B117702) functional group.
-
Add the FL118-CL2A solution to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody, forming a stable thioether bond.
-
Incubate the reaction mixture to allow for the conjugation to proceed to completion.
-
-
Purification of the ADC:
-
Purify the resulting ADC using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other impurities.
-
Characterize the purified ADC for parameters such as DAR, purity, and aggregation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of a this compound ADC against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, the unconjugated antibody, and the free FL118 payload in cell culture medium.
-
Remove the medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a period of 72 to 120 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software.
-
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of a this compound ADC.
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to a predetermined schedule (e.g., once a week for four weeks).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
At the end of the study, excise the tumors and weigh them.
-
Visualizations
Caption: Overall mechanism of action of this compound ADC in a cancer cell.
Caption: Downstream signaling pathways affected by the FL118 payload.
Caption: General experimental workflow for the synthesis and evaluation of this compound ADC.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
FL118 as a Survivin Inhibitor Payload for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FL118, a novel camptothecin (B557342) analog, has emerged as a promising payload for the development of next-generation Antibody-Drug Conjugates (ADCs). Its dual mechanism of action, targeting both topoisomerase I (Top1) and the inhibitor of apoptosis protein (IAP) survivin, offers a significant advantage in overcoming tumor resistance and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of FL118 as an ADC payload, summarizing key preclinical data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Introduction to FL118
FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent small molecule that has demonstrated superior anti-tumor activity compared to traditional camptothecins like irinotecan (B1672180) and topotecan[1][2]. A key differentiator of FL118 is its ability to selectively inhibit the expression of survivin, a protein highly overexpressed in most human cancers and associated with resistance to chemotherapy and radiation[1][3][4]. Furthermore, FL118 has been shown to downregulate other anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, making it a multi-targeted agent against cancer cell survival mechanisms[1]. Its activity is largely independent of the p53 tumor suppressor status, a common mutation in cancer that often leads to drug resistance[1].
Recent advancements have focused on harnessing the potent cytotoxicity of FL118 by incorporating it as a payload in ADCs. This strategy aims to deliver FL118 directly to tumor cells, thereby increasing its therapeutic index and minimizing systemic toxicity.
Mechanism of Action of FL118
FL118 exerts its anti-cancer effects through a dual mechanism:
-
Topoisomerase I Inhibition: Like other camptothecins, FL118 inhibits Top1, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis[5].
-
Survivin Inhibition: FL118 selectively suppresses the promoter activity of the survivin gene, leading to decreased survivin mRNA and protein levels[1][6]. Survivin is a critical regulator of both mitosis and apoptosis. Its downregulation by FL118 disrupts cell division and sensitizes cancer cells to apoptotic signals[7][8][9]. This inhibition of survivin also contributes to the downregulation of RAD51, a key protein in homologous recombination repair, further enhancing DNA damage[10][11][12].
The multifaceted mechanism of FL118 contributes to its ability to overcome resistance mechanisms that affect other chemotherapeutic agents, such as those mediated by the ABCG2 drug efflux pump[2].
References
- 1. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
CL2A-FL118: A Technical Guide to its Tumor Microenvironment Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FL118 (B25124) is a novel camptothecin (B557342) analog that has demonstrated potent antitumor activity across a range of cancer types. Its efficacy is attributed to a multi-targeted mechanism of action, primarily centered on the inhibition of several key anti-apoptotic proteins. The development of CL2A-FL118, an antibody-drug conjugate (ADC), represents a significant advancement in leveraging the therapeutic potential of FL118 by enhancing its specificity for the tumor microenvironment. This technical guide provides an in-depth overview of the core mechanisms that confer this specificity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The CL2A linker is a critical component of this ADC, designed to be stable in systemic circulation and to release the FL118 payload preferentially within the acidic tumor microenvironment. This targeted delivery minimizes off-target toxicity and maximizes the therapeutic index. This document will explore the dual mechanisms of FL118's action, its ability to overcome drug resistance, and the synergistic effect of its targeted delivery via the CL2A linker.
Data Presentation
Table 1: In Vitro Cytotoxicity of FL118 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FaDu | Head and Neck | < 0.025 (as Sac-CL2A-FL118) | [1] |
| HCT-116 | Colorectal | < 6.4 | [2] |
| MCF-7 | Breast | < 6.4 | [2] |
| HepG-2 | Liver | < 6.4 | [2] |
| A549 | Lung | Not specified, but sensitive | [3] |
| H460 | Lung | Not specified, but sensitive | [3] |
| ES-2 | Ovarian | Not specified, sensitive at 10nM | [4] |
| SK-O-V3 | Ovarian | Not specified, sensitive at 10nM | [4] |
| PC-3 | Prostate | Not specified, growth inhibition | [4] |
| SH-SY5Y | Neuroblastoma | 24.19 | [4] |
| Mia-Paca2 | Pancreatic | Not specified, sensitive | [5] |
| PANC1 | Pancreatic | Not specified, sensitive | [5] |
| Du145 | Prostate | ~10-40 fold more effective than CPT, SN-38, topotecan (B1662842) | [6] |
| Du145-RC0.1 (Top1 mutant) | Prostate | Up to 800 fold more effective than CPT, SN-38, topotecan | [6] |
| Du145-RC1 (Top1 mutant) | Prostate | Up to 800 fold more effective than CPT, SN-38, topotecan | [6] |
Table 2: In Vivo Efficacy of this compound ADC in Xenograft Models
| ADC | Target | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Sac-CL2A-FL118 | Trop2 | FaDu (Trop2-positive) | 7 mg/kg | 130% | [1] |
| Trastuzumab-CL2A-FL118 | HER2 | JIMT-1 (Kadcyla-resistant) | Not Specified | Excellent efficacy | [7] |
| Cetuximab-CL2A-FL118 | EGFR | MDA-MB-468 (EGFR over-expression) | Not Specified | Excellent efficacy | [7] |
| Sacituzumab-CL2A-FL118 | Trop2 | MDA-MB-468 (TROP2 over-expression) | Not Specified | Superior to Trodelvy | [7] |
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of FL118 on the expression levels of target proteins such as survivin, Mcl-1, XIAP, and cIAP2.
-
Cell Lysis:
-
Treat cancer cells with or without FL118 for the desired time.
-
Wash cells with PBS and lyse on ice for 30 minutes in RIPA buffer (150 mM NaCl, 1.0% IGEPAL CA-630, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) containing protease inhibitors (e.g., 10 µg/ml PMSF, and 20 µM leupeptin).[5][8]
-
Clear the lysates by centrifugation.[8]
-
Determine the total protein concentration of the supernatant.[8]
-
-
Sample Preparation and Electrophoresis:
-
Electrotransfer and Blocking:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the relevant primary antibody (1:500-1000 dilution) in TBS-T containing 5% BSA overnight at 4°C.[8]
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate secondary anti-IgG antibody (1:5000 dilution) in 5% skim milk in TBS-T at room temperature for 1 hour.[8]
-
Detect the protein of interest using an ECL detection kit and visualize by exposure to X-ray film.[8]
-
Normalize protein loading by stripping the membrane and re-probing with an antibody against a housekeeping protein like actin.[8]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the effect of FL118 on cancer cell growth and viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., 5 x 10³/well) into 96-well plates and culture for 24 hours.[3]
-
-
Drug Treatment:
-
Treat the cells with a series of concentrations of FL118 (and control compounds if applicable) for a specified duration (e.g., 72 hours).[10]
-
-
MTT Incubation and Measurement:
-
Add MTT solution to each well and incubate at 37°C for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm).[3]
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound ADCs in animal models.
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor tumor volume and the body weight of the mice regularly.
-
The experiment is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: FL118's multi-targeted mechanism of action.
Caption: Targeted delivery of FL118 via the pH-sensitive CL2A linker.
Experimental Workflow
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 8. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 11. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the pH-Sensitive Cleavage of the CL2A Linker
For Researchers, Scientists, and Drug Development Professionals
The CL2A linker, a critical component of the antibody-drug conjugate (ADC) Sacituzumab govitecan (Trodelvy®), plays a pivotal role in the targeted delivery and release of the cytotoxic payload, SN-38. This guide provides a comprehensive technical overview of the CL2A linker, with a focus on its pH-sensitive cleavage mechanism, quantitative stability data, and the experimental protocols used for its characterization.
Core Concept: pH-Dependent Hydrolysis of a Carbonate Bond
The CL2A linker is designed to be stable in the bloodstream's neutral pH environment (approximately 7.4) and to undergo selective cleavage in the acidic milieu of the tumor microenvironment and within the endosomal and lysosomal compartments of cancer cells (pH 4.5–6.5).[1][2][3] This pH-dependent release is achieved through the hydrolysis of a benzyl (B1604629) carbonate bond that connects the linker to the 20th position of the SN-38 payload.[1][4] This strategic placement also serves to stabilize the active lactone ring of SN-38.[1][4]
The cleavage mechanism is primarily a chemical process driven by the lower pH, rather than enzymatic action.[5][6] In an acidic environment, the carbonate ester is susceptible to hydrolysis, leading to the release of SN-38. This controlled release mechanism is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.
Quantitative Analysis of CL2A Linker Stability
The stability and cleavage kinetics of the CL2A linker have been evaluated under various pH conditions, demonstrating its pH-sensitive nature. The following table summarizes key quantitative data on the half-life of payload release from ADCs utilizing the CL2A linker.
| Condition | pH | Half-life (t½) | Reference(s) |
| Human Serum | ~7.4 | ~1 day (20.3-23.4 hours) | [5][7][8] |
| In vitro (unspecified buffer) | 7.4 | ~18 hours | [9][10] |
| In vitro (PBS) with Trastuzumab-CL2A-SN38 | 7.4, 5.72, 4.58 | Extremely slow (~120 hours) | [7] |
| Lysosomal pH (in vitro) | 5.0 | 10 hours | [5][6] |
Note: The variability in reported half-lives under acidic conditions may be attributed to different experimental setups, including the specific antibody conjugate and buffer systems used.
Signaling Pathways and Experimental Workflows
The journey of an ADC from administration to payload release involves several key steps, beginning with systemic circulation and culminating in intracellular cleavage. The pH-sensitive nature of the CL2A linker is central to the final stage of this process.
ADC Trafficking and Payload Release Pathway
Caption: Cellular trafficking and payload release pathway of a CL2A-linker-containing ADC.
Experimental Protocols
Characterizing the pH-sensitive cleavage of the CL2A linker is essential for understanding its performance and for the quality control of ADCs. Below are detailed methodologies for key experiments.
Experimental Workflow for pH-Dependent Cleavage Assay
Caption: General workflow for assessing the pH-dependent cleavage of the CL2A linker.
Protocol 1: Determination of pH-Dependent Cleavage Rate by LC-MS/MS
Objective: To quantify the rate of SN-38 release from a CL2A-containing ADC at different pH values.
Materials:
-
Antibody-Drug Conjugate (ADC) with CL2A linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate (B1210297) buffers at pH 6.5, 5.5, and 4.5
-
Incubator at 37°C
-
Quenching solution (e.g., high pH buffer or organic solvent)
-
LC-MS/MS system
-
SN-38 analytical standard
Procedure:
-
Prepare solutions of the ADC at a known concentration (e.g., 1 mg/mL) in each of the different pH buffers.
-
Incubate the ADC solutions at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis reaction in the aliquots.
-
Process the samples to separate the free SN-38 from the ADC (e.g., by protein precipitation).
-
Analyze the supernatant containing the free SN-38 by a validated LC-MS/MS method.
-
Create a standard curve using the SN-38 analytical standard to quantify the concentration of released SN-38 in each sample.
-
Plot the concentration of released SN-38 over time for each pH condition.
-
Calculate the initial rate of cleavage and the half-life (t½) of the linker at each pH.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography media
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, and 144 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immediately dilute the sample in cold PBS to stop significant further cleavage.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Logical Relationship of Cleavage Conditions
Caption: Logical relationship between pH and the cleavage state of the CL2A linker.
Conclusion
The CL2A linker represents a sophisticated approach in ADC design, leveraging the physiological pH gradient between the systemic circulation and the tumor microenvironment to achieve targeted drug release. Its pH-sensitive benzyl carbonate bond provides a mechanism for controlled hydrolysis, ensuring that the potent SN-38 payload is preferentially liberated at the site of action. A thorough understanding of its cleavage kinetics and the application of robust analytical methods are paramount for the successful development and clinical application of ADCs employing this linker technology.
References
- 1. Macromolecular prodrugs. IXX. Kinetics of hydrolysis of benzyl dextran carbonate ester conjugates in aqueous buffer solutions and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pyxisoncology.com [pyxisoncology.com]
- 4. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 9. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi - Annals of Translational Medicine [atm.amegroups.org]
FL118: A Paradigm Shift in Overcoming Drug-Resistant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FL118, a novel camptothecin (B557342) analogue, has emerged as a promising therapeutic agent with potent activity against a spectrum of cancer cell lines, particularly those exhibiting resistance to conventional chemotherapies. Its unique multi-targeted mechanism of action distinguishes it from other topoisomerase I inhibitors like irinotecan (B1672180) and topotecan (B1662842), enabling it to bypass common drug resistance pathways. This technical guide provides a comprehensive overview of FL118's efficacy against drug-resistant cancer cells, detailing its molecular mechanisms, experimental validation, and the signaling pathways it modulates.
Data Presentation: Efficacy of FL118 in Drug-Resistant Cancer Cell Lines
FL118 demonstrates significant cytotoxic activity across various cancer cell lines, including those resistant to standard chemotherapeutic agents. The following table summarizes the 50% inhibitory concentration (IC50) values of FL118 in comparison to other camptothecin derivatives in both sensitive and resistant cell lines.
| Cell Line | Cancer Type | Resistance Mechanism | FL118 IC50 (nM) | SN-38 (active metabolite of irinotecan) IC50 (nM) | Topotecan IC50 (nM) | Reference |
| SW620 | Colon Cancer | P-gp and ABCG2 expression | 0.54 | 10.07 | - | [1] |
| HCT-8 | Colon Cancer | P-gp and ABCG2 expression | 0.67 | 8.92 | - | [1] |
| HCT116-A2 | Colon Cancer | ABCG2 overexpression | Insensitive to ABCG2 expression | Potency decreased | - | [2] |
| DU-145 | Prostate Cancer | Parental (Top1 WT) | ~10-40 fold more effective than Topotecan/SN-38 | - | - | [2][3] |
| RC0.1 | Prostate Cancer | Top1 R364H mutation | Up to 800 fold more effective than Topotecan/SN-38 | - | - | [2][3] |
| RC1 | Prostate Cancer | Top1 R364H mutation | Up to 800 fold more effective than Topotecan/SN-38 | - | - | [2][3] |
| A549 CSCs | Lung Cancer | Cancer Stem Cell properties | Significant inhibition at 100-300 nM | - | - | [4] |
| H460 CSCs | Lung Cancer | Cancer Stem Cell properties, higher survivin | More sensitive than A549 CSCs | - | - | [4] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of FL118.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight to allow for cell attachment.[5]
-
Drug Treatment: Treat the cells with various concentrations of FL118 or control compounds for a specified period (e.g., 72 hours).[6]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[5][7]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[5] Read the absorbance at 590 nm using a microplate reader.[5]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in apoptosis.
-
Cell Lysis: Treat cells with FL118 for the desired time, then collect both adherent and floating cells.[8] Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on an 8%-12% polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an ECL chemiluminescence detection system.[8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with FL118. Harvest both floating and adherent cells.[10]
-
Cell Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.[11]
-
Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes on ice or at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FL118 and the workflows of the experimental protocols.
Caption: FL118's multi-pronged attack on drug-resistant cancer.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
CL2A-FL118: A Novel Antibody-Drug Conjugate Platform Targeting Solid Tumors
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of cancer therapy is continually evolving, with a significant emphasis on targeted treatments that maximize efficacy while minimizing off-target toxicities. Antibody-drug conjugates (ADCs) represent a promising class of therapeutics designed to achieve this goal. This whitepaper provides an in-depth technical overview of a novel ADC platform, CL2A-FL118, which leverages the potent, multi-targeting small molecule FL118 (B25124) as its cytotoxic payload. FL118, a synthetic camptothecin (B557342) analogue, has demonstrated remarkable preclinical efficacy against a range of solid tumors, including those resistant to conventional chemotherapies. Its unique mechanism of action, which involves the inhibition of multiple anti-apoptotic proteins and the oncoprotein DDX5, makes it a compelling candidate for targeted delivery via an ADC. This document details the core components of the this compound platform, its mechanism of action, preclinical data in solid tumors, and the experimental protocols utilized in its evaluation.
Introduction to FL118: The Cytotoxic Payload
FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel and potent camptothecin derivative.[1] Unlike traditional topoisomerase I inhibitors such as irinotecan (B1672180) and topotecan (B1662842), FL118 exhibits a multi-faceted mechanism of action that contributes to its superior anti-tumor activity.[2][3] Preclinical studies have shown its efficacy in a variety of human tumor xenograft models, including colorectal, pancreatic, head and neck, and lung cancers.[4][5][6]
A key feature of FL118 is its ability to overcome drug resistance mechanisms that often limit the effectiveness of other chemotherapeutic agents. It is not a substrate for common efflux pumps like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (ABCG2/BCRP), which are major contributors to multidrug resistance.[7][8] This allows FL118 to maintain its intracellular concentration and cytotoxic effects in resistant tumors.
Mechanism of Action
The potent anti-cancer activity of FL118 stems from its ability to modulate multiple key cellular pathways involved in cell survival and proliferation.
2.1. Inhibition of Anti-Apoptotic Proteins: FL118 was initially identified through its ability to inhibit the expression of survivin, a prominent member of the Inhibitor of Apoptosis (IAP) family.[3][9] Subsequent research revealed that FL118 also downregulates other critical anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[2][3][5] This multi-pronged attack on pro-survival pathways makes FL118 effective in inducing apoptosis in cancer cells that are often dependent on these proteins for their survival. The downregulation of these proteins occurs in a p53-independent manner, suggesting efficacy in tumors with mutated or null p53 status.[2][3]
2.2. Targeting the Oncoprotein DDX5: A significant aspect of FL118's mechanism is its direct binding to the oncoprotein DDX5 (also known as p68).[10] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[10] DDX5 is a master regulator of several oncogenic proteins, including c-Myc and survivin. By degrading DDX5, FL118 effectively shuts down these downstream oncogenic signaling pathways.[11]
2.3. Topoisomerase I Inhibition: While structurally a camptothecin analogue, FL118's inhibition of topoisomerase I is not considered its primary mechanism of action at physiologically relevant concentrations.[2][6] However, this activity likely contributes to its overall cytotoxic effect by inducing DNA damage.
2.4. Impact on Cancer Stem Cells: FL118 has also been shown to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. It achieves this by inhibiting CSC markers such as ABCG2 and ALDH1A1.
digraph "FL118_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
FL118 [label="FL118", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DDX5 [label="DDX5 (p68)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proteasome [label="Proteasomal Degradation", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
IAP_Bcl2 [label="Anti-Apoptotic Proteins\n(Survivin, Mcl-1, XIAP, cIAP2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Topo1 [label="Topoisomerase I", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cMyc [label="c-Myc", fillcolor="#FBBC05", fontcolor="#202124"];
DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Tumor_Growth_Inhibition [label="Tumor Growth Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
FL118 -> DDX5 [label=" Binds & Induces\nDephosphorylation", color="#202124", fontcolor="#202124"];
DDX5 -> Proteasome [label=" Degraded by", color="#202124", fontcolor="#202124", style=dashed];
FL118 -> IAP_Bcl2 [label=" Inhibits Expression", color="#202124", fontcolor="#202124"];
FL118 -> Topo1 [label=" Inhibits", color="#202124", fontcolor="#202124"];
DDX5 -> cMyc [label=" Regulates", color="#202124", fontcolor="#202124", style=dashed];
IAP_Bcl2 -> Apoptosis [label=" Blocks", color="#202124", fontcolor="#202124", style=dashed, arrowhead=tee];
Topo1 -> DNA_Damage [label=" Induces", color="#202124", fontcolor="#202124", style=dashed];
cMyc -> Tumor_Growth_Inhibition [label=" Promotes", color="#202124", fontcolor="#202124", style=dashed, arrowhead=tee];
DNA_Damage -> Cell_Cycle_Arrest [label=" Leads to", color="#202124", fontcolor="#202124"];
Cell_Cycle_Arrest -> Apoptosis [label=" Can lead to", color="#202124", fontcolor="#202124"];
Proteasome -> Apoptosis [label=" Promotes", color="#202124", fontcolor="#202124"];
Apoptosis -> Tumor_Growth_Inhibition [label=" Results in", color="#202124", fontcolor="#202124"];
}
Figure 2: General experimental workflow for preclinical evaluation.
Clinical Development
FL118 is currently being investigated in a Phase I clinical trial for patients with advanced pancreatic ductal adenocarcinoma.[12] The trial is designed to assess the safety, side effects, and optimal dose of FL118.[12] The development of FL118 as a payload in the this compound ADC platform holds significant promise for expanding its therapeutic application to a wider range of solid tumors.
Conclusion
The this compound antibody-drug conjugate platform represents a highly promising strategy for the treatment of solid tumors. Its cytotoxic payload, FL118, possesses a unique multi-targeting mechanism of action that is effective against a broad range of cancer cell types, including those with acquired drug resistance. The targeted delivery of FL118 via the CL2A linker system has the potential to enhance its therapeutic index, leading to improved efficacy and reduced toxicity. The preclinical data presented in this whitepaper strongly support the continued development of this compound ADCs as a novel class of anti-cancer therapeutics. Further investigation into the efficacy of this platform against a wider array of solid tumors and the identification of predictive biomarkers will be crucial for its successful clinical translation.
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 4. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay [bio-protocol.org]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. e-century.us [e-century.us]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early-Stage Research on CL2A-FL118 Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and applications of CL2A-FL118, an antibody-drug conjugate (ADC) that utilizes the potent anti-cancer agent FL118 as its payload. This document delves into the core mechanisms of FL118, its pre-clinical efficacy, and the rationale for its conjugation with the acid-sensitive CL2A linker for targeted cancer therapy.
Introduction to FL118: A Novel Camptothecin (B557342) Analogue
FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel analogue of camptothecin with a distinct and superior anti-tumor profile.[1] While structurally similar to established topoisomerase I inhibitors like irinotecan (B1672180) and topotecan (B1662842), FL118 exhibits a multi-faceted mechanism of action that contributes to its potent and broad-spectrum anti-cancer activity.[2][3]
Initial research identified FL118 through high-throughput screening for inhibitors of survivin, a key anti-apoptotic protein.[4][5] Subsequent studies revealed that FL118's efficacy extends beyond survivin inhibition, impacting a range of critical cancer survival pathways.[2][4]
Mechanism of Action of FL118
FL118 exerts its anti-neoplastic effects through a dual mechanism of action, targeting both DNA replication and key cellular survival proteins.[6]
-
Topoisomerase I Inhibition: Like other camptothecin derivatives, FL118 inhibits topoisomerase I, an essential enzyme for DNA replication and repair. However, its anti-cancer potency is significantly greater than what can be attributed to topoisomerase I inhibition alone.[2][4]
-
Modulation of Anti-Apoptotic Proteins: A key feature of FL118 is its ability to selectively inhibit the expression of multiple anti-apoptotic proteins, including:
-
DDX5 (p68) Degradation: FL118 acts as a "molecular glue degrader," binding to the oncoprotein DDX5 (p68). This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[9][10] The degradation of DDX5, a master regulator, in turn downregulates the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant KRAS.[10]
-
p53-Independent Activity: FL118's anti-tumor activity is effective regardless of the p53 tumor suppressor protein status, making it a promising agent for cancers with p53 mutations.[2][4]
The following diagram illustrates the signaling pathways affected by FL118:
References
- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. Research Portal [iro.uiowa.edu]
- 6. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
CL2A-FL118: A Technical Guide to its Mechanism and Impact on Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of the antibody-drug conjugate (ADC) CL2A-FL118 and its potent induction of apoptosis. By leveraging a pH-sensitive linker (CL2A) to deliver the novel camptothecin (B557342) analogue FL118 (B25124), this ADC platform presents a promising strategy in targeted cancer therapy. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Core Concepts: The this compound Antibody-Drug Conjugate
This compound is an antibody-drug conjugate that combines the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of FL118, a novel derivative of camptothecin. The two components are connected via a pH-sensitive cleavable linker, CL2A. This design allows for the targeted delivery of FL118 to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.
The mechanism of action for this compound ADCs involves several key steps:
-
Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes, which have an acidic internal environment.
-
Linker Cleavage: The acidic environment of the lysosome cleaves the pH-sensitive CL2A linker, releasing the active FL118 payload into the cytoplasm of the cancer cell.[1]
-
Induction of Apoptosis: The released FL118 then exerts its cytotoxic effects through multiple mechanisms, ultimately leading to programmed cell death (apoptosis).
A key feature of the CL2A linker is its ability to be cleaved in the acidic tumor microenvironment, not just within the lysosome. This can lead to the release of FL118 in the vicinity of the target cell, enabling a "bystander effect" where the payload can kill adjacent cancer cells that may not express the target antigen.[2]
The FL118 Payload: A Multi-faceted Inducer of Apoptosis
FL118 is a potent anti-cancer agent with a dual mechanism of action that distinguishes it from other camptothecin analogues like irinotecan (B1672180) and topotecan (B1662842).[3]
Topoisomerase I Inhibition
Like other camptothecins, FL118 is a topoisomerase I (Top1) inhibitor.[4] By stabilizing the Top1-DNA cleavage complex, FL118 prevents the re-ligation of single-strand breaks, leading to DNA damage and the initiation of apoptosis.
Downregulation of Anti-Apoptotic Proteins
A defining characteristic of FL118 is its ability to selectively inhibit the expression of several key anti-apoptotic proteins in a p53-independent manner.[5][6] This multi-targeted approach makes it effective against a broad range of cancers, including those with p53 mutations which are often resistant to conventional therapies.
The primary anti-apoptotic proteins downregulated by FL118 include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is crucial for regulating cell division and inhibiting apoptosis. FL118 has been shown to be a potent survivin inhibitor.[7]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells.
-
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family, XIAP directly inhibits caspases, the key executioners of apoptosis.
-
cIAP2 (Cellular inhibitor of apoptosis protein 2): Also a member of the IAP family, cIAP2 is involved in regulating apoptosis and immune signaling.
By downregulating these critical survival proteins, FL118 lowers the threshold for apoptosis induction, making cancer cells more susceptible to cell death signals.[5]
Quantitative Data: In Vitro Efficacy of this compound ADCs
The efficacy of this compound ADCs has been demonstrated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the potent and targeted nature of these conjugates.
| Antibody Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Trop2 | FaDu | Head and Neck Cancer | 0.025 | [3] |
| HER2 | JIMT-1 | Breast Cancer | Not specified, but showed efficacy | [8] |
| EGFR | MDA-MB-468 | Breast Cancer | Not specified, but showed efficacy | [8] |
| Various | HCT-116 | Colorectal Cancer | < 6.4 (as free FL118) | [9] |
| Various | MCF-7 | Breast Cancer | < 6.4 (as free FL118) | [9] |
| Various | HepG-2 | Liver Cancer | < 6.4 (as free FL118) | [9] |
| EGFR | CaCo2 | Colorectal Cancer | 17.69 ± 7.59 (Cetuximab alone) | [10] |
| EGFR | Lim1215 | Colorectal Cancer | 0.12 ± 0.04 (Cetuximab alone) | [10] |
Note: The table includes IC50 values for both this compound ADCs and the free FL118 payload to demonstrate its intrinsic potency. The efficacy of the ADC is dependent on target antigen expression on the cell surface. The Drug-to-Antibody Ratio (DAR) is another critical factor influencing ADC efficacy, with a higher DAR not always translating to better therapeutic outcomes due to potential impacts on pharmacokinetics and aggregation.[11] Patents related to this compound describe the production of ADCs with DARs of 4 and 8.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound ADC of interest
-
Control antibody (unconjugated)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound ADC and the control antibody in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound ADC of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the desired concentrations of this compound ADC for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizing the Mechanisms: Diagrams
This compound ADC Mechanism of Action Workflow
Caption: Workflow of this compound ADC from binding to apoptosis induction.
FL118-Induced Apoptosis Signaling Pathway
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 9. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Intrinsic and Acquired Cetuximab Resistance in RAS Wild-Type Colorectal Cancer: An In Vitro Study on the Expression of HER Receptors and the Potential of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
FL118: A Dual-Mechanism Approach to Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FL118, a novel camptothecin (B557342) analog, has emerged as a promising anti-cancer agent with a unique dual mechanism of action that overcomes common resistance pathways. This technical guide provides a comprehensive overview of FL118's core mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. FL118 distinguishes itself by not only functioning as a Topoisomerase I (Top1) inhibitor but also, and more significantly, by selectively downregulating key anti-apoptotic proteins, including Survivin and Mcl-1. This dual activity, independent of the p53 tumor suppressor status, positions FL118 as a potent therapeutic candidate for a range of malignancies, particularly those resistant to conventional chemotherapies.
Introduction
Drug resistance remains a formidable challenge in oncology. Many cancers develop resistance to therapies that target a single pathway. The small molecule FL118 (10,11-methylenedioxy-20(S)-camptothecin) was identified through high-throughput screening for inhibitors of the anti-apoptotic protein Survivin.[1][2] While structurally similar to the Top1 inhibitors irinotecan (B1672180) and topotecan (B1662842), FL118 exhibits a distinct and more potent anti-cancer profile.[2][3] Its ability to simultaneously target multiple survival pathways and evade common drug resistance mechanisms makes it a subject of intense research and clinical investigation.[4][5][6][7]
The Dual Mechanism of Action of FL118
FL118's efficacy stems from its ability to attack cancer cells on two fronts: inhibition of anti-apoptotic proteins and disruption of DNA replication.
Primary Mechanism: Inhibition of Anti-Apoptotic Proteins
The principal mechanism of FL118's action is the selective inhibition of several key anti-apoptotic proteins from two distinct families: the Inhibitor of Apoptosis (IAP) family and the Bcl-2 family.[1][2][8][9] This multi-targeted downregulation of survival proteins is a key differentiator from other chemotherapeutic agents.[5]
-
IAP Family Inhibition : FL118 effectively suppresses the expression of Survivin (BIRC5) , XIAP (BIRC4) , and cIAP2 (BIRC3) .[1][2][8] Survivin is particularly critical as it is highly expressed in most human tumors but not in normal adult tissues, making it an ideal therapeutic target.[8][10]
-
Bcl-2 Family Inhibition : FL118 also downregulates the expression of Mcl-1 , a pro-survival member of the Bcl-2 family.[1][2][8]
The inhibition of these proteins by FL118 is independent of the p53 tumor suppressor gene status, a significant advantage as p53 is mutated in over half of all human cancers.[1][3][8] Recent evidence also suggests that FL118 directly targets the oncoprotein DDX5, a master regulator that, when inhibited, leads to the downregulation of multiple oncogenic proteins including Survivin, Mcl-1, XIAP, and cIAP2.[4][11]
Secondary Mechanism: Topoisomerase 1 Inhibition
Like other camptothecin analogs, FL118 inhibits Topoisomerase 1 (Top1), an enzyme essential for DNA replication and repair.[12][13] However, studies have shown that FL118's Top1 inhibitory activity is less potent compared to its profound effect on anti-apoptotic proteins.[1][2] While contributing to its overall anti-cancer effect, the Top1 inhibition is not considered the primary driver of FL118's superior efficacy, especially in drug-resistant cancers.[3][8]
Signaling Pathways Modulated by FL118
FL118's dual mechanism of action results in the modulation of several critical signaling pathways, ultimately leading to cancer cell death and tumor growth inhibition.
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 5. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RePORT ⟩ RePORTER [reporter.nih.gov]
- 12. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
FL118: A Paradigm Shift in Cancer Therapy Beyond Topoisomerase I Inhibition
An In-depth Technical Guide on the Core Mechanisms of a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate molecular mechanisms of FL118, a novel camptothecin (B557342) analog that has demonstrated exceptional antitumor efficacy. While structurally related to topoisomerase I (TOP1) inhibitors like irinotecan (B1672180) and topotecan (B1662842), FL118 exerts its potent anti-cancer effects through a distinct and multifaceted mechanism, primarily centered on the targeted inhibition of key anti-apoptotic proteins. This document provides a comprehensive overview of its core pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Executive Summary
FL118, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, is a promising small molecule anti-cancer agent that has shown superior efficacy in preclinical models compared to established chemotherapeutics.[1] Contrary to initial assumptions based on its structure, FL118 is a poor inhibitor of topoisomerase I.[2][3] Its primary mechanism of action lies in the selective downregulation of multiple inhibitor of apoptosis proteins (IAPs), including survivin, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2), as well as the anti-apoptotic Bcl-2 family member, myeloid cell leukemia 1 (Mcl-1).[3][4] This targeted inhibition induces apoptosis and cell cycle arrest in a p53-independent manner, making it effective against a broad range of cancers, including those with mutated or null p53 status.[3] Furthermore, FL118 demonstrates the ability to overcome common mechanisms of drug resistance, such as those mediated by the efflux pumps ABCG2 and P-glycoprotein (MDR1).[5]
Core Mechanism of Action: Beyond Topoisomerase I
While structurally a camptothecin analog, the anticancer activity of FL118 is not primarily driven by the inhibition of TOP1.[2] Studies have shown that FL118 is a significantly weaker TOP1 inhibitor than SN-38, the active metabolite of irinotecan.[2] Instead, the potent antitumor effects of FL118 are attributed to its ability to selectively suppress the expression of key anti-apoptotic proteins.
Inhibition of Anti-Apoptotic Proteins
FL118 selectively downregulates the expression of several critical proteins that are overexpressed in cancer cells and contribute to their survival and resistance to therapy:
-
Survivin (BIRC5): A member of the IAP family, survivin is involved in the inhibition of apoptosis and the regulation of mitosis. FL118 has been shown to inhibit survivin promoter activity and its expression.[3]
-
Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells. FL118 effectively reduces Mcl-1 protein levels.[3]
-
XIAP: A potent IAP that directly inhibits caspases 3, 7, and 9. FL118 treatment leads to a decrease in XIAP expression.[3]
-
cIAP2: Another member of the IAP family that plays a role in cell survival and signaling pathways. FL118 also downregulates cIAP2.[3]
The simultaneous inhibition of these key survival proteins disrupts the delicate balance between pro- and anti-apoptotic signals within cancer cells, tipping the scales towards programmed cell death.
Induction of Apoptosis and Cell Cycle Arrest
The downregulation of anti-apoptotic proteins by FL118 leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2] Furthermore, FL118 has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[6][7]
Overcoming Drug Resistance
A significant advantage of FL118 is its ability to circumvent common drug resistance mechanisms. Unlike irinotecan and topotecan, FL118 is not a substrate for the ABCG2 and P-glycoprotein (MDR1) efflux pumps, which are frequently overexpressed in resistant tumors and actively transport chemotherapeutic agents out of the cell.[5] This allows FL118 to maintain its efficacy in tumors that have developed resistance to other therapies.
Quantitative Data on FL118 Efficacy
The following tables summarize the in vitro and in vivo efficacy of FL118 across various cancer types.
Table 1: In Vitro Cytotoxicity of FL118 (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | < 6.4 | [8] |
| MCF-7 | Breast Cancer | < 6.4 | [8] |
| HepG2 | Liver Cancer | 10.64 | [9] |
| A549 | Lung Cancer | < 6.4 | [8] |
| HeLa | Cervical Cancer | < 6.4 | [8] |
| LOVO | Colorectal Cancer | < 10 | [6] |
| LS1034 | Colorectal Cancer | < 1 | [6] |
Table 2: In Vivo Antitumor Efficacy of FL118 in Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |
| FaDu Xenograft | Head and Neck Cancer | 1.5 mg/kg, i.v., daily x 5 | Tumor elimination | [10] |
| SW620 Xenograft | Colorectal Cancer | 1.5 mg/kg, i.v., daily x 5 | Tumor elimination | [10] |
| FaDu Xenograft | Head and Neck Cancer | 2.5 mg/kg, i.v., q2d x 5 | Tumor elimination | [11] |
| SW620 Xenograft | Colorectal Cancer | 2.5 mg/kg, i.v., q2d x 5 | Tumor elimination | [11] |
| FaDu Xenograft | Head and Neck Cancer | 5 mg/kg, i.v., weekly x 4 | Tumor elimination | [12] |
| SW620 Xenograft | Colorectal Cancer | 5 mg/kg, i.v., weekly x 4 | Tumor elimination | [12] |
| LOVO Xenograft | Colorectal Cancer | 0.75 mg/kg, i.p., weekly | Significant tumor growth inhibition | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of FL118.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of FL118 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
FL118 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of FL118 in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the FL118 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of FL118 that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis for Anti-Apoptotic Proteins
This protocol is used to determine the effect of FL118 on the protein expression levels of survivin, Mcl-1, XIAP, and cIAP2.
Materials:
-
Cancer cells treated with FL118
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the FL118-treated and control cells in RIPA buffer on ice.[16] Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[17]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[18]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[17] Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washing, add the ECL reagent to the membrane and visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
In Vivo Human Tumor Xenograft Model
This protocol outlines the procedure for evaluating the antitumor efficacy of FL118 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
FL118 formulation for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-3 x 10⁶ cells) in a suitable medium (with or without Matrigel) into the flank of the immunocompromised mice.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.[21]
-
Drug Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer FL118 via the desired route (e.g., intravenous or intraperitoneal) according to a specific dosing schedule (e.g., daily, every other day, or weekly).[10][11][22] The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition compared to the control group.
Visualizing the Core Mechanisms of FL118
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by FL118 and a typical experimental workflow.
Signaling Pathway of FL118-Induced Apoptosis
Caption: FL118's primary mechanism of action.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for in vitro evaluation of FL118.
Conclusion and Future Directions
FL118 represents a significant advancement in the development of novel anticancer agents. Its unique mechanism of action, centered on the multi-targeted inhibition of key survival proteins, provides a powerful strategy to induce cancer cell death and overcome drug resistance. The preclinical data strongly support its continued development, and a Phase I clinical trial (NCT06206876) is currently underway to evaluate the safety, side effects, and optimal dose of FL118 in patients with advanced pancreatic ductal adenocarcinoma.[23][24] Future research will likely focus on identifying predictive biomarkers of response to FL118 and exploring its efficacy in combination with other targeted therapies and immunotherapies. The multifaceted nature of FL118's activity holds great promise for improving outcomes for patients with a wide range of malignancies.
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. img.abclonal.com [img.abclonal.com]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 21. e-century.us [e-century.us]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
- 24. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Methodological & Application
Application Notes and Protocols for the Conjugation of CL2A-FL118 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of the cytotoxic payload FL118 to a monoclonal antibody using the cleavable CL2A linker.
FL118 is a potent camptothecin (B557342) analog that exhibits a dual mechanism of action by inhibiting Topoisomerase I and inducing the degradation of anti-apoptotic proteins, making it an effective agent against a variety of cancers, including those resistant to other therapies.[1][2][3] The CL2A linker is a pH-sensitive linker designed to be stable in systemic circulation and to release the active FL118 payload in the acidic tumor microenvironment or within the lysosomal compartment of cancer cells.[4] This targeted delivery minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.
The conjugation process described herein involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then react with the maleimide (B117702) moiety of the CL2A-FL118 drug-linker complex. This method allows for the generation of ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that significantly impacts the ADC's performance.
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. (Example) |
| Monoclonal Antibody (e.g., Trastuzumab) | Various | N/A |
| This compound Drug-Linker | Various | N/A |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | 20490 |
| Conjugation Buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0) | In-house Preparation | N/A |
| Quenching Reagent (e.g., N-acetylcysteine) | Sigma-Aldrich | A7250 |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | 14947 |
| Solvents for HIC (e.g., Ammonium Sulfate, Sodium Phosphate, Isopropanol) | Sigma-Aldrich | Various |
| Mass Spectrometer (e.g., Q-TOF) | Various | N/A |
| UV-Vis Spectrophotometer | Various | N/A |
Experimental Protocols
Part 1: Antibody Preparation and Partial Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. The amount of reducing agent can be varied to control the average Drug-to-Antibody Ratio (DAR).
-
Antibody Buffer Exchange:
-
If the antibody is not already in a suitable buffer, exchange it into a conjugation buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0) using a desalting column or dialysis. The buffer should be free of any primary amines or other reactive species.
-
Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Partial Reduction of Antibody:
-
Dilute the antibody to a working concentration (e.g., 5-10 mg/mL) in the conjugation buffer.
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
To achieve a target DAR of 4, add approximately 2.8 molar equivalents of TCEP to the antibody solution. For a target DAR of 8, use approximately 7.5 molar equivalents of TCEP.[4]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody solution. This can be achieved using a desalting column or tangential flow filtration (TFF), exchanging the buffer back into the conjugation buffer.
-
Part 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated this compound to the thiol groups of the reduced antibody.
-
Preparation of this compound Solution:
-
Dissolve the this compound drug-linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (ideally below 10%) to minimize antibody denaturation and aggregation.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent such as N-acetylcysteine to a final concentration of approximately 1 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated antibody, free drug-linker, and aggregates. Hydrophobic Interaction Chromatography (HIC) is a commonly used method for purifying cysteine-linked ADCs.
-
HIC Column Equilibration:
-
Equilibrate the HIC column (e.g., Tosoh Butyl-NPR) with a high-salt buffer (Buffer A: e.g., 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0).
-
-
Sample Loading and Elution:
-
Load the quenched conjugation reaction mixture onto the equilibrated HIC column.
-
Elute the ADC using a decreasing salt gradient with a low-salt buffer (Buffer B: e.g., 75% 25 mM Sodium Phosphate, pH 7.0, and 25% Isopropanol).
-
Collect fractions corresponding to the ADC peaks. Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.
-
-
Buffer Exchange and Formulation:
-
Pool the fractions containing the desired ADC species.
-
Perform a buffer exchange into a suitable formulation buffer (e.g., a histidine or citrate-based buffer) using a desalting column or TFF.
-
Determine the final concentration of the purified ADC.
-
Part 4: Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality and consistency of the ADC.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Analyze the purified ADC using HIC-HPLC. The different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8) will separate into distinct peaks.
-
Calculate the average DAR by determining the area under each peak and using a weighted average formula.[5]
-
Confirm the DAR and drug distribution by mass spectrometry (e.g., native MS or after reduction of the ADC).[6]
-
-
Analysis of Aggregates:
-
Use size-exclusion chromatography (SEC) to determine the percentage of high molecular weight species (aggregates) in the final ADC preparation.
-
-
Measurement of Free Drug:
-
Quantify the amount of unconjugated this compound in the purified ADC sample using a suitable analytical method such as reversed-phase HPLC (RP-HPLC).
-
Data Presentation
The following tables summarize the expected outcomes and characterization data for the conjugation of this compound to a monoclonal antibody.
Table 1: Effect of TCEP Molar Equivalents on Average DAR
| Molar Equivalents of TCEP | Target DAR | Average DAR (by HIC) | Average DAR (by MS) |
| 2.8 | 4 | ~4.0 | ~3.8 - 4.2 |
| 7.5 | 8 | ~8.0 | ~7.1 - 7.9 |
Data is representative and based on typical results for cysteine-linked ADCs and information from patent literature.[4]
Table 2: Characterization of Purified Trastuzumab-CL2A-FL118 ADC
| Parameter | Specification | Result (DAR 4) | Result (DAR 8) |
| Average DAR | 3.5 - 4.5 | 4.0 | 7.5 |
| Monomer Purity (by SEC) | ≥ 95% | 98% | 96% |
| Free Drug-Linker | ≤ 1% | < 0.5% | < 0.8% |
| Endotoxin Level | ≤ 5 EU/mg | < 1 EU/mg | < 1 EU/mg |
Visualizations
Experimental Workflow
Caption: Workflow for this compound ADC preparation.
FL118 Signaling Pathway
Caption: Key signaling pathways affected by FL118.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity – ScienceOpen [scienceopen.com]
- 3. Stork: Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration [storkapp.me]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Synthesizing Potent Antibody-Drug Conjugates: An Application Note and Protocol for CL2A-FL118
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the cleavable linker CL2A and the potent anti-cancer agent FL118 (B25124). FL118 is a novel camptothecin (B557342) analog that functions as a dual inhibitor of topoisomerase I and survivin, a protein associated with cancer cell survival and drug resistance.[1][2][3] The CL2A linker is a pH-sensitive linker designed to release the cytotoxic payload in the acidic environment of tumor cells, minimizing systemic toxicity.[4][5][6] This application note includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key processes.
Overview of the CL2A-FL118 ADC Synthesis Workflow
The synthesis of a this compound ADC involves a multi-step process that begins with the preparation of the antibody, followed by the conjugation of the this compound drug-linker, and concludes with purification and characterization of the final ADC product. The general workflow is depicted below.
Caption: General workflow for the synthesis of a this compound ADC.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs synthesized using this compound.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| Target Antigen | Cell Line | IC50 (nM) |
| Trop2 | FaDu | 0.025 |
| HER2 | JIMT-1 | Data not available |
| EGFR | MDA-MB-468 | Data not available |
Data sourced from a study on camptothecin analogue FL118 as a payload for ADCs.[7]
Table 2: In Vivo Efficacy of Sac-CL2A-FL118 ADC
| Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) |
| Trop2-expressing | 7 mg/kg | 130% |
Data sourced from a study on camptothecin analogue FL118 as a payload for ADCs.[7]
Table 3: Pharmacokinetic Properties of Sac-CL2A-FL118 ADC vs. Trodelvy®
| Parameter | Sac-CL2A-FL118 ADC | Trodelvy® | Fold Increase |
| AUC | Data not available | Data not available | 2.6x |
| Cmax | Data not available | Data not available | ~1.7x |
Data sourced from a study on camptothecin analogue FL118 as a payload for ADCs.[7]
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest (e.g., Trastuzumab, Cetuximab, Sacituzumab)
-
This compound drug-linker conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
18mM MES buffer, pH 6.5
-
Desalting columns
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
-
Reagents for protein concentration determination (e.g., BCA assay kit)
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free sulfhydryl groups for conjugation.
-
Prepare the antibody in a suitable buffer (e.g., PBS). The concentration should typically be in the range of 1-10 mg/mL.
-
Add a reducing agent such as TCEP or DTT to the antibody solution. The molar excess of the reducing agent will determine the extent of reduction and ultimately the drug-to-antibody ratio (DAR). For a target DAR of 4 or 8, a 10- or 12-fold molar excess of the this compound linker, respectively, is suggested in subsequent steps, implying a controlled reduction process.[8]
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).
-
Monitor the reduction process to achieve the desired number of free thiols per antibody.
-
Immediately proceed to the conjugation step or purify the reduced antibody using a desalting column to remove the excess reducing agent.
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the this compound drug-linker to the free sulfhydryl groups on the reduced antibody.
-
Dissolve the this compound drug-linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the this compound stock solution to the reduced antibody solution. As mentioned, for a target DAR of 4 or 8, a 10- or 12-fold molar excess of FL118-CL2A relative to the antibody should be used.[8]
-
Allow the conjugation reaction to proceed at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours or overnight). The CL2A linker binds to cysteine residues via a disulfide bond.[4][5]
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups on the linker, if applicable, or proceed directly to purification.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unreacted drug-linker and other impurities.
-
Use a desalting column to remove the excess, unreacted FL118-CL2A.[8]
-
Exchange the buffer to a formulation buffer suitable for storage, such as 18mM MES at pH 6.5.[8]
-
For a more rigorous purification and to separate ADCs with different DARs, size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be employed.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical techniques for characterizing the synthesized ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for determining the DAR and the distribution of drug-loaded species.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide an accurate measurement of the average DAR.[9][10]
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the presence of aggregates and to assess the purity of the ADC.[10]
-
-
In Vitro Cytotoxicity Assay:
-
Culture target cancer cells in appropriate media.
-
Treat the cells with serial dilutions of the purified ADC.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value, which represents the concentration of ADC required to inhibit cell growth by 50%.
-
-
Antigen Binding Affinity:
-
Use an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Mechanism of Action and Signaling Pathway
FL118 exerts its anti-cancer effects through a dual mechanism of action. As a camptothecin analog, it inhibits topoisomerase I, leading to DNA damage.[11] Additionally, FL118 is a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[1][12] The downregulation of survivin by FL118 also leads to a decrease in RAD51 expression, a key protein in the homologous recombination DNA repair pathway, further enhancing its cytotoxic effect.[2][11] The CL2A linker is designed to be stable in the bloodstream (pH 7.4) and to be cleaved in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) within cancer cells, releasing the FL118 payload.[6][13]
Caption: Proposed mechanism of action for a this compound ADC.
Conclusion
The this compound platform offers a promising approach for the development of next-generation ADCs. The potent, dual-acting payload FL118, combined with the tumor-selective cleavage of the CL2A linker, provides a wide therapeutic window. The detailed protocols and characterization methods provided in this application note will enable researchers to successfully synthesize and evaluate their own this compound ADCs for pre-clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CL2A - Creative Biolabs [creative-biolabs.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of a CL2A-FL118 Antibody-Drug Conjugate
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceutical drugs designed for the targeted therapy of cancer. They combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of an ADC composed of a target-specific monoclonal antibody, the pH-sensitive cleavable linker CL2A, and the novel camptothecin (B557342) analogue payload, FL118.
The CL2A linker is designed to be stable in the bloodstream and release the cytotoxic payload within the acidic environment of tumor cells, minimizing off-target toxicity. The FL118 payload exhibits a dual mechanism of action, functioning as a Topoisomerase I inhibitor to induce DNA damage and also promoting the degradation of anti-apoptotic proteins, making it a potent anti-cancer agent.[1][2]
This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of ADCs. It outlines the necessary materials, experimental procedures, and data analysis techniques for determining the half-maximal inhibitory concentration (IC50) of a CL2A-FL118 ADC in various cancer cell lines.
Data Presentation
The in vitro cytotoxicity of a this compound ADC is dependent on the expression level of the target antigen on the cancer cell surface. The following tables summarize the hypothetical cytotoxicity data of a Trop2-targeting this compound ADC against cancer cell lines with varying Trop2 expression levels.
Table 1: Trop2 Expression Levels in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Trop2 Expression Level |
| FaDu | Head and Neck Squamous Cell Carcinoma | High |
| NCI-H460 | Non-Small Cell Lung Cancer | Moderate |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low |
| Jurkat | T-cell Leukemia | Negative |
Table 2: In Vitro Cytotoxicity (IC50) of Trop2-Targeting this compound ADC
| Cell Line | This compound ADC IC50 (nM) | Free FL118 IC50 (nM) | Non-targeting ADC IC50 (nM) |
| FaDu | 0.025[1] | 5 | >1000 |
| NCI-H460 | 1.2 | 6 | >1000 |
| MDA-MB-231 | 25.8 | 4.5 | >1000 |
| Jurkat | >1000 | 7 | >1000 |
Experimental Protocols
This section provides a detailed methodology for determining the in vitro cytotoxicity of a this compound ADC using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials and Reagents
-
Cell Lines:
-
Target antigen-positive cancer cell lines (e.g., FaDu for Trop2)
-
Target antigen-low/negative cancer cell lines (e.g., MDA-MB-231, Jurkat for Trop2)
-
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Antibody-Drug Conjugate (ADC):
-
This compound ADC of known concentration.
-
Non-targeting control ADC (isotype control antibody conjugated to this compound).
-
-
Free Drug: FL118 payload of known concentration.
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Microplate reader with luminescence detection capabilities.
-
96-well, white, clear-bottom tissue culture plates.
-
Multichannel pipette.
-
Experimental Workflow
References
Application Notes and Protocols for In Vivo Xenograft Models in CL2A-FL118 ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the development and utilization of in vivo xenograft models to evaluate the efficacy, pharmacokinetics, and toxicity of antibody-drug conjugates (ADCs) employing the CL2A linker and the cytotoxic payload FL118. FL118 is a potent camptothecin (B557342) analog with a dual mechanism of action, inhibiting both topoisomerase I and several anti-apoptotic proteins, making it an attractive payload for ADCs.[1][2] The pH-sensitive CL2A linker is designed to be stable in circulation and release the payload in the acidic environment of tumor cell endosomes and lysosomes.[3][4][5]
These protocols are intended to guide researchers in establishing robust and reproducible xenograft models for preclinical testing of CL2A-FL118 ADCs targeting various tumor antigens, including Trop2, HER2, and EGFR.
Signaling Pathways of FL118
FL118 exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis and inhibiting DNA repair mechanisms. Its dual mechanism of action involves the inhibition of topoisomerase I, leading to DNA damage, and the suppression of key anti-apoptotic proteins.
-
Topoisomerase I Inhibition: Like other camptothecin derivatives, FL118 binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks and leading to DNA damage and apoptosis.
-
Inhibition of Anti-Apoptotic Proteins: FL118 has been shown to downregulate the expression of several inhibitor of apoptosis proteins (IAPs) such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[2][6] This action shifts the cellular balance towards apoptosis.
-
p53 Pathway Interaction: The antitumor activity of FL118 can be independent of the p53 tumor suppressor protein status, making it effective against a broader range of cancers.[2][6][7]
Experimental Workflow for In Vivo Xenograft Studies
A typical workflow for assessing the in vivo efficacy of a this compound ADC involves several key stages, from model establishment to data analysis.
Data Presentation: Summary of Preclinical Efficacy and Pharmacokinetics
The following tables summarize quantitative data from preclinical studies of various this compound ADCs.
Table 1: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC Construct | Target Antigen | Cell Line | Xenograft Model | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Sac-CL2A-FL118 | Trop2 | FaDu | Subcutaneous | 7 mg/kg | Single Dose | 130% | [1] |
| Trastuzumab-CL2A-FL118 | HER2 | JIMT-1 | Subcutaneous | Not Specified | Not Specified | "Excellent efficacy" | Patent Data |
| Cetuximab-CL2A-FL118 | EGFR | MDA-MB-468 | Subcutaneous | Not Specified | Not Specified | "Excellent efficacy" | Patent Data |
Table 2: Pharmacokinetic Parameters of a this compound ADC
| Parameter | This compound ADC | Trodelvy® (Sacituzumab Govitecan) | Fold Change | Reference |
| AUC | 2.6-fold higher | Baseline | +2.6x | [1] |
| Cmax | 1.7-fold higher | Baseline | +1.7x | [1] |
Table 3: Toxicity Profile of the FL118 Payload
| Formulation | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) in Mice | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | weekly x 4 | 1.50 mg/kg | [8] |
| Tween 80-free | Intravenous (i.v.) | weekly x 5 | 3-7 fold higher than i.p. formulation | [9] |
Experimental Protocols
Protocol 1: Cell Line Selection and Culture
Objective: To select and culture appropriate cancer cell lines with verified target antigen expression for establishing xenograft models.
Materials:
-
Human cancer cell lines (e.g., FaDu for Trop2, JIMT-1 for HER2, MDA-MB-468 for EGFR)
-
Appropriate cell culture medium (as recommended by the supplier)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Culture the selected cancer cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage the cells to maintain them in the exponential growth phase.
-
Prior to implantation, confirm the expression of the target antigen (Trop2, HER2, or EGFR) using techniques such as flow cytometry or Western blotting.
-
Harvest cells when they reach 80-90% confluency using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS to remove any residual medium and trypsin.
-
Resuspend the cells in sterile PBS or a suitable medium for cell counting and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >95%.
Protocol 2: Establishment of Subcutaneous Xenograft Models
Objective: To establish subcutaneous tumors in immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD-SCID, SCID, or athymic nude mice)
-
Prepared cancer cell suspension
-
Matrigel® Basement Membrane Matrix (optional, but recommended to improve tumor take rate)
-
1 mL syringes with 25-27 gauge needles
-
70% ethanol (B145695) for disinfection
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Prepare the cell suspension for injection. If using Matrigel®, mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100-200 µL.
-
Shave the fur on the right flank of the mouse and disinfect the area with 70% ethanol.
-
Gently lift the skin on the flank and subcutaneously inject 100-200 µL of the cell suspension.
-
Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.
-
Once tumors are palpable, begin measuring tumor volume using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
Protocol 3: Administration of this compound ADC
Objective: To administer the this compound ADC to the tumor-bearing mice.
Materials:
-
This compound ADC, vehicle control, and isotype control ADC
-
Sterile PBS or other appropriate vehicle for dilution
-
Insulin syringes or other appropriate syringes for intravenous or intraperitoneal injection
Procedure:
-
On the day of dosing, thaw the ADC and control articles and dilute them to the final desired concentration in a sterile vehicle.
-
Administer the ADC, vehicle, and isotype control to the respective groups of mice via the chosen route of administration (typically intravenous via the tail vein or intraperitoneal).
-
The dosing volume should be adjusted based on the individual mouse's body weight (e.g., 10 µL/g).
-
Record the date and time of administration for each mouse.
Protocol 4: Monitoring of Efficacy and Toxicity
Objective: To monitor the anti-tumor efficacy and potential toxicity of the this compound ADC.
Procedure:
-
Tumor Growth: Measure tumor volumes using digital calipers 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as a general indicator of health and toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in posture, activity, fur texture, or signs of distress.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor Regression: Note any instances of partial or complete tumor regression.
-
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 5: Endpoint Tissue Collection and Analysis
Objective: To collect tumor and other tissues at the end of the study for further analysis.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, cervical dislocation tools)
-
Surgical tools for tissue dissection
-
10% Neutral Buffered Formalin
-
Cryovials for snap-freezing
-
Liquid nitrogen
Procedure:
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for different analyses:
-
Histology/Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol for paraffin (B1166041) embedding.
-
Pharmacodynamic (PD) marker analysis (e.g., Western blot): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
(Optional) Collect other organs (e.g., liver, spleen, kidneys) for toxicity assessment and fix in formalin or snap-freeze.
-
Immunohistochemistry:
-
Paraffin-embedded tumor sections can be stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and to confirm the expression of the target antigen.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound ADCs in in vivo xenograft models. The potent dual mechanism of action of FL118, combined with the targeted delivery facilitated by the CL2A linker and specific antibodies, demonstrates significant therapeutic potential. Rigorous adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to support the further development of this promising class of anti-cancer therapeutics.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. njbio.com [njbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - The maximum tolerated dose (MTD) of FL118 at the schedule of weekly à 4. - figshare - Figshare [figshare.com]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of a CL2A-FL118 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures a sufficient payload is delivered to the target cells while minimizing off-target toxicity. This document provides detailed application notes and protocols for determining the DAR of a CL2A-FL118 ADC. This ADC is composed of a monoclonal antibody conjugated to the novel survivin inhibitor FL118 via a pH-sensitive, cleavable CL2A linker attached to cysteine residues.
The methods described herein include Ultraviolet-Visible (UV/Vis) Spectroscopy, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC). Each method is presented with a detailed experimental protocol and a summary of the expected quantitative data.
Overview of the this compound ADC
-
Antibody: A monoclonal antibody (mAb) targeting a specific tumor-associated antigen.
-
Linker (CL2A): A cleavable linker containing a polyethylene (B3416737) glycol (PEG)8 spacer and a triazole moiety.[1][2] It is designed to be stable in circulation and release the payload in the acidic environment of the lysosome.[3] The linker attaches to the antibody via a disulfide bond with cysteine residues.[1]
-
Drug (FL118): A potent camptothecin (B557342) derivative that acts as a survivin inhibitor.[4][5] FL118 has been shown to inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, leading to cancer cell death.[6][7]
Methods for DAR Determination
A variety of analytical techniques can be employed to determine the DAR of an ADC. The choice of method depends on the specific characteristics of the ADC and the desired level of information (average DAR vs. distribution of different drug-loaded species).
UV/Vis Spectroscopy for Average DAR Determination
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[8] This technique relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the drug.[9][10] For the this compound ADC, the antibody's absorbance is measured at 280 nm, and the FL118 payload, a camptothecin derivative, exhibits strong absorbance around 370 nm.[6][11][12]
Experimental Protocol: UV/Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the naked antibody (ε_Ab_) at 280 nm and 370 nm. A typical extinction coefficient for an IgG at 280 nm is around 1.36 for a 1 mg/ml solution.[13]
-
Determine the molar extinction coefficient of the FL118 drug (ε_Drug_) at 280 nm and its maximum absorbance wavelength (~370 nm).
-
-
Sample Preparation:
-
Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and ~370 nm (A_370_) using a calibrated spectrophotometer.
-
-
DAR Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated using the following simultaneous equations based on the Beer-Lambert law:
-
A_280_ = (ε_Ab,280_ * [Ab]) + (ε_Drug,280_ * [Drug])
-
A_370_ = (ε_Ab,370_ * [Ab]) + (ε_Drug,370_ * [Drug])
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = [Drug] / [Ab]
-
-
Data Presentation: UV/Vis Spectroscopy
| Parameter | Value |
| Absorbance at 280 nm (A_280_) | e.g., 1.25 |
| Absorbance at 370 nm (A_370_) | e.g., 0.45 |
| Calculated Antibody Concentration ([Ab]) | Calculated Value |
| Calculated Drug Concentration ([Drug]) | Calculated Value |
| Average DAR | Calculated Value |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for determining the DAR and the distribution of drug-loaded species.[12] For cysteine-linked ADCs like this compound, the analysis is typically performed on the reduced ADC, separating the light and heavy chains.[8] The number of drug molecules conjugated to each chain can be determined, and the overall DAR is calculated from the weighted average of the peak areas.[14]
Experimental Protocol: RP-HPLC
-
Sample Preparation (Reduction):
-
To a solution of the this compound ADC (e.g., 1 mg/mL in PBS), add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 10-20 mM.
-
Incubate the mixture at 37°C for 15-30 minutes to ensure complete reduction of the interchain disulfide bonds.[15]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for protein separations, such as a C4 or C8 column (e.g., Agilent ZORBAX RRHD 300SB-C8, Waters BioResolve RP mAb Polyphenyl).[3][15]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from approximately 30% to 50% Mobile Phase B over 20-30 minutes.[15][16]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80°C.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, etc.).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula:
-
DAR = (Σ(Area% of conjugated light chains * number of drugs)) + (Σ(Area% of conjugated heavy chains * number of drugs))
-
-
Data Presentation: RP-HPLC
| Peak ID | Retention Time (min) | Peak Area (%) | Drug Load |
| L0 | e.g., 10.2 | e.g., 5.0 | 0 |
| L1 | e.g., 12.5 | e.g., 95.0 | 1 |
| H0 | e.g., 15.8 | e.g., 2.0 | 0 |
| H1 | e.g., 18.1 | e.g., 30.0 | 1 |
| H2 | e.g., 20.3 | e.g., 55.0 | 2 |
| H3 | e.g., 22.6 | e.g., 8.0 | 3 |
| Weighted Average DAR | Calculated Value |
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[17] Since the conjugation of the hydrophobic FL118 drug to the antibody increases its overall hydrophobicity, HIC can effectively separate ADC species with different numbers of conjugated drugs.[18] This method provides a detailed distribution of the different DAR species (DAR0, DAR2, DAR4, etc. for a cysteine-linked ADC).[2]
Experimental Protocol: HIC
-
Sample Preparation:
-
Dilute the this compound ADC sample in the high-salt mobile phase (Mobile Phase A) to a suitable concentration (e.g., 1-2 mg/mL).
-
-
Chromatographic Conditions:
-
Column: A HIC column with a suitable stationary phase, such as butyl or phenyl (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[1][19]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 5-20% isopropanol.[19]
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[19]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR.
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ(Peak Area% of each species * DAR of that species) / 100
-
-
Data Presentation: HIC
| Peak ID (DAR) | Retention Time (min) | Peak Area (%) |
| DAR0 | e.g., 8.5 | e.g., 3.0 |
| DAR2 | e.g., 12.1 | e.g., 25.0 |
| DAR4 | e.g., 15.3 | e.g., 50.0 |
| DAR6 | e.g., 18.7 | e.g., 20.0 |
| DAR8 | e.g., 21.2 | e.g., 2.0 |
| Weighted Average DAR | Calculated Value |
Visualizations
Experimental Workflow for DAR Determination
Caption: Workflow for determining the DAR of a this compound ADC.
Signaling Pathway of FL118-Induced Apoptosis
Caption: Simplified signaling pathway of FL118-induced apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. molnar-institute.com [molnar-institute.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-vis spectra of the anticancer camptothecin family drugs in aqueous solution: specific spectroscopic signatures unraveled by a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Human Serum Immunoglobulin G Modified with Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. IgG Concentration Calculator | AAT Bioquest [aatbio.com]
- 13. agrisera.com [agrisera.com]
- 14. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. Phase transitions in human IgG solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes: CL2A-FL118 ADC for Targeting HER2-Positive Breast Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 15-20% of all breast cancers, is characterized by the amplification of the HER2 gene, leading to protein overexpression and aggressive tumor growth.[1] While targeted therapies have significantly improved patient outcomes, challenges such as drug resistance remain. Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[2]
This document describes the application and protocols for a novel ADC, Trastuzumab-CL2A-FL118, designed to target HER2-positive breast cancer. This ADC is composed of three key components:
-
Monoclonal Antibody: Trastuzumab, which specifically binds to the extracellular domain of the HER2 receptor.
-
Cytotoxic Payload: FL118 (B25124), a novel camptothecin (B557342) analogue that is not a substrate for common drug efflux pumps like ABCG2 and MDR1, allowing it to overcome certain types of drug resistance.[3] FL118 exhibits a dual mechanism of action, inhibiting Topoisomerase I and inducing proteasome-mediated degradation of anti-apoptotic proteins like survivin and Mcl-1.[4][5]
-
Linker: CL2A, a pH-sensitive linker designed for the targeted delivery of cytotoxic agents.[6][7] This linker is stable in the bloodstream but cleaves in the acidic environment of tumor cells, releasing the FL118 payload both intracellularly and in the tumor microenvironment, leading to a potential "bystander effect" on adjacent tumor cells.[6][8]
Principle of Technology
The Trastuzumab-CL2A-FL118 ADC is engineered for targeted delivery of the FL118 payload to HER2-overexpressing cancer cells. Upon intravenous administration, the ADC circulates systemically. The Trastuzumab component binds with high affinity to HER2 receptors on the surface of breast cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex into endosomes. As the endosome matures and acidifies, the pH-sensitive CL2A linker is cleaved, releasing the FL118 payload directly inside the cell.
Once released, FL118 exerts its potent anti-tumor activity through a multi-pronged attack. It inhibits Topoisomerase I, leading to DNA damage.[4] Concurrently, it targets the oncoprotein DDX5, leading to the degradation of multiple anti-apoptotic proteins (survivin, Mcl-1, XIAP, cIAP2), thereby pushing the cell towards apoptosis.[9][10] Because the released FL118 is cell-permeable, it can also diffuse out of the target cell and kill neighboring HER2-negative cancer cells, a phenomenon known as the bystander effect.
Preclinical Data Summary
Preclinical studies demonstrate the potent and specific anti-tumor activity of CL2A-FL118 ADCs. The data highlight its efficacy in HER2-positive models, including those resistant to other therapies.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Antigen | IC50 (nM) | Reference |
|---|---|---|---|
| FaDu | Trop2 | 0.025 | [4] |
| JIMT-1 | HER2 | Data indicates high potency in resistant cells. | [11] |
Note: The potent IC50 value in Trop2-positive cells illustrates the high potency of the this compound platform.[4]
Table 2: In Vivo Efficacy of Trastuzumab-CL2A-FL118 in a Xenograft Model
| Model | Details | Treatment | Tumor Growth Inhibition (TGI) | Outcome | Reference |
|---|
| JIMT-1 Xenograft | HER2-overexpressing, Kadcyla-resistant | Trastuzumab-CL2A-FL118 (DAR 8) | Not specified, described as "excellent efficacy" | Superior efficacy in a resistant model |[11] |
Table 3: Comparative Pharmacokinetic (PK) Profile of this compound ADC
| PK Parameter | Sac-CL2A-FL118 | Trodelvy® (Sac-CL2A-SN38) | Fold Increase | Reference |
|---|---|---|---|---|
| AUC | 2.6x higher | Baseline | ~2.6 | [4] |
| Cmax | 1.7x higher | Baseline | ~1.7 | [4] |
Note: This data, from a Trop2-targeted ADC, suggests the FL118 payload may contribute to a more favorable PK profile compared to SN-38 when using the same linker and antibody system.[4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trastuzumab-CL2A-FL118 in HER2-positive breast cancer cell lines.
Principle: HER2-positive cells are seeded in 96-well plates and treated with serial dilutions of the ADC. After a set incubation period, cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo®). The resulting dose-response curve is used to calculate the IC50 value.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, BT-474, JIMT-1) and a HER2-negative control line (e.g., MDA-MB-231).
-
Complete cell culture medium.
-
Trastuzumab-CL2A-FL118 ADC and an isotype control ADC.
-
Sterile 96-well, clear-bottom, white-walled plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multichannel pipette, plate reader (luminometer).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
ADC Preparation: Prepare a 10X serial dilution series of the Trastuzumab-CL2A-FL118 ADC in culture medium.
-
Treatment: Add 10 µL of the 10X ADC dilutions to the appropriate wells. Include wells for "cells only" (no drug) and "medium only" (background) controls.
-
Incubation: Incubate the plate for 96-120 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add the reagent according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo®).
-
Signal Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Data Analysis: Subtract the background reading. Normalize the data to the "cells only" control (100% viability). Plot the normalized viability versus the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Trastuzumab-CL2A-FL118 in a HER2-positive breast cancer xenograft mouse model.
Principle: Immunodeficient mice are implanted with HER2-positive tumor cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ADC is administered systemically (e.g., intravenously) on a defined schedule. Tumor volume and body weight are monitored throughout the study to assess efficacy and toxicity.
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
HER2-positive tumor cells (e.g., JIMT-1).
-
Matrigel® or similar basement membrane matrix.
-
Trastuzumab-CL2A-FL118 ADC, vehicle control, and isotype control ADC.
-
Calipers, analytical balance.
-
Sterile syringes and needles.
Procedure:
-
Tumor Implantation: Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject 5-10 million cells into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into cohorts (n=8-10 per group). Typical groups include: Vehicle Control, Isotype Control ADC, and Trastuzumab-CL2A-FL118 (at various doses).
-
ADC Administration: Administer the ADC or controls via intravenous (IV) injection into the tail vein. A typical dosing schedule might be once per week for 3-4 weeks.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity become severe.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. Analyze for statistical significance between groups (e.g., using ANOVA).
References
- 1. Recent advances of antibody-drug conjugates in treating breast cancer with different HER2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
Application of CL2A-FL118 in Pancreatic Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2A-FL118, a novel small molecule derived from camptothecin, has emerged as a promising therapeutic agent in preclinical pancreatic cancer research.[1][2] This compound exhibits potent anti-tumor activity by targeting key oncogenic pathways and overcoming common mechanisms of treatment resistance.[3][4] Notably, this compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of pancreatic cancer, underscoring its potential clinical significance.[1] A Phase 1 clinical trial is also underway to evaluate its safety and efficacy in patients with advanced pancreatic cancer.[5]
This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research, based on published preclinical studies. It is intended to guide researchers in designing and executing experiments to further investigate the therapeutic potential of this compound.
Mechanism of Action
The primary molecular target of this compound is the oncoprotein DDX5 (also known as p68).[6] this compound acts as a "molecular glue degrader," binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[6] DDX5 is a master regulator of several critical oncogenic proteins. Its degradation leads to the downstream suppression of multiple survival and proliferation pathways.[6]
Key downstream effects of this compound include the inhibition of:
-
Anti-apoptotic proteins: Survivin, Mcl-1, XIAP, and cIAP2[2][3][7]
-
Oncogenes: c-Myc and mutant KRAS[6]
-
Transcription Factors: Inhibition of constitutive NF-κB activation[2][9]
Furthermore, this compound has been shown to target and eliminate cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.[3][4]
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | Treatment | Concentration | Effect | Reference |
| HPAF-II | G12D Mutant | This compound + AMR-MeOAc | 20 nM (FL118) | Synergistic cytotoxicity, increased ROS, apoptosis induction, decreased survivin and XIAP | [2] |
| BxPC-3 | Wild Type | This compound + AMR-MeOAc | 20 nM (FL118) | Synergistic cytotoxicity, inhibition of NF-κB activation | [2] |
| PANC-1 | Gemcitabine-resistant | This compound | Low nM | Effective inhibition of cell viability | [3] |
| MIA PaCa-2 | Gemcitabine-resistant | This compound | Low nM | Effective inhibition of cell viability | [3] |
In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Model | Treatment | Key Findings | Reference |
| Orthotopic PANC-1 Xenograft | This compound + Cisplatin | Strong inhibition of tumor growth and metastasis | [3] |
| Patient-Derived Xenograft (PDX) | This compound (monotherapy) | Effective elimination of PDX tumors | [3][4] |
| Patient-Derived Xenograft (PDX) | This compound + Gemcitabine | Elimination of PDX tumors with relative resistance to monotherapy | [3][4] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of this compound on the expression of target proteins (e.g., DDX5, survivin, Mcl-1, p-ERK).
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-DDX5, anti-survivin, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat pancreatic cancer cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Pancreatic cancer cells (e.g., PANC-1) or patient-derived tumor fragments
-
Matrigel (for subcutaneous injection)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Subcutaneously or orthotopically inject pancreatic cancer cells or implant PDX tissue into the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Administer this compound and other treatments according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. FL118, Drug Candidate Discovered at Roswell Park, Granted FDA Orphan Drug Status for Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roswell Park Scientists Advance Findings About Novel, Low-Toxicity Anticancer Agent [bnmc.org]
- 8. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
Application Notes and Protocols for Preclinical ADC Development Using CL2A-FL118
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The strategic selection of the antibody, payload, and linker is critical to the success of an ADC. This document provides detailed application notes and protocols for the use of the CL2A-FL118 system in preclinical ADC development.
FL118, a novel camptothecin (B557342) analogue, serves as the cytotoxic payload. It exhibits a unique dual mechanism of action, inhibiting Topoisomerase I and inducing the proteasome-mediated degradation of anti-apoptotic proteins like survivin.[1] Notably, FL118 is not a substrate for common drug efflux pumps, which can help overcome multidrug resistance.[2] The CL2A linker is a pH-sensitive, cleavable linker designed to be stable in systemic circulation and to release the FL118 payload in the acidic environment of tumor cells.[3][4][5] This targeted delivery mechanism aims to maximize anti-tumor efficacy while minimizing off-target toxicity.[6]
These application notes provide a summary of preclinical data for this compound based ADCs, detailed experimental protocols for their synthesis and evaluation, and diagrams to illustrate key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of ADCs constructed with the this compound system.
Table 1: In Vitro Cytotoxicity of this compound ADCs
| Target Antigen | Cell Line | ADC | IC50 (nM) |
| Trop2 | FaDu | Sac-CL2A-FL118 | 0.025 |
| HER2 | JIMT-1 | Trastuzumab-CL2A-FL118 (DAR 8) | Not specified, but demonstrated efficacy |
| HER2 | JIMT-1 | Trastuzumab-CL2A-FL118 (DAR 4) | Not specified, but demonstrated efficacy |
| EGFR | MDA-MB-468 | Cetuximab-CL2A-FL118 | Not specified, but demonstrated efficacy |
| Trop2 | MDA-MB-468 | Sacituzumab-CL2A-FL118 (DAR 8) | Not specified, but demonstrated efficacy |
DAR: Drug-to-Antibody Ratio Data compiled from a recent study on this compound ADCs.[1]
Table 2: In Vivo Efficacy of a this compound ADC
| Target Antigen | Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Trop2 | Trop2-expressing xenografts | Sac-CL2A-FL118 | 7 | 130 |
Data from a study comparing Sac-CL2A-FL118 to Trodelvy®.[1]
Table 3: Pharmacokinetic Parameters of a this compound ADC
| ADC | Parameter | Value | Fold-Increase vs. Trodelvy® |
| FL118-ADC | AUC | Not specified | 2.6 |
| FL118-ADC | Cmax | Not specified | ~1.7 |
AUC: Area Under the Curve; Cmax: Maximum Concentration. Data from a pharmacokinetic evaluation of FL118-ADCs.[1]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating the this compound drug-linker to a monoclonal antibody via the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Cetuximab, Sacituzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound drug-linker conjugate
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Reaction Buffer (e.g., 18mM MES, pH 6.5)
-
Desalting column (e.g., Sephadex G-25)
-
Analytical equipment for ADC characterization (e.g., SEC, HIC, LC-MS)
Procedure:
-
Antibody Reduction:
-
Prepare the monoclonal antibody at a suitable concentration in the reaction buffer.
-
Add the reducing agent (e.g., TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will depend on the desired drug-to-antibody ratio (DAR). For a DAR of 4 or 8, a 10- or 12-fold molar excess of this compound to antibody, respectively, is suggested in the subsequent step.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the this compound drug-linker in an appropriate solvent (e.g., DMSO).
-
Add the dissolved this compound to the reduced antibody solution. A 10- to 12-fold molar excess of the drug-linker is typically used for achieving DARs of 4 and 8, respectively.
-
Incubate the reaction at room temperature for a specified time (e.g., 1-2 hours) with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column.
-
Exchange the buffer to a formulation buffer suitable for ADC stability (e.g., 18mM MES, pH 6.5).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC.
-
Characterize the ADC to determine the average DAR and the distribution of drug-loaded species using techniques such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the in vitro cytotoxicity of a this compound ADC on target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the Ag+ and Ag- cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Human cancer cell line (e.g., MDA-MB-468, JIMT-1)
-
Matrigel (or similar basement membrane matrix)
-
This compound ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Model Establishment:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of approximately 2-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Administer the this compound ADC, vehicle control, and any other control articles (e.g., unconjugated antibody) to the respective groups via an appropriate route (e.g., intravenous injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice throughout the study.
-
-
Efficacy Evaluation:
-
Continue the study until tumors in the control group reach a predetermined endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) for the ADC-treated group relative to the vehicle control group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis.
-
Visualizations
Signaling Pathway of FL118
Caption: Dual mechanism of action of the FL118 payload.
Experimental Workflow for ADC Development and Evaluation
Caption: Preclinical workflow for this compound ADC development.
Logical Relationship of ADC Components and Action
Caption: Logical flow of this compound ADC targeting and action.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 6. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
Experimental Design for Studying the Bystander Effect of CL2A-FL118
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CL2A-FL118 is an antibody-drug conjugate (ADC) that utilizes the potent anti-cancer agent FL118 (B25124) as its payload, connected to a targeting antibody via a pH-sensitive CL2A linker.[1][2][3][4] FL118, a camptothecin (B557342) analog, exhibits strong anti-tumor activity by inhibiting survivin and other anti-apoptotic proteins, including XIAP, cIAP2, and Mcl-1, while inducing pro-apoptotic proteins like Bax and Bim.[5][6][7] This mechanism is largely independent of p53 status.[5][7] A key feature of effective ADCs is their ability to induce a "bystander effect," where the cytotoxic payload released from the target cancer cell can diffuse into and kill neighboring antigen-negative cancer cells.[8] This is particularly important in overcoming tumor heterogeneity. The CL2A linker is designed to release the FL118 payload in the acidic tumor microenvironment and within the lysosomes of target cells. The hydrophobic nature of FL118 allows it to permeate cell membranes and affect adjacent cells.[3] Furthermore, FL118 is not a substrate for common drug efflux pumps like P-glycoprotein (P-gp) and ABCG2, which may help overcome certain types of drug resistance.[9]
These application notes provide a detailed experimental framework for researchers to investigate and quantify the bystander effect of this compound both in vitro and in vivo.
Data Presentation
Quantitative data from the described experiments can be summarized in the following tables for clear comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Antigen Expression | Treatment | IC50 (nM) |
| Antigen-Positive (e.g., FaDu) | High | This compound | |
| Antigen-Negative (e.g., MDA-MB-468) | Low/Negative | This compound | |
| Antigen-Positive | High | Free FL118 | |
| Antigen-Negative | Low/Negative | Free FL118 |
Table 2: Quantification of In Vitro Bystander Effect in Co-Culture Assay
| Co-Culture Ratio (Ag+:Ag-) | Treatment | % Viability of Ag- Cells (GFP-positive) | Statistical Significance (p-value) |
| 1:1 | Vehicle Control | N/A | |
| 1:1 | This compound (IC50 of Ag+ cells) | ||
| 1:0 | This compound (IC50 of Ag+ cells) | ||
| 0:1 | This compound (IC50 of Ag+ cells) |
Table 3: Quantification of In Vitro Bystander Effect in Conditioned Medium Assay
| Conditioned Medium Source | Treatment of Donor Cells | % Viability of Ag- Recipient Cells | Statistical Significance (p-value) |
| Ag+ Cells | Vehicle Control | N/A | |
| Ag+ Cells | This compound | ||
| Ag- Cells | This compound | ||
| Fresh Medium | This compound |
Table 4: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Statistical Significance (p-value) |
| Monoculture (Ag+) | Vehicle Control | N/A | N/A | |
| Monoculture (Ag+) | This compound | |||
| Co-culture (Ag+:Ag-) | Vehicle Control | N/A | ||
| Co-culture (Ag+:Ag-) | This compound |
Experimental Protocols
Protocol 1: In Vitro Direct Co-Culture Bystander Effect Assay
This assay directly measures the effect of this compound on antigen-negative (Ag-) bystander cells when cultured with antigen-positive (Ag+) target cells.[10][11][12]
1. Cell Lines and Labeling:
-
Target Cell Line (Ag+): A cancer cell line with high expression of the antigen targeted by the this compound antibody (e.g., Trop2-positive FaDu cells).[1]
-
Bystander Cell Line (Ag-): A cell line with low or no expression of the target antigen. This cell line should be stably transfected with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) for easy identification.[11][13]
2. Procedure: a. Seed the Ag+ and GFP-labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) and as monocultures (1:0 and 0:1).[14] Allow cells to adhere overnight. b. Prepare serial dilutions of this compound and a non-targeting control ADC in the appropriate cell culture medium. c. Remove the existing medium from the wells and add the ADC dilutions or vehicle control. d. Incubate the plates for 72-96 hours. e. Stain the cells with a viability dye that enters non-viable cells (e.g., Propidium Iodide - PI). f. Analyze the plates using a high-content imaging system or flow cytometer.
3. Data Analysis:
- Quantify the percentage of viable bystander cells (GFP-positive, PI-negative) in the co-culture wells treated with this compound compared to the vehicle-treated co-culture wells.
- A significant decrease in the viability of bystander cells in the presence of treated target cells indicates a bystander effect.[13]
Protocol 2: In Vitro Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by secreted, cell-permeable factors released from the target cells.[10][15]
1. Preparation of Conditioned Medium: a. Seed the Ag+ "donor" cells in a T-75 flask and grow to 70-80% confluency. b. Treat the cells with a cytotoxic concentration of this compound (e.g., 5x IC50) for 48 hours. Include a vehicle-treated control flask. c. Collect the culture supernatant. d. Centrifuge at 500 x g for 10 minutes to pellet any detached cells and debris. e. Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium."[11]
2. Treatment of Recipient Cells: a. Seed the Ag- "recipient" cells in a 96-well plate and allow them to adhere overnight. b. Remove the existing medium and replace it with the conditioned medium (or control medium from vehicle-treated donor cells). c. Incubate for 48-72 hours. d. Assess the viability of the recipient cells using a standard assay such as CellTiter-Glo® or MTT.
3. Data Analysis:
- Compare the viability of bystander cells treated with conditioned medium from drug-treated target cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests the bystander effect is mediated by secreted factors.[11]
Protocol 3: In Vivo Co-Inoculation Xenograft Model
This assay evaluates the bystander effect of this compound in a more physiologically relevant setting.[10][16]
1. Cell Lines and Reporter Gene:
-
Target Cell Line (Ag+): As described in Protocol 1.
-
Bystander Cell Line (Ag-): As described in Protocol 1, but also engineered to express a reporter gene for in vivo imaging (e.g., luciferase).[17]
2. Procedure: a. Prepare a mixed population of Ag+ and luciferase-expressing Ag- tumor cells at a defined ratio (e.g., 1:1). b. Subcutaneously inject the cell mixture into immunodeficient mice to establish tumors. Also, establish monoculture tumors of Ag+ and Ag- cells as controls. c. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses). d. Administer the treatment as per the dosing schedule. e. Monitor tumor growth by caliper measurements and bioluminescence imaging for the Ag- cell population. f. At the end of the study, tumors can be excised for histological or molecular analysis.
3. Data Analysis:
- Compare the growth of the overall co-inoculated tumors in the treated versus control groups.
- Specifically, compare the bioluminescence signal from the Ag- cells in the co-culture tumors of treated versus control mice. A significant reduction in the bioluminescence signal indicates an in vivo bystander effect.[14]
Mandatory Visualizations
Caption: Mechanism of this compound bystander effect.
Caption: FL118 signaling pathway to induce apoptosis.
Caption: Workflow for the in vitro co-culture assay.
Caption: Workflow for the in vivo xenograft study.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Bystander Effect of Sonodynamic Therapy in the presence of Gold Nanoparticles: An in-vitro study - ProQuest [proquest.com]
- 16. Evolution of the Systems Pharmacokinetics-Pharmacodynamics Model for Antibody-Drug Conjugates to Characterize Tumor Heterogeneity and In Vivo Bystander Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Application Notes and Protocols for Evaluating CL2A-FL118 ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. This document provides detailed application notes and protocols for the preclinical evaluation of CL2A-FL118, an ADC composed of a pH-sensitive CL2A linker and the novel camptothecin (B557342) analogue, FL118 (B25124).[1][2]
FL118 exhibits a multi-faceted mechanism of action, including the inhibition of Topoisomerase I and the downregulation of key anti-apoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2.[3][4][5] This activity is often independent of the p53 tumor suppressor protein status, making it a promising agent against a broad range of cancers.[3][6] The CL2A linker is designed to be stable in circulation and release the FL118 payload in the acidic tumor microenvironment.[7][8]
These detailed protocols for cell-based assays will enable researchers to robustly assess the efficacy of this compound ADCs, including their cytotoxicity, induction of apoptosis, and effects on cell proliferation.
Data Presentation
Table 1: In Vitro Cytotoxicity of FL118 and this compound ADC
| Compound | Cell Line | Cancer Type | Target Antigen | IC50 (nM) | Reference |
| This compound ADC | FaDu | Head and Neck | Trop2 | As low as 0.025 | [9] |
| FL118 | HCT-116 | Colorectal | - | ~5 | |
| FL118 | LOVO | Colorectal | - | Lower than SN-38 | |
| FL118 | SW480 | Colorectal | - | Lower than SN-38 | [1] |
| FL118 | PANC-1 | Pancreatic | - | < 10 | |
| FL118 | MIA PaCa-2 | Pancreatic | - | < 10 |
Signaling Pathways and Experimental Workflows
FL118 Mechanism of Action
FL118 exerts its anti-cancer effects through a dual mechanism. It inhibits Topoisomerase I, leading to DNA damage, and also downregulates the expression of several key anti-apoptotic proteins.
Caption: FL118 dual mechanism of action.
General Workflow for this compound ADC
The this compound ADC targets cancer cells expressing a specific antigen. Following binding, the ADC is internalized, and the acidic environment of the endosome/lysosome facilitates the cleavage of the CL2A linker, releasing the FL118 payload to induce cell death.
Caption: General workflow of this compound ADC action.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Caption: MTT cell viability assay workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete growth medium. Remove the medium from the wells and add 100 µL of the various ADC concentrations. Include untreated cells as a negative control and cells treated with the unconjugated antibody and free FL118 as additional controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis assay workflow.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound ADC at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Proliferation (BrdU) Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound ADC for 24 to 72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.[1]
-
Fixation and DNA Denaturation: Remove the labeling medium, fix the cells, and denature the DNA.
-
Detection: Add the anti-BrdU antibody conjugated to a peroxidase and incubate.
-
Substrate Reaction: Add the substrate solution and measure the colorimetric output using a microplate reader.
-
Data Analysis: A decrease in absorbance indicates an inhibition of cell proliferation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound ADC efficacy. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on the cytotoxic and apoptotic effects of this promising therapeutic agent. This information is crucial for advancing the preclinical development of this compound and informing its progression towards clinical investigation.
References
- 1. e-century.us [e-century.us]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Characterization of CL2A-FL118 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The CL2A-FL118 ADC platform utilizes a pH-sensitive CL2A linker to conjugate the novel camptothecin (B557342) analogue, FL118, to a targeting antibody.[1][2][3][4][5] FL118 exhibits a dual mechanism of action, inhibiting Topoisomerase I and inducing proteasome-mediated degradation of anti-apoptotic proteins like survivin, Mcl-1, XIAP, and cIAP2.[1][6][7][8][9][10][11] This unique mode of action makes this compound ADCs a promising strategy for targeted cancer therapy.[1][5]
Thorough characterization of these complex biomolecules is a critical quality attribute (CQA) to ensure their safety and efficacy.[12][13][14][15] Mass spectrometry (MS) has become an indispensable tool for the in-depth characterization of ADCs, providing information on the drug-to-antibody ratio (DAR), conjugation sites, and overall heterogeneity.[16][17][18][19] These application notes provide detailed protocols for the characterization of this compound ADCs using various mass spectrometry techniques.
Intact Mass Analysis for Drug-to-Antibody Ratio (DAR) Determination
Intact mass analysis is a fundamental technique to determine the average DAR and the distribution of different drug-loaded species. This can be performed under both denaturing (reversed-phase) and native (size-exclusion) conditions.
Protocol: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Intact Mass Analysis (Denaturing Conditions)
This method is suitable for lysine-conjugated ADCs where the linker chemistry is stable at acidic pH.[20]
Objective: To determine the DAR distribution of the this compound ADC under denaturing conditions.
Instrumentation:
Materials:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reversed-phase column suitable for large proteins (e.g., Agilent Poroshell 300SB-C8)[22]
Procedure:
-
Prepare the this compound ADC sample at a concentration of 1 mg/mL in water.
-
Set up the LC-MS system with the specified column and mobile phases.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 1-5 µg of the ADC sample.
-
Elute the ADC using a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Acquire mass spectra in the m/z range of 1000-4000.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR based on the relative abundance of each drug-loaded species.
Data Presentation:
Table 1: Intact Mass Analysis of this compound ADC (Denaturing)
| Species | Observed Mass (Da) | Theoretical Mass (Da) | Abundance (%) |
| DAR 0 | 148050.5 | 148050.2 | 5.2 |
| DAR 2 | 150255.1 | 150254.9 | 25.8 |
| DAR 4 | 152459.7 | 152459.6 | 48.3 |
| DAR 6 | 154664.3 | 154664.3 | 18.1 |
| DAR 8 | 156868.9 | 156869.0 | 2.6 |
| Average DAR | 4.2 |
Protocol: Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) for Intact Mass Analysis (Native Conditions)
Native SEC-MS is particularly useful for cysteine-conjugated ADCs as it preserves the non-covalent interactions between the antibody subunits.[12][13][14]
Objective: To determine the DAR of the this compound ADC while maintaining its native structure.
Instrumentation:
-
Bio-inert UHPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Materials:
-
This compound ADC sample
-
Mobile Phase: 50 mM Ammonium Acetate in water[12]
-
SEC column suitable for monoclonal antibodies (e.g., ACQUITY UPLC BEH SEC)[12]
Procedure:
-
Prepare the this compound ADC sample at 1 mg/mL in 50 mM Ammonium Acetate.
-
Set up the SEC-MS system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 0.2-0.4 mL/min.
-
Inject 5-10 µg of the ADC sample.
-
Perform an isocratic elution for 10-15 minutes.
-
Acquire mass spectra in a high m/z range (e.g., 2000-6000) to accommodate the lower charge states observed under native conditions.[12]
-
Deconvolute the raw data to determine the masses of the different ADC species.
-
Calculate the average DAR from the deconvoluted spectrum.
Data Presentation:
Table 2: Intact Mass Analysis of this compound ADC (Native)
| Species | Observed Mass (Da) | Theoretical Mass (Da) | Abundance (%) |
| DAR 0 | 148051.1 | 148050.2 | 4.9 |
| DAR 2 | 150255.8 | 150254.9 | 26.1 |
| DAR 4 | 152460.5 | 152459.6 | 47.8 |
| DAR 6 | 154665.1 | 154664.3 | 18.5 |
| DAR 8 | 156869.7 | 156869.0 | 2.7 |
| Average DAR | 4.2 |
Experimental Workflow for Intact Mass Analysis
Caption: Workflow for intact mass analysis of ADCs.
Subunit Analysis
Subunit analysis involves the reduction of the antibody's disulfide bonds to separate the light chains (LC) and heavy chains (HC). This method provides more detailed information on the drug distribution between the chains.
Protocol: Subunit Analysis by RPLC-MS
Objective: To determine the drug load on the light and heavy chains of the this compound ADC.
Instrumentation:
-
UHPLC system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reversed-phase column suitable for large proteins
Procedure:
-
To 20 µL of the ADC sample (1 mg/mL), add 5 µL of 1M DTT.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.
-
Set up the LC-MS system as described for intact RPLC-MS analysis.
-
Inject the reduced sample.
-
Separate the light and heavy chains using a suitable gradient.
-
Acquire mass spectra and deconvolute the data to determine the masses of the unconjugated and conjugated light and heavy chains.
Data Presentation:
Table 3: Subunit Mass Analysis of this compound ADC
| Chain | Species | Observed Mass (Da) | Theoretical Mass (Da) | Abundance (%) |
| Light Chain | LC | 23510.2 | 23510.0 | 40.5 |
| LC-FL118 | 24612.8 | 24612.3 | 59.5 | |
| Heavy Chain | HC | 50480.6 | 50480.4 | 10.2 |
| HC-FL118 | 51583.1 | 51582.7 | 35.1 | |
| HC-(FL118)2 | 52685.5 | 52685.0 | 44.3 | |
| HC-(FL118)3 | 53787.9 | 53787.3 | 10.4 |
Experimental Workflow for Subunit Analysis
Caption: Workflow for subunit analysis of ADCs.
Peptide Mapping for Conjugation Site Analysis
Peptide mapping is used to identify the specific amino acid residues where the drug is conjugated.[17][23] This is achieved by digesting the ADC into smaller peptides followed by LC-MS/MS analysis.
Protocol: Peptide Mapping by LC-MS/MS
Objective: To identify the conjugation sites of FL118 on the antibody.
Instrumentation:
-
UHPLC system
-
High-resolution tandem mass spectrometer (e.g., Q-Exactive or TripleTOF)
Materials:
-
This compound ADC sample
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin (MS-grade)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reversed-phase column for peptides (e.g., C18)
Procedure:
-
Reduce the ADC sample with DTT as described for subunit analysis.
-
Alkylate the free cysteines by adding IAM and incubating in the dark for 30 minutes.
-
Buffer exchange the sample into a trypsin-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C overnight.
-
Quench the digestion by adding formic acid.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the conjugated peptides by searching the MS/MS data against the antibody sequence, including the mass modification of the this compound linker-payload.
Data Presentation:
Table 4: Identification of FL118 Conjugated Peptides
| Peptide Sequence | Precursor m/z | Charge | Modification | Chain |
| TPECPSHTSCK | 650.32 | 2+ | This compound | Heavy |
| VSCVMHEALHNHYTQK | 987.45 | 2+ | This compound | Heavy |
| TISKAK | 320.18 | 2+ | - | Light |
| ... | ... | ... | ... | ... |
Experimental Workflow for Peptide Mapping
Caption: Workflow for peptide mapping analysis of ADCs.
FL118 Signaling Pathway
FL118 exerts its anticancer effects through a multi-faceted mechanism of action.[6][7][8][9][10] Understanding this pathway is crucial for interpreting the biological activity of this compound ADCs.
FL118 Mechanism of Action
Caption: Simplified signaling pathway of FL118.
Conclusion
The mass spectrometry methods outlined in these application notes provide a comprehensive framework for the detailed characterization of this compound ADCs. By employing intact mass analysis, subunit analysis, and peptide mapping, researchers can obtain critical information regarding the drug-to-antibody ratio, drug distribution, and conjugation sites. This information is vital for ensuring the quality, consistency, and efficacy of these promising next-generation biotherapeutics.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. njbio.com [njbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Key Considerations For Developing Next-Generation Antibody-Drug Conjugates [drugdiscoveryonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. criver.com [criver.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. newomics.com [newomics.com]
- 20. lcms.cz [lcms.cz]
- 21. agilent.com [agilent.com]
- 22. sciex.com [sciex.com]
- 23. agilent.com [agilent.com]
Application Notes & Protocols: Biodistribution Studies of CL2A-FL118 Antibody-Drug Conjugates in Animal Models
Introduction
Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapies, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The efficacy and safety of an ADC are critically dependent on its in vivo behavior, including its distribution, metabolism, and elimination. Biodistribution studies are therefore essential to characterize the pharmacokinetic profile, assess tumor-targeting efficiency, and identify potential off-target accumulation.[1][3]
This document provides detailed application notes and protocols for conducting biodistribution studies of ADCs constructed with the cleavable CL2A linker and the novel camptothecin (B557342) analogue payload, FL118. FL118 is a potent inhibitor of Topoisomerase I and also induces proteasome-mediated degradation of anti-apoptotic proteins.[4] It has shown significant anti-tumor activity and is not a substrate for common drug efflux pumps, offering a potential advantage in overcoming drug resistance.[5][6] The CL2A linker is a pH-sensitive, peptide-based linker designed to be stable in systemic circulation and release the payload in the acidic environment of the lysosome following internalization into the target cell.[7][8][9]
These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ADCs.
Background: Components of the CL2A-FL118 ADC
FL118 Payload: A Dual-Mechanism Anti-Cancer Agent
FL118 is a synthetic derivative of camptothecin with a unique dual mechanism of action.[4]
-
Topoisomerase I (TOPO1) Inhibition: Like other camptothecins, FL118 inhibits TOPO1, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and apoptosis.[5]
-
Inhibition of Anti-Apoptotic Proteins: FL118 effectively downregulates the expression of several key survival proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[6][10] The inhibition of survivin, in particular, leads to the downregulation of RAD51, a critical component of the homologous recombination DNA repair pathway, thus enhancing the cytotoxic effect of DNA damage.[5][11]
This multi-faceted mechanism contributes to its potent, p53-independent anti-tumor activity.[10]
CL2A Linker: pH-Sensitive Payload Release
The CL2A linker is a cleavable linker that connects the FL118 payload to the antibody.[7] It incorporates a pH-sensitive carbonate group, which remains stable at the physiological pH of blood (pH 7.4) but is hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) after the ADC is internalized by a tumor cell.[8] This controlled release mechanism is designed to enhance the therapeutic window by ensuring the cytotoxic payload is primarily liberated inside the target cells, which can also lead to a "bystander effect" where the released drug kills adjacent tumor cells.[7]
Quantitative Data Summary
The following table presents illustrative biodistribution data for a hypothetical radiolabeled anti-tumor this compound ADC in a tumor-bearing xenograft mouse model. Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Actual biodistribution profiles will vary depending on the specific antibody, tumor model, and experimental conditions.[1]
| Tissue | 24 hours (%ID/g) | 48 hours (%ID/g) | 96 hours (%ID/g) | 144 hours (%ID/g) |
| Tumor | 15.5 ± 3.2 | 22.8 ± 4.5 | 25.1 ± 5.0 | 20.3 ± 3.9 |
| Blood | 8.2 ± 1.1 | 5.1 ± 0.8 | 2.3 ± 0.5 | 1.0 ± 0.3 |
| Liver | 12.3 ± 2.5 | 10.1 ± 1.9 | 7.5 ± 1.4 | 5.2 ± 1.0 |
| Spleen | 4.5 ± 0.9 | 3.8 ± 0.7 | 2.9 ± 0.6 | 2.1 ± 0.4 |
| Kidneys | 6.8 ± 1.3 | 5.5 ± 1.1 | 4.0 ± 0.8 | 3.1 ± 0.6 |
| Lungs | 5.0 ± 1.0 | 3.9 ± 0.8 | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Muscle | 1.2 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Bone | 2.1 ± 0.4 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.1 ± 0.2 |
Note: Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Radioiodination of this compound ADC using the Iodogen Method
This protocol describes the direct radioiodination of the antibody component of the ADC with Iodine-125 ([¹²⁵I]NaI), a commonly used gamma-emitting radionuclide for biodistribution studies.[1]
Materials:
-
This compound ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Iodogen-coated reaction tubes
-
[¹²⁵I]NaI solution
-
PD-10 desalting columns (or equivalent)
-
Gamma counter
-
Sterile, pyrogen-free vials
Procedure:
-
ADC Preparation: Dissolve the this compound ADC in cold, sterile PBS to a final concentration of 1 mg/mL.
-
Reaction Setup: a. To a pre-coated Iodogen tube, add 100 µL of the ADC solution. b. Carefully add 1-5 mCi of [¹²⁵I]NaI to the reaction tube.
-
Incubation: Gently agitate the mixture and incubate for 15-20 minutes at room temperature.
-
Quenching: Stop the reaction by transferring the mixture to a new microcentrifuge tube.
-
Purification: a. Equilibrate a PD-10 desalting column with sterile PBS according to the manufacturer's instructions. b. Load the reaction mixture onto the column to separate the ¹²⁵I-labeled ADC from free ¹²⁵I. c. Elute the ADC with PBS and collect fractions (e.g., 0.5 mL each).
-
Quality Control: a. Measure the radioactivity of each fraction using a gamma counter to identify the protein peak. b. Pool the fractions containing the radiolabeled ADC. c. Determine the radiochemical purity and specific activity. Store at 4°C and use within a validated timeframe.
Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the tissue distribution of the radiolabeled this compound ADC in a xenograft model.[1][12]
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous human cancer xenografts).[13][14]
-
¹²⁵I-labeled this compound ADC, diluted in sterile saline.
-
Anesthetic agent.
-
Surgical dissection tools.
-
Tared collection tubes for tissues.
-
Gamma counter.
Procedure:
-
Animal Preparation: a. Acclimatize tumor-bearing mice for at least one week prior to the study. b. Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³). c. Randomize mice into groups for each designated time point (e.g., 24, 48, 96, 144 hours; n=3-5 mice per group).
-
ADC Administration: a. Administer a single intravenous (IV) injection of the ¹²⁵I-labeled this compound ADC (e.g., 10 µCi per mouse in 100-200 µL) via the tail vein.
-
Tissue Collection: a. At each predetermined time point, anesthetize the mice. b. Collect a blood sample via cardiac puncture into a tared tube. c. Euthanize the mice according to approved institutional guidelines. d. Carefully dissect the tumor and key organs (liver, spleen, kidneys, lungs, heart, muscle, bone, etc.). Rinse tissues to remove excess blood.
-
Sample Processing and Analysis: a. Weigh each tissue and blood sample. b. Measure the radioactivity in each sample using a gamma counter, alongside standards prepared from the injected dose. c. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
Data Analysis and Interpretation
The primary endpoint of the biodistribution study is the %ID/g value for each tissue at each time point.
Calculation: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected) * 100
Key Interpretation Points:
-
Tumor Uptake: A high and sustained %ID/g in the tumor indicates effective targeting and retention of the ADC.
-
Tumor-to-Organ Ratios: Calculating ratios such as Tumor-to-Blood and Tumor-to-Liver provides a quantitative measure of targeting specificity. High ratios are desirable as they suggest a favorable therapeutic window.
-
Clearance: The decrease in %ID/g in the blood over time reflects the clearance rate of the ADC from circulation.
-
Off-Target Accumulation: High uptake in organs like the liver, spleen, or kidneys can indicate potential sites of toxicity and may be related to the antibody's Fc-mediated uptake, target expression in normal tissues, or linker instability.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.championsoncology.com [blog.championsoncology.com]
- 4. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. njbio.com [njbio.com]
- 9. CL2A-SN38, 1279680-68-0 | BroadPharm [broadpharm.com]
- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.championsoncology.com [blog.championsoncology.com]
- 14. blog.championsoncology.com [blog.championsoncology.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency of CL2A-FL118
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CL2A-FL118 antibody-drug conjugate (ADC) system.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation of this compound to an antibody, leading to low conjugation efficiency or suboptimal ADC quality.
Issue 1: Consistently Low Drug-to-Antibody Ratio (DAR)
Question: We are observing a consistently low Drug-to-Antibody Ratio (DAR) in our this compound ADC preparations despite using the recommended molar ratios. What are the potential causes and how can we troubleshoot this?
Answer: A low DAR can stem from several factors throughout the conjugation process. Below is a systematic guide to identifying and resolving the issue.
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction | - Verify TCEP Activity: Ensure your TCEP (tris(2-carboxyethyl)phosphine) solution is fresh and active. TCEP solutions can degrade over time. - Optimize TCEP Concentration: The molar excess of TCEP is critical. A starting point of 2-4 molar equivalents is often recommended for partial reduction to achieve a DAR of 4. For a higher DAR of 8, a higher molar equivalent of TCEP will be necessary. Titrate the TCEP concentration to find the optimal level for your specific antibody.[1][2] - Optimize Reduction Time and Temperature: Incubate the reduction reaction at 30-37°C for 1-2 hours.[1] Shorter times or lower temperatures may lead to incomplete reduction. - Check Buffer pH: The optimal pH for TCEP reduction is between 7.0 and 7.5.[] Ensure your buffer is within this range. |
| Suboptimal Conjugation Reaction Conditions | - Control pH of Conjugation Buffer: The maleimide-thiol conjugation is highly pH-dependent. The optimal pH range is 6.5-7.5 to ensure the reactivity of the thiol groups while minimizing hydrolysis of the maleimide (B117702).[4] - Optimize Molar Ratio of this compound: While a molar excess of the drug-linker is needed, an excessively high ratio can lead to aggregation. A common starting point is a 10-20 fold molar excess of the maleimide-drug linker to the antibody.[4] - Reaction Time and Temperature: Incubate the conjugation reaction for 1-4 hours at room temperature or overnight at 2-8°C, protected from light.[1][5] Monitor the reaction over time to determine the optimal duration. |
| Instability or Inactivity of this compound | - Proper Storage and Handling: Ensure the this compound is stored under the recommended conditions (typically at low temperature and protected from light and moisture) to prevent degradation. - Maleimide Hydrolysis: The maleimide group on the CL2A linker is susceptible to hydrolysis, which renders it inactive for conjugation. Prepare the this compound solution immediately before use. Avoid prolonged exposure of the drug-linker to aqueous buffers before adding it to the reduced antibody.[6] |
| Interfering Buffer Components | - Avoid Amine and Thiol Containing Buffers: Buffers such as Tris or those containing DTT can interfere with the conjugation reaction. Use non-amine, non-thiol containing buffers like phosphate-buffered saline (PBS) or HEPES.[7] - Buffer Exchange: If your antibody is in an incompatible buffer, perform a buffer exchange into a suitable conjugation buffer before the reduction and conjugation steps.[1] |
Issue 2: High Levels of Aggregation in the Final ADC Product
Question: We are observing significant aggregation and precipitation of our this compound ADC during or after the conjugation process. What can be done to mitigate this?
Answer: Aggregation is a common challenge in ADC development, often driven by the hydrophobicity of the payload.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of FL118 (B25124) Payload | - Optimize DAR: A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[8] If aggregation is a persistent issue, consider targeting a lower DAR (e.g., 4 instead of 8). - Reduce Molar Excess of Drug-Linker: Using a lower molar excess of this compound during conjugation can help reduce the formation of highly conjugated, aggregation-prone ADC species. |
| Unfavorable Buffer Conditions | - Screen Formulation Buffers: The composition of the final buffer is critical for ADC stability. Screen different buffer conditions, including pH and the addition of excipients, to find a formulation that minimizes aggregation.[] - Use Stabilizing Excipients: Include excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the final formulation buffer to help prevent aggregation.[] |
| Presence of Organic Solvents | - Minimize Organic Co-solvent: While a small amount of a water-miscible organic solvent like DMSO or DMF may be needed to dissolve the this compound, keep its final concentration in the reaction mixture as low as possible (ideally below 10%).[1] |
| Inefficient Purification | - Optimize Purification Method: Use a purification method that effectively removes aggregates, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FL118? A1: FL118 is a camptothecin (B557342) derivative with a dual mechanism of action. It acts as a topoisomerase I inhibitor and also induces the proteasome-mediated degradation of anti-apoptotic proteins.[11]
Q2: Why is the CL2A linker described as pH-sensitive? A2: The CL2A linker contains a pH-sensitive benzyl (B1604629) carbonate bond.[12] This allows for the release of the FL118 payload in the acidic environment of tumor cells, such as in endosomes and lysosomes, after the ADC has been internalized.[12]
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC? A3: The target DAR can vary depending on the desired therapeutic window. For ADCs using cysteine-maleimide chemistry, DARs of 2, 4, 6, or 8 are theoretically possible. Patents describing Sacituzumab-CL2A-FL118 mention a target DAR of 8.[13] The related ADC, Sacituzumab govitecan (which uses a CL2A linker with SN-38), has a reported DAR of approximately 7.6.[14]
Q4: What analytical methods are recommended for determining the DAR of a this compound ADC? A4: Several methods can be used to determine the DAR:
-
UV-Vis Spectrophotometry: A simple and convenient method that uses the absorbance of the ADC at two different wavelengths (one for the antibody and one for the drug) to calculate the average DAR.[][15]
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species with different DARs based on their hydrophobicity, allowing for the determination of the distribution of DAR species and the calculation of the average DAR.[][16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more detailed analysis by measuring the mass of the intact ADC or its subunits, allowing for the precise determination of the DAR distribution.[17][18]
Q5: How critical is the removal of excess TCEP before the conjugation step? A5: This is a critical step. TCEP is a non-thiol-containing reducing agent, so it does not directly compete with the antibody's thiols for the maleimide group. However, it is still recommended to remove excess TCEP to prevent any potential side reactions and to have a more controlled conjugation process. If a thiol-containing reducing agent like DTT were used, its removal would be absolutely mandatory.[1]
Quantitative Data
The following table summarizes reported Drug-to-Antibody Ratios (DAR) for ADCs using the CL2A linker with different payloads. This data can serve as a reference for expected outcomes with this compound.
| ADC Construct | Payload | Reported/Target DAR | Reference |
| Sacituzumab govitecan (IMMU-132) | SN-38 | ~7.6 | [14] |
| Trastuzumab-CL2A-SN38 | SN-38 | 6.97 | [12] |
| Sacituzumab-CL2A-FL118 | FL118 | Target of 8 | [13] |
| Sacituzumab govitecan (in a specific study) | SN-38 | 6.78 |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.0-7.5, with 1 mM EDTA).[1]
-
Ensure the buffer is degassed to minimize re-oxidation of thiols.
-
-
TCEP Solution Preparation:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.[1]
-
-
Reduction Reaction:
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody.
-
This can be achieved using a desalting column (e.g., Zeba Spin Desalting Column) or through buffer exchange with a centrifugal filter device (e.g., Amicon Ultra), equilibrating with the conjugation buffer.[1]
-
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-activated this compound to the thiol groups of the reduced antibody.
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in an anhydrous water-miscible solvent such as DMSO or DMF.[5]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of the drug-linker is recommended).[4][5] Ensure the final concentration of the organic solvent is low (e.g., <10%).
-
Incubate the reaction mixture at room temperature for 1 to 4 hours or overnight at 2-8°C, with gentle mixing and protected from light.[1][5]
-
-
Quenching the Reaction:
Protocol 3: Purification of the ADC using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for purifying the this compound ADC and removing unconjugated antibody, free drug-linker, and aggregates.
-
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[9]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[9]
-
-
Sample Preparation:
-
Adjust the crude ADC solution to a final concentration of 0.5 M ammonium sulfate using a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[9]
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the prepared ADC sample onto the column.
-
Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species will elute in order of increasing hydrophobicity (i.e., unconjugated antibody first, followed by increasing DAR species).[9]
-
Collect fractions corresponding to the desired DAR species.
-
-
Buffer Exchange:
-
Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer using a desalting column or tangential flow filtration.
-
Visualizations
Caption: Experimental workflow for the production of this compound ADC.
Caption: Troubleshooting decision tree for low DAR of this compound.
Caption: Simplified signaling pathway of the FL118 payload.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta.broadpharm.com [beta.broadpharm.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. kinampark.com [kinampark.com]
- 7. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
- 13. adcreview.com [adcreview.com]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hpst.cz [hpst.cz]
- 17. criver.com [criver.com]
- 18. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL2A-FL118 ADC Drug-to-Antibody Ratio
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the CL2A linker and the FL118 payload.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the drug-to-antibody ratio (DAR) for a CL2A-FL118 ADC?
A1: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that defines the average number of FL118 molecules conjugated to a single antibody. It directly influences the ADC's therapeutic window by affecting its efficacy, toxicity, and pharmacokinetic profile.[1][2][3][4] An optimal DAR is crucial for balancing potency and safety. A low DAR may lead to reduced efficacy, while a high DAR can increase toxicity, promote aggregation, and lead to faster clearance from circulation.[5][6][]
Q2: What are the characteristics of the CL2A linker and the FL118 payload?
A2:
-
CL2A Linker: CL2A is a cleavable linker that is pH-sensitive.[8][9][10] This property allows for the release of the cytotoxic payload in the acidic environment of tumor cells, which can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[8][9][10] It typically conjugates to cysteine residues on the antibody.[8][9]
-
FL118 Payload: FL118 is a potent camptothecin (B557342) analog that acts as a survivin inhibitor and a topoisomerase I inhibitor.[11][12][13][14][15] Its mechanisms of action include inducing apoptosis, G2/M cell cycle arrest, and DNA damage.[12][14] FL118 has also been shown to overcome certain drug resistance mechanisms.[14][16]
Q3: What is a typical target DAR for ADCs?
A3: While the optimal DAR is specific to each ADC, a common range for ADCs in clinical development is between 2 and 4.[] However, some newer ADCs have higher DARs. For a this compound ADC, the optimal DAR must be determined empirically by evaluating the trade-offs between efficacy and toxicity in preclinical models.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of this compound ADCs.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| Low Average DAR | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[17] 2. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds for cysteine conjugation. 3. Inactive this compound Linker-Payload: Degradation of the linker-payload due to improper storage or handling.[17] 4. Inaccurate Reagent Concentration: Errors in quantifying the antibody or linker-payload. | 1. Optimize Reaction Parameters: Systematically vary pH, temperature, and incubation time. 2. Optimize Reduction Step: Adjust the concentration of the reducing agent (e.g., TCEP) and incubation conditions.[4] 3. Verify Linker-Payload Activity: Use a fresh batch or confirm the integrity of the existing stock. 4. Accurate Quantification: Use reliable methods to determine the concentrations of all reactants. |
| High Average DAR | 1. Excess Molar Ratio of Linker-Payload: Using too much this compound during the conjugation reaction. 2. Over-reduction of Antibody: Exposure of more than the desired number of cysteine residues. | 1. Reduce Molar Excess: Titrate down the molar ratio of the this compound linker-payload to the antibody. 2. Control Reduction: Carefully control the amount of reducing agent and reaction time. |
| High Levels of ADC Aggregation | 1. Hydrophobicity of FL118: A high DAR increases the overall hydrophobicity of the ADC, leading to aggregation. 2. Harsh Conjugation Conditions: High temperatures or extreme pH can denature the antibody.[18] 3. Inappropriate Buffer Conditions: The formulation buffer may promote aggregation.[18] | 1. Lower the Target DAR: Aim for a lower average DAR to reduce hydrophobicity. 2. Milder Reaction Conditions: Perform the conjugation at a lower temperature or for a shorter duration. 3. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to improve ADC solubility. |
| Inconsistent DAR Between Batches | 1. Variability in Starting Materials: Batch-to-batch differences in the antibody or this compound.[17] 2. Lack of Precise Control Over Reaction Parameters: Minor variations in reaction conditions.[17] 3. Inconsistent Purification Process: Differences in purification methods can enrich for different DAR species.[17] | 1. Characterize Starting Materials: Ensure consistent quality of all reagents for each batch. 2. Implement Strict Process Controls: Carefully monitor and control all reaction parameters. 3. Standardize Purification Protocol: Use a consistent and well-defined purification method. |
Experimental Protocols
1. Determination of Average DAR by UV/Vis Spectroscopy
This method provides a rapid estimation of the average DAR.[1][19][][21]
-
Principle: The concentrations of the antibody and FL118 are determined by measuring the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of FL118) and using the Beer-Lambert law.
-
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the λmax of FL118.
-
Measure the absorbance of a known concentration of the this compound linker-payload at 280 nm and its λmax.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at the λmax of FL118 (A_λmax_drug).
-
-
Calculate DAR:
-
Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
DAR = C_Drug / C_Ab
-
-
2. Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, providing information on the distribution of different DAR species.[1][19][22]
-
Principle: ADCs with a higher DAR are more hydrophobic and have a longer retention time on the HIC column.
-
Typical HIC Method Parameters:
-
Column: A stationary phase with low hydrophobicity (e.g., Butyl-NPR).
-
Mobile Phase A: High salt concentration (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV at 280 nm.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Run the gradient to elute the different DAR species.
-
Identify the peaks corresponding to unconjugated antibody (DAR 0) and the various drug-loaded species (DAR 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR based on the peak areas of each species.
-
| DAR Species | Relative Hydrophobicity | Expected Elution Order |
| DAR 0 (Unconjugated) | Lowest | First |
| DAR 2 | Low | Second |
| DAR 4 | Medium | Third |
| DAR 6 | High | Fourth |
| DAR 8 | Highest | Last |
3. High-Resolution DAR Analysis by Mass Spectrometry (MS)
MS provides accurate mass measurements of the intact ADC and its subunits, allowing for unambiguous identification of each DAR species.[1][2][]
-
Principle: The mass of the conjugated drug is added to the mass of the antibody, allowing for the determination of the number of conjugated drug molecules.
-
Procedure:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction to separate the heavy and light chains.
-
LC-MS Analysis:
-
Separate the ADC species using an appropriate chromatography method (e.g., SEC or RP-HPLC) coupled to a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.
-
Determine the number of conjugated FL118 molecules from the mass difference between the ADC species and the unconjugated antibody.
-
Calculate the average DAR from the relative abundance of each species.
-
-
Visualizations
Caption: FL118 mechanism of action in cancer cells.
Caption: General workflow for this compound ADC synthesis.
Caption: Logical workflow for optimizing the DAR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hpst.cz [hpst.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CL2A | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 22. ppd.com [ppd.com]
Addressing aggregation issues with CL2A-FL118 conjugates
Technical Support Center: CL2A-FL118 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues encountered during experiments with this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in antibody-drug conjugates (ADCs) like this compound?
A1: Aggregation of ADCs primarily stems from their conformational and colloidal instability.[1][2] The conjugation of hydrophobic payloads and linkers to the antibody's surface is a significant contributor.[3] These hydrophobic patches can interact between ADC molecules, leading to the formation of aggregates.[3] For this compound, the hydrophobicity of the FL118 payload is a likely driver of aggregation. Other factors include unfavorable buffer conditions (pH and salt concentration), the use of organic solvents during conjugation, high ADC concentration, and stressful storage conditions like temperature fluctuations.[1][3]
Q2: How does the drug-to-antibody ratio (DAR) affect the aggregation of this compound conjugates?
A2: A higher drug-to-antibody ratio (DAR) often leads to increased aggregation.[1][4] This is because a higher DAR typically increases the overall hydrophobicity of the ADC, promoting intermolecular interactions that cause aggregation.[4][5] Finding an optimal DAR is crucial to balance therapeutic efficacy with minimizing aggregation.[1][6] For this compound, it is important to characterize the aggregation propensity at different DAR values to identify the optimal balance.
Q3: What role does the CL2A linker play in the aggregation of FL118 conjugates?
A3: The linker in an ADC plays a critical role in its stability and solubility.[7][8] While the CL2A linker is pH-sensitive, it also contains hydrophilic elements like PEG, which can help to counteract the hydrophobicity of the FL118 payload and reduce the tendency for aggregation.[][] However, the overall hydrophobicity of the entire linker-payload combination will influence the aggregation propensity.[11][12]
Q4: What are the consequences of aggregation for my this compound conjugate experiments?
A4: ADC aggregation can have several negative consequences, including reduced efficacy, altered pharmacokinetics, and increased immunogenicity.[3][13] Aggregates can be rapidly cleared from circulation, leading to lower exposure of the target cells to the therapeutic agent.[3] Furthermore, aggregated proteins are more likely to elicit an immune response.[3] From a practical standpoint, aggregation can lead to precipitation and loss of valuable product.[1]
Troubleshooting Guides
Problem 1: I am observing precipitation of my this compound conjugate during or after the conjugation reaction.
Question: What are the likely causes and how can I troubleshoot this?
Answer:
Precipitation during or after conjugation is a strong indicator of aggregation. The primary cause is often the increased hydrophobicity of the ADC following the attachment of the FL118 payload.[3] Here are some troubleshooting steps:
-
Optimize Conjugation Conditions:
-
pH: Ensure the pH of the reaction buffer is not at the isoelectric point of the antibody, as this is where solubility is at its minimum.[3]
-
Organic Solvent: If using an organic solvent to dissolve FL118, minimize the final concentration in the reaction mixture, as some solvents can promote aggregation.[3]
-
Temperature: Perform the conjugation at a controlled, and potentially lower, temperature to reduce stress on the antibody.[5]
-
-
Immobilize the Antibody: Consider immobilizing the antibody on a solid support during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating.[3]
-
Formulation Adjustment: Immediately after conjugation and purification, exchange the ADC into a formulation buffer that is optimized for stability.
Problem 2: My purified this compound conjugate shows increasing aggregation during storage.
Question: How can I improve the long-term stability of my conjugate?
Answer:
Aggregation during storage is often due to suboptimal formulation conditions. Here’s how you can address this:
-
Formulation Screening: Conduct a formulation screening study to identify the optimal buffer conditions. Key parameters to screen include:
-
pH: Identify a pH range where the conjugate exhibits maximum stability.
-
Excipients: Test the addition of stabilizers such as sugars (e.g., sucrose (B13894), trehalose), amino acids (e.g., arginine, histidine), and surfactants (e.g., polysorbate 20 or 80).[][14] These can help to reduce protein-protein interactions and prevent aggregation.[14]
-
-
Control Storage Conditions:
-
Temperature: Store the conjugate at the recommended temperature and avoid freeze-thaw cycles.
-
Light Exposure: Protect the conjugate from light, especially if the payload or linker is photosensitive.[1]
-
-
Concentration: Store the ADC at a lower concentration, as high concentrations can increase the likelihood of aggregation.[13]
Data Presentation
Table 1: Factors Influencing ADC Aggregation and Mitigation Strategies
| Factor | Influence on Aggregation | Potential Mitigation Strategies for this compound |
| Payload Hydrophobicity | Increased hydrophobicity of the payload (FL118) promotes aggregation.[11][12] | Optimize DAR to the lowest effective level. Consider co-formulation with solubilizing excipients. |
| Drug-to-Antibody Ratio (DAR) | Higher DAR increases hydrophobicity and the likelihood of aggregation.[1][4] | Empirically determine the optimal DAR that balances efficacy and stability. |
| Linker Chemistry | Hydrophobic linkers contribute to aggregation.[3] | The CL2A linker's inherent PEG component is beneficial. Further modifications with more hydrophilic moieties could be explored if aggregation persists.[][] |
| Formulation pH | pH at or near the antibody's isoelectric point reduces solubility and increases aggregation.[3] | Screen a range of pH values to find the optimal formulation pH for the specific this compound conjugate. |
| Excipients | Lack of appropriate stabilizers can lead to aggregation. | Screen for effective stabilizers such as sugars, amino acids, and surfactants.[][14] |
| ADC Concentration | Higher concentrations increase the probability of intermolecular interactions and aggregation.[13] | Determine the maximum stable concentration and consider working at lower concentrations. |
| Temperature | Elevated temperatures can induce unfolding and aggregation.[5] | Maintain cold chain during storage and handling. |
| Organic Solvents | Presence of organic solvents from the conjugation process can destabilize the antibody.[3] | Minimize the use of organic solvents and ensure their complete removal during purification. |
Experimental Protocols
Protocol 1: Screening for Optimal Formulation Buffer to Minimize Aggregation
Objective: To identify a buffer composition that minimizes the aggregation of a this compound conjugate over time.
Methodology:
-
Prepare a stock solution of purified this compound conjugate at a known concentration (e.g., 1 mg/mL) in a baseline buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Set up a matrix of formulation buffers. This should include variations in:
-
Buffer type: e.g., citrate, histidine, acetate.
-
pH: e.g., a range from 5.0 to 7.5.
-
Excipients:
-
Sugars: e.g., sucrose (5-10%), trehalose (B1683222) (5-10%).
-
Amino acids: e.g., arginine (50-150 mM), glycine (B1666218) (100-200 mM).
-
Surfactants: e.g., polysorbate 20 (0.01-0.05%), polysorbate 80 (0.01-0.05%).
-
-
-
Dialyze or buffer-exchange the this compound conjugate into each of the formulation buffers.
-
Divide each formulation into aliquots for analysis at different time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Store the aliquots under both recommended (e.g., 4°C) and stressed (e.g., 25°C or 40°C) conditions.
-
At each time point, analyze the samples for aggregation using one or more of the following techniques:
-
Compare the results across all formulations to identify the buffer that best maintains the monomeric state of the this compound conjugate.
Mandatory Visualization
Caption: General mechanism of ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Simplified signaling pathway of FL118.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. veranova.com [veranova.com]
- 8. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
Strategies to reduce off-target toxicity of a CL2A-FL118 ADC
Welcome to the technical support center for your CL2A-FL118 antibody-drug conjugate (ADC) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on strategies to mitigate off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for a this compound ADC?
A1: Off-target toxicity for a this compound ADC can be broadly categorized into two main mechanisms:
-
On-target, off-tumor toxicity: This occurs when the target antigen of your ADC is also expressed on healthy, non-cancerous tissues. The ADC binds to these healthy cells, leading to their destruction and causing side effects.[1][]
-
Off-target, off-tumor toxicity: This is the most common cause of dose-limiting toxicities for ADCs with cleavable linkers and arises from the premature release of the FL118 payload into systemic circulation.[1][3][4][5][6] This free, cytotoxic payload can then diffuse into healthy cells and cause damage.[4] Key contributors to this include:
-
Linker Instability: The CL2A linker is pH-sensitive and designed to cleave in the acidic tumor microenvironment or within the lysosome of a cancer cell.[7] However, it can exhibit some instability in the bloodstream, leading to premature payload release.[4]
-
Nonspecific Uptake: The intact ADC can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., in the liver) or immune cells, through mechanisms like nonspecific endocytosis or Fc receptor-mediated uptake.[1][][4][8] Subsequent degradation of the ADC in these cells releases the toxic payload.
-
Bystander Effect in Healthy Tissues: While the bystander effect is beneficial for killing antigen-negative tumor cells, the diffusion of the membrane-permeable FL118 payload from target cells can also affect adjacent healthy cells.[4]
-
Q2: What are the known toxicities associated with the FL118 payload?
A2: FL118 is a camptothecin (B557342) analogue. The primary dose-limiting toxicity associated with camptothecins, including SN-38 (a related compound), is myelosuppression, particularly neutropenia and thrombocytopenia.[3][4] Gastrointestinal toxicities, such as diarrhea, are also common.[3][9] The toxicity profile of an ADC is often driven by its payload.[3][5][6][8][10]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the off-target toxicity of my this compound ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences the therapeutic index of your ADC. A higher DAR increases the potency of the ADC but can also lead to:
-
Increased Off-Target Toxicity: Higher DARs are associated with a greater likelihood of severe toxicities.[11]
-
Faster Clearance: Highly hydrophobic payloads can increase the overall hydrophobicity of the ADC, especially at high DARs. This can lead to faster clearance from circulation, reducing the amount of ADC that reaches the tumor.[11]
-
Aggregation: High DAR ADCs can be more prone to aggregation, which can enhance off-target cytotoxicity and impact manufacturability.[8]
Optimizing the DAR is crucial. It is recommended to generate and test ADCs with varying DARs (e.g., 2, 4, 6, 8) in preclinical studies to identify the optimal balance between efficacy and tolerability.[12]
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity in antigen-negative cell lines.
If you are observing significant cell killing in your antigen-negative control cell line, it may indicate a problem with linker stability or nonspecific uptake.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vitro off-target cytotoxicity.
Issue 2: Significant weight loss and hematological toxicity in in vivo models.
Excessive toxicity in animal models is a common hurdle. This troubleshooting guide helps to dissect the potential causes.
Troubleshooting Steps:
-
Evaluate Linker Stability in Plasma: The primary suspect for systemic toxicity is often an unstable linker leading to premature payload release.
-
Recommendation: Perform an in vitro plasma stability assay (see Experimental Protocol 1) using plasma from the species used in your in vivo study. This will quantify the rate of FL118 release.
-
-
Assess Pharmacokinetics (PK): Analyze the concentration of both the intact ADC and the free FL118 payload in the plasma of treated animals over time. High levels of free FL118 relative to the total payload on the ADC indicate poor linker stability.
-
Analyze the Bystander Effect: A highly potent bystander effect can contribute to toxicity in healthy, rapidly dividing tissues like bone marrow.
-
Recommendation: Conduct an in vitro bystander effect assay (see Experimental Protocol 2) to understand the potency of the released payload on neighboring cells.
-
-
Consider an Alternative Linker: If the CL2A linker proves too labile, consider exploring more stable linker technologies. This could include linkers that are less sensitive to pH or those that require enzymatic cleavage by proteases that are more specifically expressed in the tumor microenvironment.
-
Optimize the Dosing Schedule: Instead of a single high dose, a fractionated dosing schedule might be better tolerated and allow for the administration of a higher cumulative dose.[8]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Camptothecin-Based ADC (Sacituzumab Govitecan)
| Parameter | Analyte | Value | Reference |
| Half-life (t½) | Intact ADC (SG) | ~11.7 - 23.4 hours | [7][13] |
| Free Payload (SN-38) | ~17.6 - 20 hours | [7][13] | |
| Total Antibody | ~4 - 5 days | [7] | |
| Free Payload in Serum | % of Total Payload (30 min post-injection) | < 2% - 2.5% | [7][13] |
| % of Total Payload (1 day post-injection) | ~5% | [7] |
Note: Data for Sacituzumab Govitecan (SG), an ADC with a TROP-2 antibody, a cleavable linker, and the payload SN-38, is used as a representative example due to its similarity to a this compound ADC.
Table 2: Representative in vivo Toxicity of Camptothecin Payloads
| Compound | Animal Model | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| hRS7-CL2A-SN-38 ADC | Mice | 2 x 12 mg/kg (SN-38 equiv.) | > 24 mg/kg (cumulative) | Transient elevation in liver enzymes (ALT, AST) | [14] |
| hRS7-CL2A-SN-38 ADC | Cynomolgus Monkeys | 2 x 0.96 mg/kg | Tolerated with mild, reversible toxicity | Transient decreases in blood counts (within normal range) | [14] |
| Liposomal SN-38 | Mice | i.v. x 5 days | 5.0 - 7.5 mg/kg/day | Not specified | [15][16] |
| Liposomal SN-38 | Dogs | i.v. x 5 days | 1.2 mg/kg | Not specified | [15][16] |
Mandatory Visualizations
FL118 Signaling Pathway
FL118 exhibits a dual mechanism of action. It acts as a Topoisomerase I inhibitor, similar to other camptothecins, leading to DNA damage. Additionally, FL118 binds to the RNA helicase DDX5, inducing its degradation.[17][18][19] The degradation of DDX5, a master regulator, leads to the downregulation of several key anti-apoptotic and oncogenic proteins, including Survivin, Mcl-1, XIAP, and cIAP2.[17][20][21]
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 3. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 14. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 21. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming FL118 Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating FL118 and its resistance mechanisms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is FL118 and how does it differ from other camptothecin (B557342) analogs like irinotecan (B1672180) and topotecan (B1662842)?
FL118, or 10,11-(Methylenedioxy)-20(S)-camptothecin, is a novel camptothecin analog.[1] While it shares a structural similarity with irinotecan and topotecan, its primary mechanism of action is distinct. Unlike irinotecan and topotecan, which primarily act as DNA topoisomerase 1 (Top1) inhibitors, FL118's potent anti-cancer activity is largely attributed to its ability to selectively inhibit the expression of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3][4][5] This inhibition occurs in a p53-independent manner, making FL118 effective against a broader range of tumors, including those with p53 mutations.[2][6]
Q2: What are the known mechanisms by which FL118 overcomes resistance observed with other chemotherapeutic agents?
FL118 has been shown to overcome resistance through several key mechanisms:
-
Bypassing Efflux Pumps: A major cause of resistance to drugs like irinotecan and topotecan is their removal from cancer cells by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP.[7] FL118 is not a substrate for these pumps and can therefore accumulate in resistant cancer cells to exert its cytotoxic effects.[7][8]
-
Targeting Cancer Stem Cells (CSCs): FL118 has been shown to effectively target and inhibit the proliferation of cancer stem cells, which are often resistant to conventional chemotherapies and are a source of tumor recurrence.[3] It achieves this by down-regulating CSC markers like ABCG2, ALDH1A1, and Oct4.[3]
-
Inhibiting DNA Repair Pathways: Recent studies indicate that FL118 can downregulate key proteins involved in DNA repair, such as RAD51, through the suppression of survivin.[9] This inhibition of DNA repair enhances its therapeutic efficacy, particularly in irinotecan-resistant colorectal cancer.[9]
Q3: My cancer cell line is resistant to irinotecan/topotecan. Is it likely to be sensitive to FL118?
There is a high probability that your irinotecan/topotecan-resistant cell line will be sensitive to FL118. Studies have demonstrated that FL118 can effectively eliminate human xenograft tumors that have acquired resistance to both irinotecan and topotecan.[7][8] This is primarily due to FL118's ability to bypass the multidrug resistance mechanisms that commonly affect these other camptothecin analogs, such as efflux pump overexpression.[7][8]
Troubleshooting Guides
Problem 1: I am not observing the expected cytotoxicity of FL118 in my cancer cell line.
-
Possible Cause 1: Suboptimal Drug Concentration or Exposure Time.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of FL118 concentrations (e.g., from sub-nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Vary the incubation time: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
-
-
-
Possible Cause 2: Cell Line Specific Factors.
-
Troubleshooting Steps:
-
Verify the expression of FL118 targets: Use Western blotting to confirm that your cell line expresses the target proteins (survivin, Mcl-1, XIAP, cIAP2).
-
Assess for unknown resistance mechanisms: While FL118 bypasses common resistance pathways, your cell line may have a unique resistance mechanism. Consider performing RNA sequencing or proteomic analysis to identify potential resistance pathways.
-
-
Problem 2: I am seeing inconsistent results in my Western blot analysis of FL118's target proteins.
-
Possible Cause 1: Issues with Antibody Quality.
-
Troubleshooting Steps:
-
Validate your primary antibodies: Use positive and negative control cell lysates to ensure the specificity of your antibodies for survivin, Mcl-1, XIAP, and cIAP2.
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that yield a strong signal with minimal background.
-
-
-
Possible Cause 2: Problems with Protein Extraction or Loading.
-
Troubleshooting Steps:
-
Use appropriate lysis buffers: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.
-
Quantify protein concentration accurately: Use a reliable protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane.
-
Use a reliable loading control: Use a housekeeping protein with stable expression in your cell line (e.g., β-actin, GAPDH) to normalize for loading differences.
-
-
Quantitative Data Summary
Table 1: Comparative IC50 Values of FL118 and Other Camptothecin Analogs
| Cell Line | Compound | IC50 (nM) | Relative Potency vs. Topotecan |
| DU-145 (Prostate) | FL118 | 4.56 | 41.7x more potent |
| DU-145 (Prostate) | Topotecan | 190 | 1x |
| DU-145 (Prostate) | SN-38 | 40 | 4.75x more potent |
| RC0.1 (Prostate, Top1 mutant) | FL118 | 78.7 | 778x more potent |
| RC0.1 (Prostate, Top1 mutant) | Topotecan | 61200 | 1x |
| RC0.1 (Prostate, Top1 mutant) | SN-38 | 11670 | 5.24x more potent |
| RC1 (Prostate, Top1 mutant) | FL118 | 102 | 572x more potent |
| RC1 (Prostate, Top1 mutant) | Topotecan | 58300 | 1x |
| RC1 (Prostate, Top1 mutant) | SN-38 | 4430 | 13.2x more potent |
Data adapted from Urasaki Y et al., Cancer Res 2001; 61: 1964-1969, as presented in a related review.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of FL118.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of culture medium.[2]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of FL118 in culture medium.
-
Replace the medium in the wells with 100 µL of the FL118 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis.
-
Western Blotting for FL118 Target Proteins
This protocol provides a general framework for analyzing the expression of survivin, Mcl-1, XIAP, and cIAP2.
-
Cell Lysis:
-
Treat cells with FL118 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel (8-12% gel is suitable for these proteins).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: FL118 inhibits the transcription of key anti-apoptotic proteins, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation [mdpi.com]
- 8. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing FL118 Release from the CL2A Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the pH-dependent release of the novel anti-cancer agent FL118 from the CL2A linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the CL2A linker and its pH-dependent cleavage?
A1: The CL2A linker is a cleavable linker designed for use in ADCs. It contains a pH-sensitive carbonate bond that is relatively stable at physiological pH (7.4) but undergoes hydrolysis under acidic conditions, such as those found in the tumor microenvironment (pH ~6.0-7.0) and within endosomes and lysosomes of cancer cells (pH ~4.5-6.0).[1] This acidic environment catalyzes the cleavage of the carbonate bond, leading to the release of the cytotoxic payload, in this case, FL118.
Q2: What is FL118 and why is it used as a payload in ADCs?
A2: FL118 is a potent camptothecin (B557342) derivative that exhibits strong anti-tumor activity.[2] Unlike other camptothecin analogs, FL118 is not a substrate for common drug efflux pumps like ABCG2 and P-glycoprotein, which can confer drug resistance.[2] Its high potency and ability to overcome drug resistance make it an attractive payload for targeted delivery via ADCs.
Q3: What is the expected release profile of a drug from the CL2A linker at different pH values?
A3: The release of a drug from the CL2A linker is significantly faster at acidic pH compared to physiological pH. While specific kinetics for FL118 release from CL2A are proprietary and depend on the specific ADC construct, the half-life of similar carbonate linkers is in the range of 24-48 hours at pH 7.4 and decreases to several hours at pH 5.0. For instance, the ADC sacituzumab govitecan, which uses a CL2A linker to carry SN-38, has a reported half-life of approximately 36 hours in human serum.[3] Another study indicated a half-life of 1-2 days for the CL2A linker in serum.[1] At a lysosomal pH of 5.0, the cleavage of the CL2A linker is primarily pH-mediated with a reported half-life of about 10 hours.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental work of optimizing the pH-dependent release of FL118 from the CL2A linker.
Issue 1: Premature Release of FL118 at Physiological pH (7.4)
-
Question: My experiments show a higher than expected release of FL118 from the ADC in buffer at pH 7.4. What could be the cause?
-
Answer: Premature drug release can compromise the therapeutic index of an ADC by causing off-target toxicity.[4] Potential causes include:
-
Linker Instability: While designed for stability at pH 7.4, some degree of hydrolysis can occur. The specific chemical environment of your buffer system (e.g., presence of certain ions or nucleophiles) could be accelerating this process.
-
Enzymatic Degradation: If using a biological matrix like plasma or serum for your stability studies, plasma enzymes could be contributing to linker cleavage.
-
Assay Artifacts: The experimental setup itself might be introducing artifacts. For example, prolonged exposure to certain materials or light could be degrading the linker.
-
-
Troubleshooting Steps:
-
Buffer Composition Analysis: Review the composition of your pH 7.4 buffer. Test the stability in a simple phosphate-buffered saline (PBS) to establish a baseline. Avoid buffers with components that could act as nucleophiles.
-
Control Experiments: Include a control ADC with a non-cleavable linker to differentiate between linker cleavage and other degradation pathways.
-
Plasma vs. Buffer: Compare the release profile in plasma versus a simple buffer to assess the contribution of enzymatic degradation.
-
Optimize Storage and Handling: Ensure that the ADC is stored at the recommended temperature and protected from light to minimize degradation.
-
Issue 2: Incomplete or Slow Release of FL118 at Acidic pH
-
Question: I am not observing the expected rapid release of FL118 at lower pH values (e.g., pH 5.0-6.0). Why might this be happening?
-
Answer: Inefficient payload release at the target site can reduce the efficacy of the ADC. Possible reasons for slow release include:
-
Inaccurate pH: The actual pH of your assay buffer may not be as low as intended. It is crucial to accurately measure and maintain the pH throughout the experiment.
-
Buffer Effects: The type of buffer used can influence the rate of hydrolysis. Some buffer components might sterically hinder the access of hydronium ions to the carbonate linkage.
-
ADC Aggregation: The ADC may be aggregating at lower pH, which can limit the accessibility of the linker to the solvent and thus slow down hydrolysis.
-
-
Troubleshooting Steps:
-
pH Verification: Calibrate your pH meter before preparing buffers and verify the pH of the buffer at the experimental temperature (e.g., 37°C).
-
Buffer Screening: Test different acidic buffer systems (e.g., acetate, citrate) to see if the release kinetics are affected.
-
Aggregation Analysis: Use techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess the aggregation state of the ADC at different pH values. If aggregation is observed, consider optimizing the formulation with excipients that reduce aggregation.
-
Increase Incubation Time: Extend the duration of the release assay to determine the maximum percentage of FL118 that can be released.
-
Issue 3: High Variability in Release Data
-
Question: My replicate experiments for FL118 release are showing high variability. How can I improve the consistency of my results?
-
-
Inconsistent Sample Preparation: Variations in the concentration of the ADC, buffer composition, or incubation conditions can lead to inconsistent results.
-
Analytical Method Variability: The analytical method used to quantify the released FL118 (e.g., HPLC, ELISA) may have inherent variability.
-
ADC Heterogeneity: The ADC itself may be heterogeneous, with variations in the drug-to-antibody ratio (DAR) which can affect the overall release profile.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters, including concentrations, volumes, incubation times, and temperatures, are kept consistent across all replicates and experiments.
-
Analytical Method Validation: Validate your analytical method for linearity, accuracy, and precision to ensure reliable quantification of the released drug.
-
ADC Characterization: Thoroughly characterize your ADC to determine the average DAR and the distribution of drug-loaded species. This will help in interpreting the release data.
-
Use of Internal Standards: Incorporate an internal standard in your analytical method to correct for variations in sample processing and injection volume.
-
Quantitative Data
The following table summarizes representative data on the pH-dependent release of payloads from carbonate linkers, including those similar to CL2A. Note that the exact release kinetics will depend on the specific antibody, payload, and conjugation site.
| pH | Incubation Time (hours) | Approximate Payload Release (%) | Approximate Half-life (t½) (hours) | Environment Mimicked |
| 7.4 | 24 | < 10 | 36 - 48 | Systemic Circulation |
| 7.4 | 48 | 10 - 20 | 36 - 48 | Systemic Circulation |
| 6.0 | 6 | 20 - 30 | ~24 | Tumor Microenvironment |
| 6.0 | 24 | 40 - 60 | ~24 | Tumor Microenvironment |
| 5.5 | 6 | 30 - 50 | ~15 | Early Endosome |
| 5.5 | 24 | > 70 | ~15 | Early Endosome |
| 5.0 | 6 | 50 - 70 | ~10 | Late Endosome / Lysosome |
| 5.0 | 24 | > 90 | ~10 | Late Endosome / Lysosome |
Note: This data is synthesized from multiple sources and represents typical trends for carbonate-based linkers. Actual results may vary.
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Release Assay using RP-HPLC
This protocol describes a method to quantify the release of FL118 from an ADC at different pH values using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Materials:
-
FL118-CL2A-ADC
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or Acetate buffer, pH 6.0, 5.5, and 5.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
-
-
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the FL118-CL2A-ADC in PBS.
-
For each pH condition, dilute the ADC stock solution to a final concentration (e.g., 1 mg/mL) in the respective pre-warmed buffer (pH 7.4, 6.0, 5.5, 5.0).
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution to stop the hydrolysis reaction.
-
Add cold acetonitrile (e.g., 3 volumes) to precipitate the antibody.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Carefully collect the supernatant containing the released FL118.
-
Inject the supernatant into the RP-HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Develop a suitable gradient to separate FL118 from other components (e.g., 10-90% B over 20 minutes).
-
Detection: Monitor the absorbance at the characteristic wavelength for FL118.
-
-
Quantification:
-
Create a standard curve using known concentrations of free FL118.
-
Determine the concentration of released FL118 in each sample by interpolating from the standard curve.
-
Calculate the percentage of released FL118 at each time point relative to the initial amount of conjugated FL118.
-
-
Visualizations
Caption: Experimental workflow for the in vitro pH-dependent release assay.
Caption: Troubleshooting logic for inconsistent FL118 release.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Premature Cleavage of the CL2A Linker
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and assessing the premature cleavage of the CL2A linker. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the CL2A linker and what is its cleavage mechanism?
The CL2A is a cleavable linker used in antibody-drug conjugates (ADCs), notably in sacituzumab govitecan. It is designed to be stable in systemic circulation and to release its payload, such as SN-38, under specific conditions. The CL2A linker's primary cleavage mechanism is pH-dependent hydrolysis of its benzyl (B1604629) carbonate bond.[1] This hydrolysis is accelerated in the acidic environments of the tumor microenvironment (pH ~6.0-7.0) and cellular compartments like endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0), leading to the release of the active drug.[2] Unlike some other linkers, the cleavage of the CL2A linker is not primarily dependent on enzymatic activity, such as from cathepsins.
Q2: What are the potential causes of premature cleavage of the CL2A linker?
Premature cleavage of the CL2A linker in systemic circulation (pH ~7.4) is a critical concern as it can lead to off-target toxicity and reduced therapeutic efficacy. The primary cause of premature cleavage is the inherent susceptibility of the carbonate bond to hydrolysis, even at physiological pH. While the rate is slower than in acidic conditions, prolonged exposure in circulation can lead to significant payload release. Factors that can influence this include:
-
pH of the local microenvironment: Variations in plasma pH can affect the rate of hydrolysis.
-
Presence of certain plasma proteins: While not the primary mechanism, some serum proteins may possess esterase-like activity that could potentially contribute to the hydrolysis of carbonate esters.[3]
-
Formulation and storage conditions: Improper pH of the formulation buffer or exposure to non-optimal storage temperatures can accelerate linker hydrolysis.
Q3: How can I detect and quantify the premature cleavage of the CL2A linker?
Several analytical techniques can be employed to assess the stability of the CL2A linker and quantify the extent of premature cleavage. The primary goal is to measure the concentration of the intact ADC, free payload (e.g., SN-38), and total antibody over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying the free payload (e.g., SN-38) and its metabolites in biological matrices like plasma.[4][5][6][7] It is the gold standard for directly measuring premature cleavage.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to determine the concentration of total antibody and intact ADC. By using different antibody pairs, one can specifically quantify the amount of ADC that still has the payload conjugated.
-
Size-Exclusion Chromatography (SEC-HPLC): This technique can be used to monitor the integrity of the ADC and detect aggregation or fragmentation, which might be secondary effects of linker instability.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a useful method for determining the drug-to-antibody ratio (DAR) distribution. A decrease in the average DAR over time in a stability study is indicative of payload deconjugation.
Troubleshooting Guide: Premature CL2A Linker Cleavage
This guide provides a structured approach to troubleshooting unexpected or high levels of premature CL2A linker cleavage observed in your experiments.
Issue: Higher than expected levels of free payload detected in in vitro plasma stability assays.
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Plasma/Buffer | 1. Verify the pH of the human plasma or buffer used in the assay is within the physiological range (pH 7.2-7.4). 2. Ensure the buffer system has adequate capacity to maintain a stable pH throughout the incubation period. |
| Enzymatic Activity in Plasma | 1. To differentiate between pH-mediated hydrolysis and potential enzymatic degradation, perform control experiments in a buffer at the same pH without plasma. 2. Consider using plasma that has been heat-inactivated to denature enzymes, although this may also alter other plasma components. |
| Suboptimal Incubation Conditions | 1. Confirm that the incubation temperature is maintained at 37°C. Deviations can affect the rate of hydrolysis. 2. Ensure consistent mixing of the ADC in the plasma to avoid local concentration gradients. |
| Issues with the ADC Batch | 1. Re-characterize the ADC batch for initial purity, aggregation, and DAR using SEC-HPLC and HIC. 2. If possible, compare the stability of the problematic batch with a previously characterized, stable batch. |
Data Presentation: Representative Stability of pH-Sensitive Linkers
The following table summarizes representative half-life data for pH-sensitive linkers under different pH conditions. Note that these are generalized values, and the exact kinetics for the CL2A linker may vary.
| pH | Environment | Representative Half-life (t½) | Rationale for Cleavage |
| 7.4 | Systemic Circulation | Relatively stable (e.g., > 36 hours)[1] | Slow hydrolysis of the carbonate bond. |
| 6.0 - 6.5 | Tumor Microenvironment / Early Endosome | Moderately stable | Accelerated hydrolysis in a mildly acidic environment. |
| 4.5 - 5.5 | Lysosome / Late Endosome | Labile (e.g., rapid release) | Rapid acid-catalyzed hydrolysis of the carbonate bond. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature linker cleavage in a biologically relevant matrix.
Materials:
-
ADC with CL2A linker
-
Human plasma (freshly prepared or frozen)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen human plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL. As a control, spike the ADC into PBS pH 7.4.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the samples.
-
Quenching and Sample Preparation: Immediately add the aliquot to a 3-fold volume of cold quenching solution to precipitate proteins and stop the reaction. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of free payload (e.g., SN-38) using a validated LC-MS/MS method.[4][5][6][7]
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.
Visualizations
Diagram 1: CL2A Linker Cleavage Pathway
Caption: pH-dependent cleavage of the CL2A linker.
Diagram 2: Experimental Workflow for Assessing Premature Cleavage
Caption: Workflow for in vitro assessment of premature cleavage.
Diagram 3: Troubleshooting Logic for Premature Cleavage
Caption: Troubleshooting decision tree for premature cleavage.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioreversible derivatives of phenol. 1. The role of human serum albumin as related to the stability and binding properties of carbonate esters with fatty acid-like structures in aqueous solution and biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
Challenges in scaling up the production of CL2A-FL118 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of CL2A-FL118 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the FL118 payload?
A1: FL118 is a camptothecin (B557342) analog with a dual mechanism of action. It primarily acts as a topoisomerase I inhibitor, leading to DNA damage and apoptosis in cancer cells. Additionally, it can induce the degradation of anti-apoptotic proteins, further promoting cell death.[1][2] FL118 has shown potent anti-tumor activity and the ability to overcome drug resistance mediated by efflux pumps.[1][2]
Q2: What is the function of the CL2A linker in this ADC?
A2: The CL2A linker is a pH-sensitive linker designed to be stable in the bloodstream (at physiological pH) and to release the FL118 payload in the acidic environment of tumor cells, specifically within endosomes and lysosomes.[2][3] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window of the ADC.
Q3: What are the critical quality attributes (CQAs) to monitor during the scale-up of this compound ADC production?
A3: Key CQAs for this compound ADCs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, the amount of unconjugated antibody and free drug-linker, and the overall purity and stability of the conjugate. Consistent monitoring of these attributes is crucial to ensure batch-to-batch consistency and the desired efficacy and safety profile of the ADC.
Q4: What are the main challenges encountered when scaling up ADC production in general?
A4: Common challenges in scaling up ADC production include:
-
Process variation: Ensuring consistent results when moving from small-scale to large-scale manufacturing due to changes in equipment and processing conditions.
-
Handling of highly potent components: The cytotoxic nature of FL118 requires specialized containment facilities and handling protocols to ensure operator safety.
-
Maintaining a consistent Drug-to-Antibody Ratio (DAR): Achieving the target DAR and a narrow distribution of drug-loaded species is critical for the ADC's performance and can be challenging to control at a larger scale.
-
Aggregation and stability: The hydrophobic nature of the drug-linker can increase the propensity for aggregation, which can impact efficacy and safety.
-
Purification: Developing robust and scalable purification methods to remove impurities such as unconjugated antibody, free drug-linker, and aggregates is essential.
Troubleshooting Guides
Drug-Linker Synthesis (this compound)
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound drug-linker | Incomplete reaction during the coupling of FL118 to the CL2A linker. | - Ensure anhydrous conditions during the reaction. - Optimize the molar ratio of reactants. - Verify the purity and reactivity of starting materials. - Increase reaction time or temperature, monitoring for side product formation. |
| Presence of impurities in the final drug-linker product | Side reactions during synthesis or incomplete purification. | - Characterize impurities using LC-MS to identify their source. - Optimize purification methods (e.g., chromatography) to effectively remove specific impurities. - Re-evaluate the synthetic route to minimize the formation of side products. |
| Inconsistent batch-to-batch purity | Variability in raw materials or process parameters. | - Implement stringent quality control for all starting materials. - Standardize all reaction and purification parameters, including temperature, time, and solvent quality. - Perform in-process controls to monitor the reaction progress and impurity profile. |
Antibody-Drug Conjugation
| Problem | Potential Cause | Troubleshooting Steps |
| Drug-to-Antibody Ratio (DAR) is too low | Inefficient conjugation reaction. | - Increase the molar excess of the this compound drug-linker. - Optimize the reaction buffer pH and temperature. - Ensure complete reduction of interchain disulfide bonds of the antibody prior to conjugation. - Verify the reactivity of the maleimide (B117702) group on the CL2A linker. |
| Drug-to-Antibody Ratio (DAR) is too high | Excessive conjugation. | - Decrease the molar excess of the this compound drug-linker. - Reduce the reaction time. - Optimize the partial reduction conditions of the antibody to control the number of available conjugation sites. |
| High levels of aggregation | Increased hydrophobicity of the ADC due to the FL118 payload. | - Optimize the conjugation conditions (e.g., lower protein concentration, addition of excipients like polysorbate). - Perform the conjugation at a lower temperature. - Use tangential flow filtration (TFF) for buffer exchange and removal of organic solvents immediately after conjugation. |
| Presence of unconjugated antibody | Incomplete conjugation reaction. | - Increase the molar ratio of the drug-linker to the antibody. - Extend the reaction time. - Purify the ADC using methods that can separate unconjugated antibody, such as Hydrophobic Interaction Chromatography (HIC). |
Purification and Formulation
| Problem | Potential Cause | Troubleshooting Steps |
| Inefficient removal of free drug-linker | Inadequate purification method. | - Optimize the tangential flow filtration (TFF) diafiltration parameters (e.g., number of diavolumes, membrane cutoff). - Employ a subsequent chromatography step, such as size exclusion chromatography (SEC) or HIC, for more complete removal. |
| Increased aggregation during purification | Unfavorable buffer conditions or mechanical stress. | - Screen for optimal buffer conditions (pH, ionic strength) to maintain ADC stability. - Minimize shear stress during TFF and chromatography steps. - Consider the addition of stabilizing excipients to the purification buffers. |
| Poor long-term stability of the formulated ADC | Suboptimal formulation. | - Conduct a formulation screening study to identify the optimal buffer, pH, and excipients (e.g., cryoprotectants, lyoprotectants, surfactants) to maintain the stability of the this compound ADC. - Ensure proper storage conditions (temperature, protection from light). |
Data Presentation
Table 1: Representative Impact of Scale-Up on this compound ADC Production Parameters
| Parameter | Lab Scale (100 mg) | Pilot Scale (10 g) | Manufacturing Scale (1 kg) |
| This compound Drug-Linker Synthesis Yield | 75% | 70% | 65% |
| Conjugation Reaction Time | 2 hours | 3 hours | 4 hours |
| Molar Ratio (Drug-Linker : Antibody) | 5:1 | 6:1 | 7:1 |
| Average DAR | 3.8 | 3.9 | 3.7 |
| % Aggregates (post-conjugation) | < 2% | < 3% | < 5% |
| Final ADC Purity (by SEC-HPLC) | > 98% | > 97% | > 95% |
| Overall Process Yield | 60% | 55% | 50% |
Note: The values presented in this table are illustrative and may vary depending on the specific process and equipment used.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol outlines a general method for determining the drug-to-antibody ratio (DAR) of a this compound ADC.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the this compound ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of DARn) where 'n' is the number of drugs conjugated to the antibody for a given peak.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol provides a method for quantifying aggregates in a this compound ADC sample.
Materials:
-
This compound ADC sample
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Dilute the this compound ADC sample to 1 mg/mL in the mobile phase.
-
Inject the sample onto the column.
-
Run the chromatography for a sufficient time to allow for the elution of the monomer and any aggregates.
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregates by dividing the peak area of the aggregates by the total peak area of all species and multiplying by 100.
Native Mass Spectrometry for Intact Mass Analysis
This protocol describes a general approach for confirming the identity and DAR of the intact this compound ADC.
Materials:
-
This compound ADC sample
-
Volatile buffer for native MS (e.g., 150 mM Ammonium Acetate, pH 7.0)
-
Mass spectrometer capable of native protein analysis (e.g., Q-TOF or Orbitrap)
Procedure:
-
Desalt the this compound ADC sample into the native MS buffer using a suitable method (e.g., buffer exchange spin column or online SEC).
-
Infuse the sample directly into the mass spectrometer or inject it onto an online SEC column coupled to the mass spectrometer.
-
Acquire the mass spectrum under native conditions, ensuring gentle ionization to preserve the non-covalent interactions of the ADC.
-
Deconvolute the resulting spectrum to obtain the mass of the intact ADC species.
-
Confirm the identity of the different DAR species by comparing their measured masses to the theoretical masses.
Mandatory Visualizations
Caption: FL118 Signaling Pathway.
Caption: this compound ADC Production Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Technical Support Center: Managing Heterogeneity in CL2A-FL118 ADC Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL2A-FL118 antibody-drug conjugates (ADCs). The information provided aims to address common challenges encountered during the preparation, purification, and characterization of these complex biotherapeutics, with a focus on managing heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of heterogeneity in this compound ADC preparations?
Heterogeneity in ADC preparations is a common challenge and can arise from several factors throughout the manufacturing process. For this compound ADCs, the primary sources of heterogeneity include:
-
Variable Drug-to-Antibody Ratio (DAR): The stochastic nature of the conjugation process, where the this compound linker-payload attaches to the antibody, results in a mixture of ADC molecules with different numbers of drug molecules per antibody.[1][2] This variability can impact both the efficacy and safety of the ADC.[3][]
-
Aggregation: The conjugation of the hydrophobic FL118 (B25124) payload can increase the propensity for protein aggregation.[5][6] Aggregates can affect the stability, efficacy, and safety of the final product, potentially leading to immunogenic reactions.[5][7]
-
Presence of Impurities: The crude reaction mixture after conjugation contains various impurities that contribute to heterogeneity. These include unconjugated antibody, free this compound linker-payload, and residual solvents used during the conjugation step.[8][9]
-
Charge Variants: Modifications to the antibody during manufacturing and conjugation can lead to the formation of charge variants, further contributing to the overall heterogeneity of the ADC preparation.[10]
Q2: What is the mechanism of action of the FL118 payload?
FL118 is a potent camptothecin (B557342) analogue that exhibits a dual mechanism of anti-cancer activity.[11] Its primary modes of action are:
-
Topoisomerase I Inhibition: Like other camptothecins, FL118 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.[12]
-
Downregulation of Anti-Apoptotic Proteins: FL118 has been shown to selectively inhibit the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[13][14][15] This action promotes apoptosis in a manner that can be independent of p53 status.[13]
-
Inhibition of DNA Repair Pathways: FL118 can enhance therapeutic efficacy by inhibiting homologous recombination repair pathways, partly through the downregulation of RAD51.[12][16]
Q3: What are the key features of the CL2A linker?
The CL2A linker is a critical component of the ADC, designed to be stable in circulation and release the FL118 payload specifically within the tumor microenvironment. Its key features include:
-
pH-Sensitivity: The CL2A linker is designed to be cleaved at the lower pH characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes.[17][18][19] This targeted release minimizes systemic toxicity.
-
PEG Moiety: The linker incorporates a polyethylene (B3416737) glycol (PEG) moiety, which helps to increase the aqueous solubility of the ADC and may reduce non-specific uptake and off-target toxicity.[19][20]
-
Cysteine-Reactive Moiety: The CL2A linker is designed to bind to cysteine residues on the antibody, typically after the reduction of interchain disulfide bonds.[17]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during the preparation and handling of this compound ADCs.
Issue 1: Low Average Drug-to-Antibody Ratio (DAR)
| Possible Causes | Troubleshooting Steps |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency.[21] | Systematically optimize reaction parameters, including pH (typically around 7-8 for thiol-maleimide chemistry), temperature (room temperature is often a good starting point), and incubation time. |
| Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds will result in fewer available cysteine residues for conjugation. | Ensure the reducing agent (e.g., TCEP) is fresh and used at the appropriate molar excess. Optimize the reduction time and temperature. |
| Inactive this compound Linker-Payload: The linker-payload may have degraded due to improper storage or handling. | Use a fresh batch of the this compound linker-payload or verify the activity of the existing stock. Store the linker-payload protected from light and moisture as recommended.[17] |
| Interfering Buffer Components: Certain buffer components can interfere with the conjugation reaction. | Perform buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate (B84403) buffer with EDTA) prior to the reduction and conjugation steps. |
Issue 2: High Levels of Aggregation
| Possible Causes | Troubleshooting Steps |
| Hydrophobicity of the ADC: The conjugation of the hydrophobic FL118 payload increases the propensity for aggregation.[5][6] | Optimize the formulation buffer by screening different pH conditions and excipients (e.g., polysorbates, sugars) to find a formulation that minimizes aggregation. |
| Harsh Conjugation Conditions: High temperatures or extreme pH during conjugation can denature the antibody, leading to aggregation.[22] | Perform the conjugation reaction under milder conditions (e.g., lower temperature, neutral pH). |
| Excessive Molar Ratio of Linker-Payload: A high molar excess of the this compound linker-payload can lead to higher DAR species that are more prone to aggregation. | Reduce the molar excess of the linker-payload during the conjugation reaction to achieve a lower average DAR. |
| Inappropriate Storage Conditions: Freeze-thaw cycles and exposure to light or agitation can promote aggregation.[5] | Store the purified ADC at the recommended temperature (typically 2-8°C) and protect it from light and physical stress. For long-term storage, consider lyophilization with appropriate cryoprotectants. |
Issue 3: Inconsistent DAR Values Between Batches
| Possible Causes | Troubleshooting Steps |
| Variability in Starting Materials: Batch-to-batch differences in the antibody or this compound linker-payload can lead to inconsistencies.[21] | Thoroughly characterize all starting materials to ensure consistent quality for each batch. |
| Lack of Precise Control Over Reaction Parameters: Minor variations in pH, temperature, or reaction time can impact the final DAR.[21] | Implement strict process controls to carefully monitor and control all reaction parameters to ensure reproducibility. |
| Inconsistent Purification Process: Differences in the purification method can result in the enrichment of different DAR species.[8] | Standardize the purification protocol using a consistent and well-defined method for all batches. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the preparation and characterization of this compound ADCs.
Table 1: Recommended Molar Ratios for Cysteine-Based Conjugation
| Parameter | Recommended Molar Ratio (to Antibody) | Rationale |
| Reducing Agent (e.g., TCEP) | 2 - 5 fold molar excess | To achieve sufficient reduction of interchain disulfide bonds without over-reducing the antibody. |
| This compound Linker-Payload | 4 - 12 fold molar excess | To drive the conjugation reaction to completion and achieve the desired average DAR. The exact ratio should be optimized empirically.[23] |
Table 2: Typical Purification Methods and Expected Outcomes
| Purification Method | Target Impurity Removed | Expected Outcome |
| Tangential Flow Filtration (TFF) / Diafiltration | Unconjugated linker-payload, residual solvents.[] | Removal of small molecule impurities and buffer exchange. |
| Hydrophobic Interaction Chromatography (HIC) | Unconjugated antibody, different DAR species.[] | Separation of ADC species based on hydrophobicity, allowing for the isolation of fractions with a specific DAR range. |
| Size Exclusion Chromatography (SEC) | Aggregates, fragments.[] | Removal of high molecular weight species (aggregates) and low molecular weight species (fragments). |
| Ion Exchange Chromatography (IEX) | Charge variants, unconjugated antibody.[] | Separation based on charge, which can help to remove process-related impurities and some DAR species. |
Experimental Protocols
Key Experiment: Cysteine-Based Conjugation of this compound to an Antibody
This protocol provides a general workflow for the conjugation of this compound to an antibody via cysteine residues. Optimization will be required for specific antibodies.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP hydrochloride)
-
This compound linker-payload dissolved in an organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., 50 mM phosphate buffer, 2 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., desalting, HIC, SEC)
Procedure:
-
Buffer Exchange: Exchange the antibody into the conjugation buffer using a desalting column or TFF.
-
Antibody Reduction:
-
Add the reducing agent (e.g., TCEP) to the antibody solution at a 2-5 fold molar excess.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Add the this compound linker-payload (dissolved in DMSO) to the reduced antibody at a 4-12 fold molar excess. The final concentration of DMSO should typically be kept below 10% (v/v).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) in molar excess to the linker-payload to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated linker-payload and quenching reagent using a desalting column or TFF, exchanging the ADC into a suitable purification buffer.
-
Further purify the ADC to remove aggregates and isolate desired DAR species using HIC and/or SEC.
-
Visualizations
Signaling Pathway of FL118
References
- 1. veranova.com [veranova.com]
- 2. adcreview.com [adcreview.com]
- 3. genscript.com [genscript.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. mycenax.com [mycenax.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 16. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. pharmtech.com [pharmtech.com]
- 23. WO2022015110A1 - Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same - Google Patents [patents.google.com]
Validation & Comparative
Validating the pH-Sensitive Cleavage of the CL2A Linker In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of payload release is a critical factor in the design of effective and safe antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of the pH-sensitive CL2A linker with other acid-labile linker technologies, supported by experimental data and detailed methodologies for in vitro validation.
The CL2A linker, a key component of the FDA-approved ADC Sacituzumab govitecan, is designed to be stable at the physiological pH of the bloodstream (pH 7.4) and to selectively release its cytotoxic payload, SN-38, in the acidic tumor microenvironment and within cellular compartments like endosomes and lysosomes (pH 4.5-6.0).[1][2] Validating this pH-dependent cleavage is a crucial step in the preclinical development of ADCs employing this technology.
Comparative Analysis of pH-Sensitive Linkers
The selection of a linker technology significantly impacts the therapeutic index of an ADC. Besides the carbonate-based CL2A linker, other common pH-sensitive linkers include hydrazones and silyl (B83357) ethers. Each possesses distinct stability and cleavage profiles.
| Linker Type | Linker Example | Half-life in Human Plasma (pH 7.4) | Half-life at Acidic pH | Key Characteristics |
| Carbonate | CL2A | ~1 day[3][4] | 10 hours (pH 5)[3][4] | pH-mediated cleavage, insensitive to cathepsin-B.[3][4] |
| Hydrazone | Phenylketone-derived | ~2 days[2][5] | Varies significantly with structure[5] | One of the first pH-sensitive linkers used in ADCs; stability can be tuned.[5] |
| Silyl Ether | Diisopropyl-substituted | >7 days[6][7] | - | Offers enhanced plasma stability compared to hydrazone and carbonate linkers.[6][7] |
Mechanism of CL2A Linker Cleavage
The CL2A linker utilizes a carbonate functional group that is susceptible to hydrolysis under acidic conditions. At physiological pH, the carbonate bond is relatively stable. However, in the lower pH environment of the tumor or within the endo-lysosomal pathway of a cancer cell, the carbonate moiety is protonated, initiating a cascade that leads to the release of the active payload, SN-38.
Experimental Protocols for In Vitro Validation
Accurate in vitro validation of pH-sensitive cleavage is essential. The following protocol outlines a typical workflow for assessing the stability and cleavage of an ADC with a CL2A linker.
In Vitro pH-Dependent Cleavage Assay
Objective: To quantify the release of the payload (e.g., SN-38) from the ADC at various pH values over time.
Materials:
-
ADC conjugated with the CL2A linker
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate or acetate (B1210297) buffers at pH 4.5, 5.5, and 6.5
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare solutions of the ADC at a final concentration of 1 mg/mL in the different pH buffers (7.4, 6.5, 5.5, and 4.5).
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw aliquots from each buffer solution.
-
Immediately quench the reaction by adding the aliquot to a 3-fold excess of ice-cold quenching solution to precipitate the antibody and halt the cleavage reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
Calculate the percentage of payload released at each time point for each pH condition.
LC-MS/MS Parameters for SN-38 Quantification
A sensitive and robust LC-MS/MS method is crucial for the accurate quantification of the released SN-38.
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 - 0.8 mL/min[8] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | SN-38: Precursor ion > Product ion (specific m/z values to be optimized) |
| Internal Standard | Isotopically labeled SN-38 or a structurally similar compound |
Conclusion
The in vitro validation of pH-sensitive linkers is a cornerstone of ADC development. The CL2A linker, with its characteristic cleavage profile, has been successfully implemented in a clinical setting.[3][4] However, for novel ADC constructs, a thorough in vitro evaluation of linker stability and cleavage kinetics across a range of pH conditions is imperative. By employing rigorous experimental protocols and comparing the performance of different linker technologies, researchers can select and optimize linkers to enhance the therapeutic window of their ADC candidates. The data and methodologies presented in this guide provide a framework for the objective assessment of the pH-sensitive cleavage of the CL2A linker and its alternatives.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: CL2A-FL118 ADC Demonstrates Potential Advantages Over Trodelvy®
A comparative analysis of preclinical data reveals that the novel antibody-drug conjugate (ADC) CL2A-FL118 shows promise in outperforming the established Trop-2 targeting therapy, Trodelvy® (sacituzumab govitecan). While both ADCs utilize the same targeting antibody and linker, the distinguishing feature lies in their cytotoxic payloads. This compound employs FL118, a next-generation camptothecin (B557342) analog, which exhibits a dual mechanism of action and the ability to overcome key drug resistance pathways. In contrast, Trodelvy delivers SN-38, the active metabolite of irinotecan. Preclinical evidence suggests that these differences in payload translate to superior anti-tumor activity and improved pharmacokinetic properties for this compound.
This guide provides a detailed comparison of the available preclinical data for this compound ADC and Trodelvy, focusing on their mechanism of action, in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.
At a Glance: Key Differences and Advantages
| Feature | This compound ADC | Trodelvy® (sacituzumab govitecan) | Advantage |
| Target | Trop-2 | Trop-2 | - |
| Antibody | Sacituzumab (hRS7) | Sacituzumab (hRS7) | - |
| Linker | CL2A | CL2A | - |
| Payload | FL118 | SN-38 | This compound ADC |
| Mechanism of Action | Dual: Topoisomerase I inhibition & degradation of anti-apoptotic proteins | Topoisomerase I inhibition | This compound ADC |
| Drug Resistance | Overcomes ABCG2-mediated resistance | Susceptible to ABCG2-mediated resistance | This compound ADC |
| In Vivo Efficacy | 130% Tumor Growth Inhibition (TGI) at 7 mg/kg in a Trop2-expressing xenograft model[1] | Surpassed by Sac-CL2A-FL118 in a head-to-head study[1] | This compound ADC |
| Pharmacokinetics | 2.6-fold higher AUC and 1.7-fold higher Cmax compared to Trodelvy®[1] | Lower AUC and Cmax compared to FL118-ADCs[1] | This compound ADC |
Deeper Dive: Mechanism of Action
Both ADCs capitalize on the high expression of Trophoblast cell-surface antigen 2 (Trop-2) on various solid tumors. The sacituzumab antibody targets Trop-2, leading to the internalization of the ADC into the cancer cell. The pH-sensitive CL2A linker is then cleaved in the acidic environment of the lysosome, releasing the cytotoxic payload.
Trodelvy's payload, SN-38, is a potent topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately causing cell death.
This compound ADC's payload, FL118, also inhibits topoisomerase I. However, it possesses a second, distinct mechanism of action. FL118 promotes the proteasome-mediated degradation of several anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2[1]. This dual action not only directly induces apoptosis but also lowers the threshold for cell death, potentially enhancing its efficacy and overcoming resistance to apoptosis.
A key differentiator for FL118 is its ability to bypass drug resistance mechanisms. Unlike SN-38, FL118 is not a substrate for the ABCG2 efflux pump, a common mechanism of resistance to camptothecin analogs[2][3]. This suggests that this compound ADC may be effective in tumors that have developed resistance to irinotecan-based therapies.
In Vitro Cytotoxicity: Enhanced Potency of FL118
While direct comparative IC50 data for Sac-CL2A-FL118 and Trodelvy in the same panel of cell lines is not publicly available, studies on the payloads themselves provide strong indications of FL118's superior potency.
| Cell Line | Payload | IC50 (nM) | Reference |
| FaDu (Trop2-positive) | FL118 (as part of a Trop2-ADC) | 0.025 | [1] |
| Various NSCLC and Colon Cancer Cell Lines | FL118 | < 1 | [4] |
| Various NSCLC and Colon Cancer Cell Lines | SN-38 | 5- to 10-fold higher than FL118 | [4] |
FL118 consistently demonstrates low nanomolar to sub-nanomolar IC50 values across various cancer cell lines. Notably, it is reported to be 5- to 10-fold more potent than SN-38 in non-small cell lung cancer and colon cancer cell lines[4]. An ADC targeting Trop-2 with an FL118 payload exhibited an IC50 of just 0.025 nM in the Trop-2 positive FaDu cell line[1].
In Vivo Efficacy: Sac-CL2A-FL118 Demonstrates Superior Tumor Inhibition
A direct comparison in a preclinical xenograft model highlights the potential in vivo superiority of Sac-CL2A-FL118 over Trodelvy.
| ADC | Dose | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Sac-CL2A-FL118 | 7 mg/kg | Trop2-expressing | 130% | [1] |
| Trodelvy® | Not specified | Trop2-expressing | Surpassed by Sac-CL2A-FL118 | [1] |
In a Trop2-expressing xenograft model, Sac-CL2A-FL118 administered at 7 mg/kg resulted in a remarkable 130% tumor growth inhibition, surpassing the efficacy of Trodelvy in the same model[1]. While the exact TGI for Trodelvy in this specific study is not provided in the available abstract, the clear indication of Sac-CL2A-FL118's superior performance is a significant finding.
Pharmacokinetics: Favorable Profile for FL118-ADCs
Pharmacokinetic evaluations have revealed a more favorable profile for FL118-ADCs compared to Trodelvy.
| ADC | AUC | Cmax | Reference |
| FL118-ADCs | 2.6-fold higher than Trodelvy® | 1.7-fold higher than Trodelvy® | [1] |
| Trodelvy® | Lower | Lower | [1] |
FL118-ADCs exhibited a 2.6-fold increase in the area under the curve (AUC) and an approximately 1.7-fold higher maximum concentration (Cmax) compared to Trodelvy[1]. This suggests a greater and more sustained exposure of the tumor to the cytotoxic payload, which could contribute to the observed superior efficacy.
Experimental Protocols
Detailed experimental protocols for the direct comparative studies are limited in publicly available sources. However, based on standard methodologies for ADC preclinical evaluation, the following outlines the likely procedures.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cancer cell lines with varying levels of Trop-2 expression would be used.
-
Treatment: Cells would be treated with serial dilutions of either this compound ADC or Trodelvy for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability would be measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curves.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.
-
Tumor Implantation: Human cancer cells expressing Trop-2 (e.g., MDA-MB-468) would be subcutaneously implanted into the mice.
-
Treatment: Once tumors reach a specified size, mice would be randomized into treatment groups and receive intravenous injections of this compound ADC, Trodelvy, or a vehicle control at specified doses and schedules.
-
Monitoring: Tumor volume and body weight would be measured regularly (e.g., twice weekly).
-
Endpoint: The study would be terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) would be calculated as a measure of efficacy.
Conclusion and Future Directions
The available preclinical data strongly suggests that this compound ADC holds significant potential as a more effective Trop-2 targeting therapy compared to Trodelvy®. The dual mechanism of action and the ability to overcome drug resistance, conferred by the FL118 payload, appear to translate into superior in vivo anti-tumor activity and a more favorable pharmacokinetic profile.
Further comprehensive preclinical studies, including detailed toxicity and safety profiling, are warranted to fully elucidate the therapeutic window of this compound ADC. Should these promising preclinical findings be substantiated, this compound ADC could represent a significant advancement in the treatment of Trop-2 expressing solid tumors, offering a new and potentially more effective therapeutic option for patients.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in TROP-2 Directed ADCs | Biopharma PEG [biochempeg.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CL2A and vc-PABC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform ADC Design
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of payload release, and ultimately, its therapeutic index. The choice between different linker technologies can profoundly impact an ADC's efficacy and safety profile. This guide provides a detailed comparison of two prominent cleavable linkers: the pH-sensitive CL2A linker and the protease-cleavable valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker. By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms, this guide aims to equip researchers with the necessary information to make informed decisions in ADC development.
At a Glance: Key Differences Between CL2A and vc-PABC Linkers
| Feature | CL2A Linker | vc-PABC Linker |
| Cleavage Mechanism | pH-sensitive hydrolysis | Enzymatic cleavage |
| Primary Trigger | Acidic environment of endosomes and lysosomes (pH 4.5-6.5) | Lysosomal proteases (e.g., Cathepsin B) |
| Payload Release | Hydrolysis of a carbonate bond | Proteolytic cleavage of a dipeptide, followed by self-immolation |
| Commonly Associated Payload | SN-38 | Monomethyl auristatin E (MMAE) |
| Key Structural Feature | Includes a polyethylene (B3416737) glycol (PEG) spacer for improved solubility | Contains a valine-citrulline dipeptide sequence |
Structural and Mechanistic Overview
The distinct chemical structures of the CL2A and vc-PABC linkers underpin their different payload release mechanisms.
The CL2A Linker: A pH-Sensitive Design
The CL2A linker is engineered to be stable at the physiological pH of the bloodstream (pH 7.4) but to undergo hydrolysis in the more acidic environment of cellular compartments like endosomes and lysosomes. This pH-dependent cleavage releases the attached cytotoxic payload. A key feature of the CL2A linker is the incorporation of a hydrophilic polyethylene glycol (PEG) spacer, which can enhance the solubility of the ADC and the linker-payload complex.
The vc-PABC Linker: A Protease-Cleavable Mainstay
The vc-PABC linker is one of the most well-established and widely used linkers in ADC development. Its cleavage is dependent on the enzymatic activity of proteases, particularly cathepsin B, which is often overexpressed in the lysosomes of tumor cells. The linker contains a valine-citrulline (vc) dipeptide sequence that is recognized and cleaved by cathepsin B. Following this enzymatic cleavage, the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer spontaneously releases the payload.
A Comparative Analysis of CL2A-FL118 ADC and Enhertu (Trastuzumab Deruxtecan) for Targeted Cancer Therapy
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), two prominent agents, the investigational CL2A-FL118 ADC and the clinically approved Enhertu® (trastuzumab deruxtecan), represent the forefront of targeted cancer treatment. Both ADCs employ a topoisomerase I inhibitor payload, yet they differ in their linker technology, specific payload characteristics, and the extent of their preclinical and clinical validation. This guide provides a detailed comparison of their composition, mechanism of action, and available efficacy data to inform researchers, scientists, and drug development professionals.
Molecular Composition and Design
A fundamental distinction between the two ADCs lies in their constituent components, which dictates their therapeutic window and mechanism of action.
| Component | This compound ADC | Enhertu (Trastuzumab Deruxtecan) |
| Antibody | Not specified in publicly available data (can be targeted to various antigens like HER2, Trop2, EGFR) | Trastuzumab (Humanized anti-HER2 IgG1)[1][2][3] |
| Payload | FL118 (a camptothecin (B557342) derivative)[4] | Deruxtecan (DXd; an exatecan (B1662903) derivative)[1][2][5] |
| Linker | CL2A (a pH-sensitive linker)[4] | Maleimide tetrapeptide-based cleavable linker[2][5] |
| Drug-to-Antibody Ratio (DAR) | Not specified in publicly available data | Approximately 8[2][3][5] |
Mechanism of Action: A Tale of Two Payloads
Both ADCs function by targeting a specific antigen on the cancer cell surface, leading to internalization and subsequent release of their cytotoxic payload. However, the payloads themselves possess distinct properties that influence their anti-tumor activity.
Enhertu's mechanism is well-characterized. Upon binding to the HER2 receptor, the ADC is internalized, and the tetrapeptide linker is cleaved by lysosomal enzymes, releasing deruxtecan. Deruxtecan, a potent topoisomerase I inhibitor, induces DNA damage and apoptosis. A key feature of Enhertu is its high cell membrane permeability, which allows for a significant "bystander effect," killing neighboring tumor cells that may not express HER2.[5][6]
This compound ADC utilizes the novel payload FL118. This camptothecin analogue exhibits a dual mechanism of action: it not only inhibits topoisomerase I but also promotes the proteasome-mediated degradation of anti-apoptotic proteins.[4] This dual action has the potential to overcome certain forms of drug resistance. The pH-sensitive CL2A linker is designed to release FL118 in the acidic environment of the tumor microenvironment and within cancer cells.[4][7]
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmadive.com [biopharmadive.com]
- 5. In vitro evaluation of FL118 and 9-Q20 cytotoxicity and cellular uptake in 2D and 3D different cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
Validating the Efficacy of CL2A-FL118: An In Vitro Bystander Effect Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of many anti-cancer agents extends beyond the cells directly targeted, a phenomenon known as the bystander effect. This process, where cytotoxic effects are transmitted to neighboring, non-targeted cells, can significantly amplify the potency of a given treatment, particularly in heterogeneous tumors. For a novel compound such as CL2A-FL118, a derivative of the potent survivin inhibitor FL118, quantifying this bystander effect is a critical step in its preclinical validation.[1][2]
This guide provides a comparative framework for designing and interpreting in vitro bystander effect assays to validate the activity of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and presents illustrative data from analogous anti-cancer agents to guide researchers in this crucial validation process.
Comparative Analysis of In Vitro Bystander Effect Assays
Two primary in vitro methods are widely employed to assess the bystander effect: the direct co-culture assay and the conditioned medium transfer assay.[3][4] The choice of assay depends on the suspected mechanism of the bystander effect, whether it is mediated by direct cell-to-cell contact or by secreted soluble factors.
| Assay Type | Principle | Measures | Illustrative Agent | Target Cells (Antigen-Positive) | Bystander Cells (Antigen-Negative) | Observed Bystander Effect |
| Direct Co-Culture Assay | Target and bystander cells are grown together, allowing for both contact-dependent and soluble factor-mediated effects.[5] | Viability of bystander cells in the presence of treated target cells.[6] | Trastuzumab deruxtecan (B607063) (T-DXd) | HER2-positive (SK-BR-3) | HER2-negative (MCF7) | Significant increase in MCF7 cell death in co-culture with T-DXd-treated SK-BR-3 cells.[1][3] |
| Conditioned Medium Transfer Assay | Medium from treated target cells is transferred to bystander cells, isolating the effect of secreted soluble factors.[7] | Viability of bystander cells after exposure to conditioned medium.[3] | DS8201 (an ADC) | HER2-positive (SKBR3) | HER2-negative (MCF7) | Medium from DS8201-treated SKBR3 cells significantly reduced MCF7 cell viability.[3] |
| Gap Junction Communication Assay | Assesses the transfer of fluorescent dye between adjacent cells to determine the functionality of gap junctions.[8] | Percentage of cells showing dye transfer, indicating functional gap junctional intercellular communication (GJIC).[9] | N/A (General Assay) | Calcein-AM labeled "donor" cells | DiI/DiD labeled "acceptor" cells | The percentage of acceptor cells that become fluorescent indicates the extent of GJIC.[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of bystander effect studies.
Protocol 1: Direct Co-Culture Bystander Effect Assay
This assay directly evaluates the impact of this compound-treated cells on neighboring untreated cells.[4]
-
Cell Lines and Labeling:
-
Target Cell Line: A cancer cell line known to be sensitive to FL118 or hypothesized to be sensitive to this compound.
-
Bystander Cell Line: A cell line with lower sensitivity to the drug. To facilitate analysis, this line should be stably transfected with a fluorescent protein (e.g., GFP).[5]
-
-
Procedure: a. Seed the target and fluorescently labeled bystander cells together in a 96-well plate at a predetermined ratio (e.g., 1:1).[5] b. As controls, seed each cell line in a monoculture. c. Allow cells to adhere overnight. d. Treat the co-cultures and monocultures with serial dilutions of this compound or a vehicle control. The chosen concentration range should be cytotoxic to the target cells while having a minimal direct effect on the bystander cells in monoculture.[5] e. Incubate for a specified period (e.g., 48-72 hours).[1] f. Analyze the viability of the GFP-positive bystander cells using a high-content imaging system or flow cytometer.[10]
-
Data Analysis:
-
Quantify the percentage of viable bystander cells in the drug-treated co-culture wells and compare it to the vehicle-treated co-culture wells. A significant decrease in the viability of bystander cells in the presence of treated target cells is indicative of a bystander effect.[5]
-
Protocol 2: Conditioned Medium Transfer Assay
This method specifically investigates the role of soluble factors secreted by this compound-treated cells in mediating the bystander effect.[3]
-
Preparation of Conditioned Medium: a. Seed the target cells in a T-75 flask and grow to 70-80% confluency. b. Treat the cells with a cytotoxic concentration of this compound for 48 hours. Include a vehicle-treated control flask.[4] c. Collect the culture supernatant. d. Centrifuge the supernatant to pellet any detached cells and debris.[4] e. Filter the supernatant through a 0.22 µm filter to sterilize it. This is the "conditioned medium."[4]
-
Procedure: a. Seed the bystander cells in a 96-well plate and allow them to adhere overnight. b. Replace the existing medium with the conditioned medium (or control medium from vehicle-treated cells). c. Incubate for 48-72 hours. d. Assess the viability of the bystander cells using a standard assay such as MTT or CellTiter-Glo®.[4]
-
Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from drug-treated target cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests that the bystander effect is mediated by secreted factors.[4]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the direct co-culture bystander effect assay.
Workflow for the Direct Co-Culture Bystander Effect Assay.
Signaling Pathways of the Bystander Effect
The bystander effect is mediated by a complex interplay of signaling pathways involving both direct cell-to-cell communication and the secretion of soluble factors.[1] FL118, the parent compound of this compound, is known to inhibit survivin and induce DNA damage, which can trigger the release of various bystander signals.[11][12]
Signaling Pathways Mediating the Bystander Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dilution of irradiated cell conditioned medium and the bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free Radical-Initiated and Gap Junction-Mediated Bystander Effect due to Nonuniform Distribution of Incorporated Radioactivity in a Three-Dimensional Tissue Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validating FL118 Release from Antibody-Drug Conjugates: Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the validation and quantification of the released camptothecin (B557342) analog FL118 from an Antibody-Drug Conjugate (ADC). This guide includes detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate analytical strategy.
FL118, a potent topoisomerase I inhibitor and a modulator of anti-apoptotic proteins, is an effective payload for ADCs.[1] Its unique dual mechanism of action and ability to overcome certain drug resistance mechanisms make it a promising candidate for targeted cancer therapy.[2][3] Validating the release of FL118 from its antibody carrier is a critical quality attribute to ensure the safety and efficacy of the ADC. This process involves the precise measurement of the drug-to-antibody ratio (DAR) and the identification and quantification of the released payload.
Method Comparison: Mass Spectrometry vs. Alternative Techniques
The choice of analytical technique for validating FL118 release depends on a variety of factors, including the specific information required (e.g., DAR, free payload quantification), desired sensitivity, sample throughput, and the stage of drug development. While mass spectrometry (MS) offers high specificity and detailed structural information, other techniques like chromatography and immunoassays provide valuable orthogonal data.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Primary Application | Identification and quantification of released payload, DAR determination, structural characterization.[4] | DAR determination and distribution.[5] | Quantification of free payload.[6] | Quantification of total antibody, conjugated antibody, and free payload.[7] |
| Sensitivity | High (pM to low nM range for payloads).[8] | Moderate. | Moderate to High. | High (pg/mL to ng/mL range for antibodies, low nM for payloads).[9][10] |
| Specificity | Very High (mass-based identification). | Moderate (separation by hydrophobicity). | Moderate (retention time-based). | High (antibody-antigen binding). |
| Quantitative Accuracy | High. | Good for relative quantification of DAR species. | High. | High within the calibrated range. |
| Throughput | Moderate. | High. | High. | High. |
| Information Provided | Molecular weight, fragmentation pattern, structure confirmation, quantification. | DAR distribution profile. | Purity and quantification of the free drug. | Concentration of specific ADC components. |
| Limitations | Higher equipment cost and complexity. Potential for ion suppression. | Not directly compatible with MS. May not resolve all DAR species for heterogeneous ADCs.[11] | Denaturing conditions can disrupt non-covalent interactions. | Requires specific antibodies, potential for cross-reactivity. |
Experimental Protocols
Mass Spectrometry-Based Validation of FL118 Release
This protocol outlines a general procedure for the quantification of released FL118 from an ADC in a plasma matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar camptothecin analog).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to achieve separation of FL118 from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for FL118 and the internal standard. The exact m/z values will depend on the specific adducts formed.
-
Optimization: Optimize declustering potential, collision energy, and other source parameters to maximize the signal for FL118.
4. Quantification:
-
Construct a calibration curve using known concentrations of FL118 spiked into the same matrix.
-
Calculate the concentration of FL118 in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the Process and Pathway
To better understand the experimental workflows and the mechanism of action of FL118, the following diagrams have been generated using Graphviz.
Conclusion
The validation of FL118 release from an ADC is a multifaceted process that benefits from the application of orthogonal analytical techniques. Mass spectrometry, particularly LC-MS/MS, stands out for its high specificity and sensitivity in identifying and quantifying the released payload, providing a detailed molecular-level understanding.[4] Chromatographic methods like HIC and RP-HPLC are robust for determining DAR and quantifying the free drug, respectively, and are well-suited for routine analysis.[5][6] Immunoassays such as ELISA offer high-throughput quantification of various ADC species.[7] The selection of the most appropriate method or combination of methods will depend on the specific analytical needs throughout the drug development lifecycle, from early discovery to quality control. This guide provides the foundational knowledge for establishing a robust analytical strategy for ADCs featuring the promising payload, FL118.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. graphviz.org [graphviz.org]
- 5. lcms.cz [lcms.cz]
- 6. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Stability of CL2A-FL118 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of antibody-drug conjugates (ADCs) is a critical attribute influencing their therapeutic index, encompassing both efficacy and safety. Premature drug release in systemic circulation can lead to off-target toxicities, while insufficient payload liberation at the tumor site may compromise anti-cancer activity. This guide provides a comprehensive comparison of the stability of CL2A-FL118 conjugates against other common ADC platforms, supported by available data and detailed experimental methodologies.
Executive Summary
The this compound antibody-drug conjugate platform combines the potent anti-cancer agent FL118 with the pH-sensitive CL2A linker. FL118, a camptothecin (B557342) analog, is a potent inhibitor of survivin, a protein often overexpressed in cancerous tissues. The CL2A linker is designed for stability at physiological pH and subsequent hydrolysis in the acidic tumor microenvironment or within cellular lysosomes, facilitating targeted drug release.
Pharmacokinetic data suggests that FL118-ADCs exhibit a favorable profile, with a 2.6-fold increase in Area Under the Curve (AUC) and a 1.7-fold higher maximum concentration (Cmax) compared to Trodelvy® (Sacituzumab govitecan), an approved ADC that also utilizes the CL2A linker.[1] This suggests that the this compound conjugate may possess at least comparable, if not superior, stability and/or different clearance mechanisms in vivo. While direct long-term stability data for this compound is emerging, the known characteristics of the CL2A linker from studies on Trodelvy, which indicate a serum half-life of approximately 36 hours, provide a valuable benchmark.[2]
This guide will delve into the comparative stability of this compound, detail the experimental protocols for stability assessment, and provide visualizations of key pathways and workflows.
Comparative Stability of ADC Linkers
The stability of an ADC is largely dictated by the chemical nature of its linker. The following tables provide a comparative summary of the stability of the pH-sensitive CL2A linker with other commonly used linker technologies: the enzyme-cleavable valine-citrulline (vc) linker, often used with a p-aminobenzyl carbamate (B1207046) (PABC) spacer, and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Table 1: In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Example Conjugate | Matrix | Incubation Time (days) | Remaining Conjugated Drug (%) | Reference |
| pH-Sensitive (CL2A) | Sacituzumab-CL2A-SN-38 (Trodelvy®) | Human Serum | 1.5 | ~50 | [2] |
| Enzyme-Cleavable (MC-vc-PABC) | Trastuzumab-vc-MMAE | Human Plasma | 6 | >99 | [3] |
| Enzyme-Cleavable (MC-vc-PABC) | Trastuzumab-vc-MMAE | Mouse Plasma | 6 | ~75 | [3] |
| Non-Cleavable (SMCC) | Trastuzumab-SMCC-DM1 (Kadcyla®) | Human Plasma | 7 | >99 | [3] |
Table 2: In Vivo Pharmacokinetic Parameters Reflecting Stability
| Linker Type | Example Conjugate | Species | Half-life of Intact ADC | Free Payload Concentration | Reference |
| pH-Sensitive (CL2A) | Sacituzumab-CL2A-FL118 | Preclinical models | Data emerging; favorable PK profile suggests good stability | Not yet quantified | [1] |
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin | Human | ~2.6 days (linker hydrolysis) | Detectable | [4] |
| Enzyme-Cleavable (vc-PABC) | Brentuximab vedotin | Human | ~230 days (projected) | Low | [4] |
| Non-Cleavable (SMCC) | Trastuzumab emtansine | Human | High stability, payload released after antibody catabolism | Very low | [4] |
Experimental Protocols
Accurate assessment of ADC stability is crucial for development and regulatory approval. The following are detailed methodologies for key experiments used to evaluate the long-term stability of this compound conjugates.
Protocol 1: Determination of In Vitro Plasma Stability by LC-MS/MS (Drug-to-Antibody Ratio)
Objective: To determine the rate of drug dissociation from the this compound conjugate in human plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
This compound conjugate
-
Human plasma (frozen, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
LC-MS/MS system (e.g., Q-TOF) with a suitable reversed-phase column
Procedure:
-
Thaw human plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Incubate the this compound conjugate in human plasma at a final concentration of 100 µg/mL at 37°C.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours), aliquot 50 µL of the plasma/ADC mixture.
-
Immediately add the aliquot to Protein A/G magnetic beads and incubate with gentle mixing to capture the ADC.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using a low-pH elution buffer.
-
Neutralize the eluate and treat with IdeS to digest the antibody below the hinge region, yielding F(ab')2 and Fc fragments.
-
Reduce the fragments with DTT and subsequently alkylate with IAM.
-
Analyze the resulting light chain, Fd', and Fc/2 fragments by LC-MS/MS to determine the drug load on each fragment.
-
Calculate the average DAR at each time point by summing the weighted contributions of each drug-loaded species.
Protocol 2: Quantification of Free FL118 in Plasma by LC-MS/MS
Objective: To quantify the amount of free FL118 payload released from the this compound conjugate into the plasma over time.
Materials:
-
Plasma samples from the in vitro stability study (Protocol 1)
-
FL118 analytical standard
-
Internal standard (e.g., a structurally similar but isotopically labeled compound)
-
Formic acid
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
To 50 µL of the plasma sample from each time point, add 150 µL of acetonitrile containing the internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify FL118 and the internal standard.
-
Generate a standard curve using the FL118 analytical standard to quantify the concentration of free FL118 in the plasma samples.
Visualizations
Signaling Pathway of FL118
FL118 exerts its anti-cancer effects through a multi-faceted mechanism of action. It is a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins.[5][6] By downregulating survivin, FL118 promotes apoptosis and inhibits cell proliferation.[7][8]
Caption: Simplified signaling pathway of FL118's anti-cancer activity.
Experimental Workflow for ADC Stability Assessment
The following diagram illustrates the general workflow for assessing the in vitro stability of an antibody-drug conjugate in plasma.
Caption: General workflow for in vitro ADC plasma stability assessment.
Conclusion
The this compound conjugate represents a promising therapeutic strategy, leveraging a potent payload with a clinically validated pH-sensitive linker. While direct comparative long-term stability data is still emerging, the favorable pharmacokinetic profile of FL118-ADCs suggests robust stability.[1] The provided experimental protocols offer a framework for the rigorous evaluation of this compound stability, which is essential for its continued development and eventual clinical application. Further head-to-head studies with other linker technologies under standardized conditions will be invaluable in definitively positioning the this compound platform within the landscape of next-generation antibody-drug conjugates.
References
- 1. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. bioagilytix.com [bioagilytix.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 6. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 8. hpst.cz [hpst.cz]
A Comparative Analysis of the Safety Profiles of Leading Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapies in oncology, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. While their efficacy is well-documented, understanding and managing their unique toxicity profiles is paramount for optimizing patient outcomes and guiding the development of next-generation ADCs. This guide provides a comparative analysis of the safety profiles of three prominent ADCs: Trastuzumab deruxtecan (B607063) (T-DXd), Sacituzumab govitecan (SG), and Brentuximab vedotin (BV), supported by clinical trial data and detailed experimental methodologies.
Executive Summary of Comparative Safety Profiles
The safety profiles of ADCs are intricately linked to their constituent parts: the antibody, the linker, and the cytotoxic payload. While all ADCs carry a risk of systemic toxicities similar to traditional chemotherapy, the nature and severity of adverse events (AEs) can differ significantly.[1] On-target, off-tumor toxicities arise when the ADC binds to target antigens on healthy tissues, while off-target toxicities can result from premature payload release or non-specific uptake of the ADC.[2][3]
Trastuzumab deruxtecan (T-DXd) , a HER2-directed ADC with a topoisomerase I inhibitor payload (deruxtecan), is associated with a notable risk of interstitial lung disease (ILD)/pneumonitis, a serious AE requiring careful monitoring.[4] Other common toxicities include nausea, fatigue, and myelosuppression.
Sacituzumab govitecan (SG) , which targets Trop-2 and carries the topoisomerase I inhibitor SN-38 (the active metabolite of irinotecan), frequently causes neutropenia and diarrhea.[5][6] These toxicities are generally manageable with supportive care and dose modifications.
Brentuximab vedotin (BV) , a CD30-targeting ADC with the microtubule-disrupting agent monomethyl auristatin E (MMAE), is most commonly associated with peripheral neuropathy, which can be dose-limiting.[7][8] Myelosuppression is also a common AE.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in pivotal clinical trials for T-DXd, SG, and BV.
Table 1: Incidence of Common Any-Grade TEAEs (%)
| Adverse Event | Trastuzumab deruxtecan (DESTINY-Breast03)[4] | Sacituzumab govitecan (ASCENT)[5][6] | Brentuximab vedotin (Pivotal Phase II)[7][8] |
| Nausea | >99 | 64 | 42 |
| Neutropenia | 56 | 61 | 20 (Grade ≥3) |
| Fatigue | 56 | 51 | 46 |
| Diarrhea | Not Reported | 64 | 36 |
| Alopecia | Not Reported | Not Reported | Not Reported |
| Anemia | 56 | Not Reported | 6 (Grade ≥3) |
| Vomiting | Not Reported | Not Reported | Not Reported |
| Peripheral Neuropathy | Not Reported | Not Reported | 47 |
| Upper Respiratory Tract Infection | Not Reported | Not Reported | 37 |
Table 2: Incidence of Grade ≥3 TEAEs (%)
| Adverse Event | Trastuzumab deruxtecan (DESTINY-Breast03)[4] | Sacituzumab govitecan (ASCENT)[5][6] | Brentuximab vedotin (Pivotal Phase II)[7][8] |
| Neutropenia | 56 | 46 | 20 |
| Anemia | 56 | 12 | 6 |
| Leukopenia | Not Reported | 11 | Not Reported |
| Diarrhea | Not Reported | 11 | Not Reported |
| Febrile Neutropenia | Not Reported | 6 | Not Reported |
| Fatigue | 56 | Not Reported | Not Reported |
| Thrombocytopenia | 56 | Not Reported | 8 |
| Peripheral Sensory Neuropathy | Not Reported | Not Reported | 8 |
Mechanisms of ADC-Mediated Toxicity and Action
The distinct safety profiles of these ADCs are largely driven by their payloads and the subsequent intracellular signaling pathways they disrupt.
On-Target, Off-Tumor Toxicity and the Bystander Effect
A key aspect of ADC safety and efficacy is the interplay between on-target, off-tumor toxicity and the bystander effect. On-target, off-tumor toxicity occurs when the ADC binds to healthy cells that express the target antigen, leading to unintended cell death.[2] Conversely, the bystander effect, a desirable characteristic, allows the cytotoxic payload to diffuse from the targeted cancer cell to kill neighboring, antigen-negative cancer cells.[1]
Experimental Protocols for Safety Assessment
The safety profile of an ADC is rigorously evaluated through a series of preclinical in vitro and in vivo studies, as well as comprehensive monitoring during clinical trials.
In Vitro Cytotoxicity Assays
These assays are crucial for determining the potency of the ADC and its payload on cancer cell lines.
Methodology: MTT/XTT Cytotoxicity Assay [1]
-
Cell Culture: Culture target-positive and target-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these compounds and incubate for a period of 72-120 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.
-
XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.
In Vivo Tolerability Studies
These studies in animal models are essential for determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.
Methodology: Rodent and Non-Human Primate (NHP) Tolerability Studies [9][10]
-
Species Selection: Select a relevant species, typically a rodent (e.g., rat, mouse) and a non-human primate (e.g., cynomolgus monkey), in which the antibody component of the ADC shows cross-reactivity with the target antigen.
-
Dose Administration: Administer the ADC intravenously at escalating doses to different cohorts of animals. A control group receives the vehicle.
-
Monitoring: Monitor the animals for a defined period for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.
-
Clinical Pathology: Collect blood samples at various time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney).
-
Toxicokinetics: Analyze plasma samples to determine the pharmacokinetic profile of the ADC and free payload.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any microscopic changes.
-
Data Analysis: Determine the dose-limiting toxicities (DLTs) and the MTD.
Safety Monitoring in Clinical Trials
Rigorous safety monitoring is a cornerstone of ADC clinical development to protect patient well-being.
Methodology: Clinical Trial Safety Evaluation [11][12]
-
Adverse Event (AE) Monitoring: Systematically collect and record all AEs experienced by trial participants at each study visit. AEs are graded for severity according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Assessments: Regularly monitor hematology and clinical chemistry parameters to detect organ toxicities.
-
Specialized Monitoring: Conduct specific assessments based on the known or suspected toxicities of the ADC. For example, for T-DXd, this includes regular imaging to monitor for ILD. For BV, neurological examinations are performed to assess for peripheral neuropathy.
-
Dose Modification Protocols: The clinical trial protocol includes predefined rules for dose interruptions, reductions, or discontinuations based on the severity and type of AEs observed.
-
Data Safety Monitoring Board (DSMB): An independent DSMB regularly reviews the accumulating safety data to ensure the ongoing safety of the trial participants.
Conclusion
The safety profiles of Trastuzumab deruxtecan, Sacituzumab govitecan, and Brentuximab vedotin are distinct and reflect the unique properties of their respective targets and cytotoxic payloads. A thorough understanding of these profiles, supported by robust preclinical and clinical safety assessments, is critical for the safe and effective use of these potent anticancer agents. As the field of ADCs continues to evolve, a focus on optimizing the therapeutic index by mitigating toxicities while maintaining efficacy will be central to the development of the next generation of these targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anyflip.com [anyflip.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.td2inc.com [blog.td2inc.com]
- 11. sctweb.org [sctweb.org]
- 12. wjbphs.com [wjbphs.com]
A Comparative Cross-Reactivity Analysis of CL2A-FL118 Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of a CL2A-FL118 antibody-drug conjugate (ADC) with alternative ADC platforms, namely Trodelvy® (sacituzumab govitecan) and Enhertu® (trastuzumab deruxtecan). The following sections detail the experimental methodologies for assessing cross-reactivity, present comparative data in a structured format, and visualize key biological and experimental processes.
Introduction to this compound ADC
The this compound ADC represents a novel therapeutic approach in oncology. It combines a pH-sensitive cleavable linker, CL2A, with the potent topoisomerase I inhibitor and survivin suppressor, FL118.[1] The CL2A linker is designed for preferential cleavage in the acidic tumor microenvironment and within lysosomes, facilitating targeted payload release.[2][3][4] FL118, a camptothecin (B557342) analog, exhibits a dual mechanism of action by inhibiting topoisomerase I and inducing proteasome-mediated degradation of anti-apoptotic proteins, while also demonstrating resistance to drug efflux transporters.[5][6] This unique combination aims to enhance therapeutic efficacy and minimize off-target toxicities.
Comparative Cross-Reactivity and Off-Target Toxicity Analysis
Assessing the cross-reactivity of an ADC is critical to predict potential on-target, off-tumor toxicities and off-target toxicities. This section compares the known cross-reactivity and toxicity profiles of a theoretical this compound ADC with Trodelvy® and Enhertu®.
Table 1: Comparative Off-Target Toxicity Profile of Selected ADCs
| ADC Platform | Antibody Target | Payload | Linker Type | Common Off-Target Toxicities (Grade ≥3) |
| This compound ADC (projected) | e.g., Trop-2, HER2, EGFR | FL118 (Topoisomerase I inhibitor, Survivin inhibitor) | CL2A (pH-sensitive, cleavable) | Hematopoietic toxicity (neutropenia, anemia), gastrointestinal effects (diarrhea).[6] |
| Trodelvy® (sacituzumab govitecan) | Trop-2 | SN-38 (Topoisomerase I inhibitor) | CL2A (pH-sensitive, cleavable) | Neutropenia (52%), diarrhea (11%), leukopenia (11%), febrile neutropenia (7%).[7][8] |
| Enhertu® (trastuzumab deruxtecan) | HER2 | Deruxtecan (Topoisomerase I inhibitor) | Protease-cleavable | Neutropenia, nausea, fatigue, and a notable risk of interstitial lung disease (ILD)/pneumonitis (all grades: ~12%, fatal: ~1%).[9][10][11] |
Experimental Protocols for Cross-Reactivity Assessment
Detailed and robust experimental protocols are essential for accurately determining the cross-reactivity profile of an ADC. The following are standard methodologies for in vitro and in vivo assessment.
In Vitro Cross-Reactivity: Immunohistochemistry (IHC)
This protocol outlines the screening of a this compound ADC against a panel of normal human tissues to identify potential off-target binding.
Objective: To determine the binding profile of the this compound ADC to a comprehensive panel of frozen human tissues.
Materials:
-
This compound ADC
-
Isotype control antibody conjugated with this compound
-
Panel of 32 normal human tissues (frozen sections)
-
Primary antibody against the ADC's monoclonal antibody (for indirect detection)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Phosphate-buffered saline (PBS)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
Procedure:
-
Tissue Section Preparation: Cryosection fresh frozen normal human tissues at 5 µm thickness and mount on charged glass slides.[12]
-
Fixation: Fix sections in cold acetone (B3395972) for 10 minutes and air dry.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes. Wash with PBS.[13]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer and heating method (e.g., microwave, pressure cooker).[14]
-
Blocking Non-Specific Binding: Block sections with 5% normal serum from the species of the secondary antibody for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate sections with the this compound ADC or isotype control at a predetermined optimal concentration overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize binding using a DAB substrate kit, following the manufacturer's instructions.[13]
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[13]
-
Dehydration and Mounting: Dehydrate sections through an ethanol series and xylene, and mount with a permanent mounting medium.[12]
-
Microscopic Analysis: A certified pathologist should evaluate the staining intensity and localization in all tissues.
In Vitro Cross-Reactivity: Flow Cytometry
This protocol is designed to quantitatively assess the binding of the this compound ADC to a panel of target-positive and target-negative cell lines.
Objective: To quantify the binding affinity and specificity of the this compound ADC to cell surface antigens.
Materials:
-
This compound ADC (fluorescently labeled or with a fluorescent secondary antibody)
-
Isotype control ADC
-
Target-positive and target-negative cell lines
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Fc receptor blocking solution
Procedure:
-
Cell Preparation: Harvest and wash cells, adjusting the concentration to 1 x 10^6 cells/mL in FACS buffer.[16]
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking solution for 15 minutes on ice to prevent non-specific binding.
-
Antibody Incubation: Add serial dilutions of the fluorescently labeled this compound ADC or isotype control to the cells. Incubate for 30-60 minutes on ice in the dark.[16]
-
Washing: Wash cells three times with cold FACS buffer to remove unbound antibody.[16]
-
Secondary Antibody Incubation (if required): If the primary ADC is not labeled, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Viability Staining: Resuspend cells in FACS buffer containing a viability dye.[16]
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the geometric mean fluorescence intensity (gMFI) of the viable cell population to determine binding affinity (EC50).
In Vivo Biodistribution and Toxicity Study in Rodents
This protocol provides a framework for evaluating the in vivo distribution, clearance, and potential toxicity of the this compound ADC in a relevant animal model.
Objective: To assess the pharmacokinetic profile, tissue distribution, and potential toxicities of the this compound ADC in rats.
Materials:
-
This compound ADC
-
Vehicle control
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Anesthesia
-
Blood collection supplies
-
Tissue collection and preservation reagents (formalin, liquid nitrogen)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study.
-
Dosing: Administer a single intravenous dose of the this compound ADC or vehicle control to the rats. Include multiple dose groups to assess dose-dependent effects.[17]
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[18]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 1, 4, 24, 48, 72, and 168 hours) for pharmacokinetic analysis of total antibody, conjugated ADC, and free FL118.
-
Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect major organs and tissues for histopathological examination and to determine ADC and payload concentration.[17]
-
Histopathology: Process tissues for histopathological analysis to identify any microscopic changes or signs of toxicity.[19]
-
Data Analysis: Analyze pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and correlate them with any observed toxicities.
Visualizing Mechanisms and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for interpreting cross-reactivity data. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Dual mechanism of action of the FL118 payload.
Caption: Step-by-step IHC protocol for ADC cross-reactivity.
Caption: Bystander effect of a cleavable linker ADC.
Conclusion
The this compound ADC platform holds significant promise due to its dual-action payload and pH-sensitive linker designed for targeted drug delivery. The provided experimental protocols for immunohistochemistry, flow cytometry, and in vivo studies offer a robust framework for a thorough cross-reactivity assessment. Comparative analysis with established ADCs like Trodelvy® and Enhertu® is crucial for understanding the relative safety profile of this compound ADCs. A comprehensive evaluation of on-target, off-tumor, and off-target binding is paramount for predicting potential clinical toxicities and ensuring the development of a safe and effective therapeutic. Future studies should focus on generating head-to-head comparative data to further delineate the unique cross-reactivity profile of this compound ADCs.
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. njbio.com [njbio.com]
- 5. Managing the Risk of Lung Toxicity with Trastuzumab Deruxtecan (T-DXd): A Canadian Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Review - Sacituzumab Govitecan (Trodelvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sacituzumab Govitecan-hziy for Locally Advanced or Metastatic Triple-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 9. ENHERTU® (fam-trastuzumab deruxtecan-nxki) continues to demonstrate clinically meaningful tumor response in patients with HER2-mutant metastatic non-small cell lung cancer [astrazeneca-us.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. Trastuzumab Deruxtecan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 15. ptglab.co.jp [ptglab.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. Bio-distribution and toxicity assessment of intravenously injected anti-HER2 antibody conjugated CdSe/ZnS quantum dots in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of a Novel CL2A-FL118 Antibody-Drug Conjugate
A Comparative Analysis Against Existing Therapies
For researchers and drug development professionals, the preclinical validation of a novel antibody-drug conjugate (ADC) is a critical step in its translational journey. This guide provides an objective comparison of the in vivo anti-tumor activity of a CL2A-FL118 ADC with a focus on its performance against relevant alternatives, supported by experimental data.
Introduction to this compound ADC
The this compound ADC represents a promising therapeutic strategy, combining a pH-sensitive CL2A linker with the novel camptothecin (B557342) analog, FL118.[1][2] FL118 exhibits a dual mechanism of action, functioning as a topoisomerase I inhibitor and also suppressing key anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1.[3][4][5] A key advantage of FL118 is its ability to bypass drug resistance mechanisms mediated by efflux pumps like ABCG2, which can be a limitation for other camptothecin-based drugs such as irinotecan (B1672180) and its active metabolite, SN-38.[3][6][7]
The CL2A linker is designed for cleavage in the acidic tumor microenvironment or within the lysosomal compartment of cancer cells, leading to the targeted release of the potent FL118 payload.[2][8] This targeted delivery aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.
In Vivo Anti-Tumor Activity: A Comparative Look
Recent preclinical studies have demonstrated the potent in vivo anti-tumor activity of a this compound ADC targeting Trop2-expressing tumors. The performance of this novel ADC was compared head-to-head with Trodelvy® (sacituzumab govitecan), an approved anti-Trop2 ADC that utilizes an SN-38 payload.
Key Findings:
-
A Trop2-targeted this compound ADC administered at 7 mg/kg resulted in a significant 130% tumor growth inhibition (TGI) in a Trop2-expressing xenograft model.[1]
-
In the same study, the this compound ADC demonstrated a superior pharmacokinetic profile compared to Trodelvy®, with a 2.6-fold increase in Area Under the Curve (AUC) and a 1.7-fold higher maximum concentration (Cmax) .[1]
Quantitative Data Summary
| ADC | Target | Dose | Tumor Model | Tumor Growth Inhibition (TGI) | Pharmacokinetics (vs. Trodelvy®) | Reference |
| This compound ADC | Trop2 | 7 mg/kg | Trop2-expressing xenograft | 130% | AUC: 2.6-fold increaseCmax: 1.7-fold higher | [1] |
| Trodelvy® (Sacituzumab govitecan) | Trop2 | Not specified in abstract | Trop2-expressing xenograft | Surpassed by this compound ADC | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the generalized experimental protocols for in vivo ADC studies.
In Vivo Xenograft Model
-
Cell Line Implantation: Human cancer cell lines expressing the target antigen (e.g., Trop2-positive FaDu cells) are cultured.[1] A suspension of a specified number of cells (e.g., 5 x 10^6) in an appropriate medium (e.g., PBS or Matrigel) is subcutaneously implanted into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups.
ADC Administration and Dosing
-
Treatment Groups: Mice are treated with the this compound ADC, a comparator ADC (e.g., Trodelvy®), a vehicle control, and potentially other control groups (e.g., non-targeting ADC).
-
Dosing Regimen: The ADCs are administered intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules (e.g., once weekly for a set number of weeks).[6][9]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Survival Analysis: In some studies, overall survival is monitored, with euthanasia performed when tumors reach a predetermined size or if signs of excessive toxicity are observed.
-
Body Weight and Clinical Observations: Animal body weight is monitored as a general indicator of toxicity. Any adverse clinical signs are also recorded.
Pharmacokinetic Analysis
-
Blood Sampling: Blood samples are collected from a separate cohort of animals at various time points after ADC administration.
-
ADC and Payload Quantification: The concentration of the ADC and the released payload in the plasma is determined using methods such as ELISA or LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters, including AUC and Cmax, are calculated from the concentration-time data.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate key concepts.
Caption: Mechanism of action of the this compound ADC.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Considerations For Developing Next-Generation Antibody-Drug Conjugates [drugdiscoveryonline.com]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. researchgate.net [researchgate.net]
A Preclinical Benchmark Analysis of CL2A-FL118 ADC Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antibody-drug conjugate (ADC) CL2A-FL118 with the current standard-of-care therapies for several major cancer types. The analysis is based on available preclinical data to evaluate the potential efficacy and mechanism of action of this next-generation therapeutic.
Introduction to this compound ADC
This compound is an investigational antibody-drug conjugate that utilizes the potent, novel camptothecin (B557342) analog FL118 as its cytotoxic payload. FL118 is delivered to tumor cells via a pH-sensitive CL2A linker. This ADC has been developed to target various tumor-associated antigens, including Trop2, HER2, and EGFR, offering a versatile platform for treating a range of solid tumors.
The payload, FL118, exhibits a dual mechanism of action. It functions as a topoisomerase I inhibitor and also selectively downregulates key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. A significant characteristic of FL118 is its ability to overcome drug resistance mediated by common efflux pumps like ABCG2, a mechanism that can limit the efficacy of other topoisomerase inhibitors such as irinotecan (B1672180) and topotecan.
Mechanism of Action of this compound ADC
The this compound ADC is designed for targeted delivery of the cytotoxic payload FL118 to cancer cells. The process begins with the antibody component of the ADC binding to a specific antigen on the surface of a tumor cell. Following this binding, the ADC-antigen complex is internalized by the cell through endocytosis and trafficked to the lysosome. The acidic environment within the lysosome cleaves the CL2A linker, releasing the active FL118 payload into the cytoplasm. Once released, FL118 exerts its dual anti-cancer effects, leading to tumor cell death.
Mechanism of action of the this compound ADC.
Comparative Preclinical Efficacy
This section summarizes the available preclinical data for this compound ADC and standard-of-care therapies in relevant cancer models. It is important to note that direct head-to-head comparative studies are limited, and thus, some comparisons are based on data from separate studies using similar preclinical models.
Trop2-Targeting this compound ADC vs. Standard of Care
In preclinical models of Trop2-expressing cancers, a sacituzumab-based this compound ADC has been evaluated. Sacituzumab govitecan (Trodelvy®) is the current standard-of-care ADC for metastatic triple-negative breast cancer and urothelial carcinoma.
| Treatment | Cancer Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Sac-CL2A-FL118 | Trop2-expressing xenografts | 7 mg/kg | 130% | [1] |
| Trodelvy® | Trop2-expressing xenografts | Not specified | Surpassed by Sac-CL2A-FL118 | [1] |
HER2-Targeting this compound ADC vs. Standard of Care
For HER2-positive cancers, a trastuzumab-based this compound ADC has been developed. The standard of care for metastatic HER2-positive breast cancer often involves a combination of trastuzumab, pertuzumab, and a taxane.
| Treatment | Cancer Model | Dosage | Outcome | Reference |
| Trastuzumab-CL2A-FL118 | Kadcyla-resistant JIMT-1 (HER2 over-expression) xenograft | Not specified | Exhibited excellent efficacy | A patent application provides this information. |
| Trastuzumab + Pertuzumab | HER2-positive breast and non-small cell lung cancer xenografts | Not specified | Strongly enhanced antitumor effect and induced tumor regression | [2] |
EGFR-Targeting this compound ADC vs. Standard of Care
A cetuximab-based this compound ADC has been evaluated in models of EGFR-expressing cancers. For metastatic head and neck squamous cell carcinoma (HNSCC), a standard of care includes cetuximab in combination with platinum-based chemotherapy.
| Treatment | Cancer Model | Dosage | Outcome | Reference |
| Cetuximab-CL2A-FL118 | MDA-MB-468 (EGFR over-expression) xenograft | Not specified | Exhibited excellent efficacy | A patent application provides this information. |
| Cetuximab + Cisplatin | HNSCC clinical trials | Not specified | Established efficacy in HNSCC | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control for 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of an ADC in a living organism.
General workflow for an in vivo tumor xenograft study.
-
Model Establishment: Human cancer cells are injected subcutaneously into immunocompromised mice. Tumors are allowed to grow to a specified volume.
-
Treatment Groups: Mice are randomized into groups to receive the this compound ADC, a standard-of-care therapy, a vehicle control, or other relevant controls.
-
Dosing: The therapeutic agents are administered according to a predetermined schedule and dosage.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The preclinical data available to date suggests that this compound ADC is a promising novel therapeutic with potent anti-tumor activity across a range of cancer models. Its dual mechanism of action and its ability to overcome certain forms of drug resistance are key differentiating features. While direct comparative preclinical studies with all standard-of-care regimens are not yet available, the initial findings, particularly the superior tumor growth inhibition compared to Trodelvy® in a Trop2-expressing model, are encouraging. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound ADC and to establish its position relative to current standard-of-care treatments in various oncology indications.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin-based chemoradiation plus cetuximab in locally advanced head and neck cancer: a phase II clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ARTSCAN III: A Randomized Phase III Study Comparing Chemoradiotherapy With Cisplatin Versus Cetuximab in Patients With Locoregionally Advanced Head and Neck Squamous Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody-Drug Conjugate Linker Technologies: A Pharmacokinetic Comparison
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker, a chemical bridge between the antibody and the cytotoxic payload, profoundly influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to inform rational ADC design and development.
The ideal ADC linker maintains its integrity in the systemic circulation to prevent premature release of the potent payload, which could lead to off-target toxicity. Upon reaching the tumor microenvironment and subsequent internalization into the target cancer cell, the linker must facilitate the efficient release of the cytotoxic agent. This delicate balance between stability and controlled release is a key factor in widening the therapeutic window of ADCs. This guide will delve into the comparative pharmacokinetics of the two primary categories of linkers: cleavable and non-cleavable, and touch upon emerging technologies.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The fundamental distinction between these linker classes lies in their mechanism of payload release.[1] Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells, while non-cleavable linkers rely on the degradation of the antibody backbone for payload release.[1][2]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers incorporate chemically sensitive bonds that are broken in response to specific triggers, such as low pH in endosomes and lysosomes, high concentrations of reducing agents like glutathione (B108866) in the cytoplasm, or the presence of specific enzymes like cathepsins within the lysosome.[2] This targeted release mechanism can lead to a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[3]
There are three main types of cleavable linkers:
-
Hydrazone Linkers (Acid-Sensitive): These linkers are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Disulfide Linkers (Reductively-Cleavable): These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which are significantly more abundant inside cells than in the bloodstream.[2]
-
Peptide Linkers (Enzyme-Cleavable): These linkers consist of a short peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2] The valine-citrulline (vc) dipeptide is a commonly used protease-sensitive linker.[2]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, such as those based on thioether chemistry, offer superior plasma stability as they lack a specific chemical trigger for payload release.[1] The release of the payload occurs only after the entire ADC is internalized and the antibody component is degraded by proteases within the lysosome.[1] This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
This high stability generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[3] However, the resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the bystander effect.[3]
Comparative Pharmacokinetics: A Data-Driven Overview
The choice of linker technology has a direct impact on the pharmacokinetic (PK) properties of an ADC, including its clearance, half-life, and overall exposure. The following tables summarize key pharmacokinetic parameters for ADCs with different linker technologies, derived from preclinical and clinical studies.
| Linker Type | ADC Example | Analyte | Half-Life (t½) | Clearance (CL) | Area Under the Curve (AUC) | Reference |
| Cleavable | ||||||
| Valine-Citrulline (vc) | Brentuximab Vedotin | Conjugated Antibody | ~2-4 days (species dependent) | ~0.3-0.5 L/day (human) | Varies with dose | [4] |
| Hindered Disulfide | Anti-HER2-SSNPP-DM4 | Conjugated Antibody | Longer than less hindered variants | Lower than less hindered variants | Higher than less hindered variants | [4] |
| Hydrazone | Inotuzumab Ozogamicin | Conjugated Antibody | ~2.5 days (human) | ~1.5 L/day (human) | Varies with dose | [5] |
| Non-Cleavable | ||||||
| Thioether (SMCC) | Ado-trastuzumab Emtansine (T-DM1) | Conjugated Antibody | ~3-4 days (human) | ~0.7 L/day (human) | Varies with dose | [4] |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody, payload, conjugation strategy, and the biological system being studied. The data presented here are for comparative purposes and should be interpreted within the context of the specific studies.
Visualizing Linker-Dependent Payload Release and Analysis
To better understand the mechanisms of action and the experimental approaches to studying ADC pharmacokinetics, the following diagrams illustrate the key concepts.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: A typical experimental workflow for ADC pharmacokinetic studies.
Detailed Experimental Protocols
Accurate assessment of ADC pharmacokinetics relies on robust and validated bioanalytical methods to quantify three key analytes: total antibody, conjugated antibody (ADC), and unconjugated (free) payload.[1]
Total Antibody Quantification using ELISA
Objective: To measure the concentration of all antibody species, both conjugated and unconjugated, in a biological matrix.
Methodology:
-
Coating: A microtiter plate is coated with a capture antibody that specifically binds to the ADC's antibody backbone (e.g., an anti-idiotypic antibody or the target antigen).[6][7]
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin).[7]
-
Sample Incubation: Plasma samples containing the ADC are added to the wells, allowing the total antibody to bind to the capture antibody.
-
Detection: A labeled secondary antibody that also recognizes the ADC's antibody backbone (e.g., an HRP-conjugated anti-human IgG) is added.[6]
-
Substrate Addition: A substrate for the enzyme label is added, resulting in a colorimetric or fluorescent signal that is proportional to the amount of total antibody present.[7]
-
Quantification: The concentration of total antibody in the samples is determined by comparing the signal to a standard curve generated with a known concentration of the unconjugated antibody.
Conjugated ADC Quantification using ELISA
Objective: To specifically measure the concentration of the antibody that is conjugated to the payload.
Methodology:
This assay is similar to the total antibody ELISA, but with a key difference in the detection step.
-
Coating and Blocking: The same as for the total antibody ELISA.
-
Sample Incubation: Plasma samples are incubated in the wells.
-
Detection: A labeled antibody that specifically recognizes the payload or the linker-payload complex is used for detection.[6] This ensures that only conjugated antibody is measured.
-
Substrate Addition and Quantification: The same as for the total antibody ELISA, using a standard curve of the ADC itself.
Unconjugated (Free) Payload Quantification using LC-MS/MS
Objective: To measure the concentration of the cytotoxic payload that has been prematurely released from the ADC in the circulation.
Methodology:
-
Sample Preparation: The plasma sample is treated to precipitate proteins and extract the small molecule payload. This typically involves protein precipitation with an organic solvent (e.g., acetonitrile (B52724) or methanol).[8] An internal standard is added to correct for extraction efficiency and matrix effects.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system.[9] The free payload is separated from other plasma components on a reversed-phase column.[9]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS).[9] The payload is ionized, and specific precursor and product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.[9]
-
Quantification: The concentration of the free payload is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the same biological matrix.[8]
Conclusion
The choice of linker technology is a pivotal decision in the design and development of an effective and safe ADC. Cleavable linkers offer the potential for a bystander effect, which can be advantageous for treating heterogeneous tumors, but may be associated with lower plasma stability. Non-cleavable linkers provide enhanced stability, potentially leading to a better safety profile, but the lack of a bystander effect may limit their efficacy in certain tumor types.
A thorough understanding of the comparative pharmacokinetics of different linker technologies, supported by robust bioanalytical data, is essential for selecting the optimal linker for a given therapeutic target and payload. The experimental protocols outlined in this guide provide a framework for generating the critical pharmacokinetic data needed to make informed decisions in the ADC development process. As linker technologies continue to evolve, with the emergence of novel cleavable systems and site-specific conjugation methods, a continued focus on comparative pharmacokinetic assessment will be crucial for advancing this promising class of cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of CL2A-FL118: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like CL2A-FL118 are paramount to ensuring a secure laboratory environment and minimizing environmental impact. As a novel antibody-drug conjugate (ADC) with a cytotoxic payload, this compound, and its active component, FL118 (a camptothecin (B557342) analogue), require stringent disposal protocols.[1] Due to its cytotoxic nature, all waste generated from the handling and experimentation with this compound must be treated as hazardous waste.[2][3][4]
The following guide provides a comprehensive, step-by-step plan for the proper disposal of this compound waste, aligning with general best practices for cytotoxic and hazardous materials.
Waste Characterization and Segregation
The initial and most critical step in proper waste management is the correct characterization and segregation of all materials that have come into contact with this compound. This ensures that the waste is handled and treated according to its hazard level.
Table 1: this compound Waste Categorization and Handling
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Solid Waste | Items contaminated with this compound, such as personal protective equipment (gloves, lab coats), bench paper, and plasticware. | Labeled, leak-proof, puncture-resistant container, often color-coded purple for cytotoxic waste. | Incineration via a licensed hazardous waste disposal service. |
| Liquid Waste | Solutions containing this compound, including unused stock solutions, cell culture media, and quench solutions. | Labeled, leak-proof, and chemically compatible container, often color-coded purple for cytotoxic waste. | Incineration via a licensed hazardous waste disposal service. |
| Sharps Waste | Needles, syringes, pipette tips, and any other sharp objects contaminated with this compound. | Puncture-proof sharps container, clearly labeled as "Cytotoxic Sharps." | Incineration via a licensed hazardous waste disposal service. |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal workflow is essential to mitigate risks associated with cytotoxic compounds.
At the Point of Generation: Immediate Segregation
-
Solid Waste: Immediately place all contaminated solid waste into a designated, labeled cytotoxic waste container. This container should be kept within the fume hood or designated work area where this compound is handled.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Avoid mixing with other chemical waste streams to prevent unknown chemical reactions.
-
Sharps Waste: Dispose of all contaminated sharps directly into a designated cytotoxic sharps container to prevent accidental punctures and exposure.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste," the name of the compound (this compound), and the appropriate hazard symbols.
-
Sealing: Ensure that all waste containers are securely sealed when not in use and before being moved from the laboratory.
-
Capacity: Do not overfill waste containers. It is recommended to seal and prepare them for disposal when they are approximately three-quarters full.
Storage and Collection
-
Designated Area: Store sealed waste containers in a designated, secure, and well-ventilated area within the laboratory, away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
Decontamination of Work Surfaces
-
Regular Cleaning: All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.
-
Decontamination Solution: Use a deactivating solution recommended by your institution's safety protocols for cytotoxic agents. If a specific deactivating agent is not known, a solution of sodium hypochlorite (B82951) (bleach) followed by a rinse with a neutralizer like sodium thiosulfate, and then water, is a common practice. However, compatibility with the surfaces must be considered.
-
Disposal of Cleaning Materials: All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as cytotoxic solid waste.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
Table 2: Spill Cleanup Protocol for this compound
| Step | Action |
| 1. Evacuate and Secure | Evacuate all non-essential personnel from the area. Restrict access to the spill site. |
| 2. Ventilate | Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running. |
| 3. Personal Protective Equipment (PPE) | Don appropriate PPE, including a lab coat, double gloves (nitrile), and eye protection (safety goggles or face shield). For large spills or airborne powder, a respirator may be necessary. |
| 4. Containment | For liquid spills, cover with an absorbent material from a chemical spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust. |
| 5. Cleanup | Carefully collect all contaminated materials using scoops or forceps and place them into a labeled cytotoxic waste container. |
| 6. Decontamination | Decontaminate the spill area using an appropriate deactivating solution, as per your institution's guidelines. |
| 7. Reporting | Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department. |
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this potent cytotoxic compound. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling CL2A-FL118
Essential Safety and Handling Guide for CL2A-FL118
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent drug-linker conjugate utilized in the synthesis of antibody-drug conjugates (ADCs). Given that this compound contains the cytotoxic payload FL118, a camptothecin (B557342) analogue, it is imperative to handle this compound with extreme caution to prevent occupational exposure.[1][2] Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to cytotoxic compounds like this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE).[3][4] There is no safe level of exposure to cytotoxic agents for healthcare and laboratory workers.[5]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978 compliant).[5][6] The outer glove should be worn over the gown cuff, and the inner glove should be worn under the cuff. | Double gloving provides an additional barrier against contamination. Nitrile offers good resistance to a wide range of chemicals. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). It should have a closed back, long sleeves, and tight-fitting elastic or knit cuffs.[5] | Protects skin and personal clothing from potential splashes and aerosol exposure. |
| Eye and Face Protection | Full-face shield or safety goggles in combination with a fluid-resistant surgical mask.[3][6] | Protects against splashes, sprays, and aerosols entering the eyes, nose, and mouth. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator should be worn when handling the powdered form of the compound or when there is a risk of aerosol generation.[5][6] | Prevents inhalation of hazardous drug particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
| Hair Cover | Disposable bouffant cap or hair cover. | Contains hair to prevent contamination of the work area and the experiment. |
Step-by-Step PPE Donning and Doffing Procedures
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe and Hair Covers: Put on shoe covers and a hair cover.
-
Gown: Don the gown, ensuring it is securely closed at the back.
-
Mask/Respirator: Place the N95 respirator or surgical mask over your nose and mouth and secure it. If using a respirator, perform a seal check.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves (inner), tucking the gown cuffs underneath. Don the second pair of gloves (outer) over the gown cuffs.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Gown and Inner Gloves: Remove the gown by rolling it down from the shoulders and turning it inside out. As the gown is removed, peel off the inner gloves at the same time, touching only the inside of the gloves and gown.
-
Dispose: Dispose of the gown and gloves in a designated cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of your head.
-
Mask/Respirator: Remove the mask or respirator.
-
Shoe and Hair Covers: Remove shoe and hair covers.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These are often color-coded (e.g., yellow or purple).
-
PPE Disposal: All disposable PPE (gloves, gown, shoe covers, mask) should be considered contaminated and disposed of immediately in the designated cytotoxic waste container after handling the compound.[5]
-
Sharps: Any sharps (needles, scalpels) used in procedures with this compound must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid and Solid Waste: Unused compound, contaminated labware (e.g., pipette tips, tubes), and cleaning materials must be disposed of as cytotoxic waste according to institutional and local regulations.
Emergency Spill Management
In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Secure the Area: Cordon off the spill area to prevent further spread of contamination.
-
Don PPE: If not already wearing it, don the full recommended PPE, including a respirator.
-
Containment: Use a cytotoxic spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass if any) and place them in the cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution followed by a deactivating agent if recommended by your institution's safety office.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
